molecular formula C6H16N2 B085531 N,N'-Diethylethylenediamine CAS No. 111-74-0

N,N'-Diethylethylenediamine

Cat. No.: B085531
CAS No.: 111-74-0
M. Wt: 116.2 g/mol
InChI Key: CJKRXEBLWJVYJD-UHFFFAOYSA-N
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Description

N,N'-Diethylethylenediamine (CAS 111-74-0) is a chemical compound with the molecular formula C6H16N2 and a molecular weight of 116.21 g/mol . This liquid is characterized by a density of approximately 0.811 g/mL and a boiling point in the range of 152°C to 154°C . It is miscible with water . This diamine serves important roles in scientific research and chemical synthesis. It is utilized as an internal standard in liquid chromatographic methods for checking the assay of ethambutol . Furthermore, it acts as a key ligand in the formation of coordination complexes, such as trans-diaquabis(this compound)nickel(II) chloride and copper(II) complexes, which exhibit thermochromic properties . Its most significant application is as a versatile building block in pharmaceutical synthesis, where it is used in the production of drugs including procainamide hydrochloride, tiapride, and cinchocaine . It is also employed for the solvation of lithium hexamethyldisilazide . Researchers should note that this compound is air sensitive and must be stored at ambient temperatures . It is incompatible with acids, acid chlorides, acid anhydrides, carbon dioxide, and strong oxidizing agents . Safety Note: This product is intended for research purposes only and is not approved for use in humans or animals. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-diethylethane-1,2-diamine
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InChI

InChI=1S/C6H16N2/c1-3-7-5-6-8-4-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKRXEBLWJVYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059409
Record name N,N'-Diethylethylenediamine
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Molecular Weight

116.20 g/mol
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CAS No.

111-74-0
Record name N,N′-Diethylethylenediamine
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Record name 1,2-Ethanediamine, N1,N2-diethyl-
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Record name 1,2-Ethanediamine, N1,N2-diethyl-
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Record name N,N'-Diethylethylenediamine
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Record name N,N'-diethylethylenediamine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of N,N'-Diethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Diethylethylenediamine (DEEDA) is a crucial building block in the synthesis of a variety of fine chemicals and pharmaceutical agents. Its molecular structure, featuring two secondary amine functionalities, allows for its use as a versatile ligand and a precursor in the construction of more complex molecules. This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, detailing the reaction mechanisms, experimental protocols, and associated quantitative data. The methodologies discussed include alkylation of ethylenediamine (B42938) and its derivatives, reductive amination, and synthesis via nitrile intermediates, offering a comparative analysis to inform process development and optimization.

Introduction

This compound, a colorless to pale yellow liquid with a characteristic amine odor, is a symmetrical diamine with the chemical formula C₆H₁₆N₂. Its utility in organic synthesis is significant, particularly as a precursor for pharmaceuticals such as the anti-malarial drug chloroquine (B1663885) and as a ligand in coordination chemistry. The selection of an appropriate synthetic route is contingent upon factors such as precursor availability, desired scale, and economic viability. This document explores the core synthetic strategies for obtaining this compound, providing the necessary technical details for laboratory and process chemists.

Synthesis via Alkylation of Ethylenediamine and its Precursors

Direct alkylation of amines is a classical and widely practiced method for the formation of C-N bonds. Several variations of this approach are utilized for the synthesis of this compound.

Reaction of 2-Diethylaminoethyl Chloride Hydrochloride with Ammonia (B1221849)

This two-step industrial method involves the initial preparation of 2-diethylaminoethyl chloride hydrochloride, followed by amination.

Mechanism:

The synthesis begins with the chlorination of diethylaminoethanol using a chlorinating agent like thionyl chloride, which proceeds through a nucleophilic substitution mechanism. The resulting 2-diethylaminoethyl chloride hydrochloride is then subjected to nucleophilic attack by ammonia. The high pressure and temperature facilitate the displacement of the chloride ion by the amino group.

Experimental Protocol: [1]

  • Step 1: Preparation of 2-diethylaminoethyl chloride hydrochloride:

    • To a reaction vessel containing dichloromethane, add thionyl chloride and cool the mixture to -10 °C.

    • Separately, prepare a solution of diethylaminoethanol in dichloromethane.

    • Slowly add the diethylaminoethanol solution to the cooled thionyl chloride solution, maintaining the temperature between -10 °C and 20 °C over 1-2 hours.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Recrystallize the crude product from a low molecular weight alcohol or ester to obtain 2-diethylaminoethyl chloride hydrochloride.

  • Step 2: Synthesis of this compound:

    • Charge a high-pressure autoclave with 2-diethylaminoethyl chloride hydrochloride and water.

    • Seal the autoclave and introduce an excess of liquid ammonia.

    • Heat the reactor to a temperature between 10-100 °C, maintaining a pressure of 0-10 MPa for at least 4 hours.

    • After the reaction, cool the autoclave and recover the excess ammonia.

    • Add an alkali solution (e.g., sodium hydroxide) to the reaction mixture and cool to precipitate the inorganic salts.

    • Separate the lower aqueous layer.

    • Rectify the upper organic layer, collecting the fraction at 143-148 °C to yield this compound.

Quantitative Data:

ParameterValueReference
Purity of 2-diethylaminoethyl chloride HCl>99.5%[1]
Molar Yield of 2-diethylaminoethyl chloride HCl~98%[1]
Reaction Temperature (Amination)10-100 °C[1]
Reaction Pressure (Amination)0-10 MPa[1]
Boiling Point of this compound143-148 °C[1]

Logical Relationship Diagram:

G diethylaminoethanol Diethylaminoethanol intermediate 2-Diethylaminoethyl Chloride Hydrochloride diethylaminoethanol->intermediate Chlorination thionyl_chloride Thionyl Chloride thionyl_chloride->intermediate product This compound intermediate->product Amination ammonia Liquid Ammonia ammonia->product

Synthesis from 2-Diethylaminoethyl Chloride Hydrochloride
Reaction of Diethylamine (B46881) with 2-Chloroethylamine (B1212225) Hydrochloride

This method involves the direct alkylation of diethylamine with 2-chloroethylamine hydrochloride in a high-pressure environment.

Mechanism:

The reaction is a nucleophilic substitution where the secondary amine, diethylamine, acts as the nucleophile, attacking the electrophilic carbon of 2-chloroethylamine and displacing the chloride. An acid-binding agent, such as sodium methoxide (B1231860), is used to neutralize the generated hydrochloric acid. The use of a Lewis acid catalyst like cuprous chloride can enhance the reaction rate.

Experimental Protocol: [2]

  • Charge a high-pressure autoclave with diethylamine, 2-chloroethylamine hydrochloride, a sodium methoxide solution in methanol, and a catalytic amount of cuprous chloride.

  • Seal the autoclave and heat the mixture to 100-200 °C, with the pressure reaching 0.52-1.60 MPa.

  • Maintain the reaction for 3-8 hours.

  • After cooling, transfer the reaction mixture and adjust the pH to ≥ 13 with a saturated sodium hydroxide (B78521) solution to precipitate inorganic salts.

  • Separate the upper organic layer.

  • Fractionally distill the organic layer to obtain this compound.

Quantitative Data:

ParameterValueReference
Molar Ratio (Diethylamine:2-Chloroethylamine HCl)1-8 : 1[2]
Reaction Temperature100-200 °C[2]
Reaction Pressure0.52-1.60 MPa[2]
Reaction Time3-8 hours[2]
Yield78.6%[2]
Purity99.2%[2]

Logical Relationship Diagram:

G diethylamine Diethylamine product This compound diethylamine->product Alkylation chloroethylamine_hcl 2-Chloroethylamine Hydrochloride chloroethylamine_hcl->product base Sodium Methoxide base->product Acid Scavenger catalyst Cuprous Chloride catalyst->product Catalyst

Synthesis from Diethylamine and 2-Chloroethylamine HCl

Synthesis via Nitrile Intermediates

This pathway involves the formation of a dinitrile intermediate followed by its reduction to the corresponding diamine.

From Acrylonitrile (B1666552)

This two-step process begins with the cyanoethylation of ethylenediamine, followed by the hydrogenation of the resulting N,N'-bis(2-cyanoethyl)ethylenediamine.

Mechanism:

The first step is a Michael addition, where the primary amine groups of ethylenediamine act as nucleophiles and add to the β-carbon of acrylonitrile. This reaction is typically base-catalyzed. The resulting dinitrile is then reduced to the primary amine. The hydrogenation is carried out using a catalyst, such as Raney nickel, under hydrogen pressure.

Experimental Protocol: [2][3]

  • Step 1: Synthesis of N,N'-Bis(2-cyanoethyl)ethylenediamine:

    • In a reaction vessel, dissolve ethylenediamine in a suitable solvent such as a monohydric alcohol.

    • Slowly add acrylonitrile to the ethylenediamine solution. The reaction is exothermic and may require cooling to maintain the desired temperature.

    • After the addition is complete, stir the mixture for several hours at a controlled temperature.

  • Step 2: Hydrogenation to this compound:

    • The crude N,N'-bis(cyanoethyl)ethylenediamine mixture is transferred to a high-pressure hydrogenator.

    • Add a hydrogenation catalyst (e.g., Raney nickel) and a solvent (e.g., methanolic ammonia).

    • Pressurize the reactor with hydrogen (6-110 bar) and heat to 70-150 °C.[3]

    • After the reaction is complete, cool the reactor, vent the hydrogen, and filter off the catalyst.

    • The product is then purified by distillation.

Quantitative Data:

ParameterValueReference
Hydrogenation Pressure6-110 bar[3]
Hydrogenation Temperature70-150 °C[3]
Yield of N,N'-bis(3-aminopropyl)ethylenediamine>80%[3]

Signaling Pathway Diagram:

G ethylenediamine Ethylenediamine dinitrile N,N'-Bis(2-cyanoethyl)ethylenediamine ethylenediamine->dinitrile Cyanoethylation (Michael Addition) acrylonitrile Acrylonitrile acrylonitrile->dinitrile product This compound dinitrile->product Hydrogenation hydrogen Hydrogen hydrogen->product catalyst Catalyst (e.g., Raney Ni) catalyst->product

Synthesis from Acrylonitrile

Synthesis via Reductive Amination

Reductive amination is a versatile method for forming amines from carbonyl compounds and ammonia or primary/secondary amines.

Reductive Amination of Glyoxal (B1671930) with Ethylamine

While a specific protocol for this compound is not widely published, a plausible and efficient route involves the reaction of glyoxal with ethylamine, followed by in-situ reduction. A similar method is patented for the synthesis of the dimethyl analogue using methylamine.[4]

Mechanism:

The reaction proceeds through the initial formation of a diimine intermediate from the condensation of glyoxal with two equivalents of ethylamine. This intermediate is then reduced in the same pot to this compound. A variety of reducing agents can be employed, with sodium borohydride (B1222165) or catalytic hydrogenation being common choices.

Plausible Experimental Protocol:

  • To a solution of aqueous glyoxal in a suitable solvent like methanol, add two equivalents of ethylamine.

  • Stir the mixture at room temperature for a period to allow for the formation of the diimine intermediate.

  • Cool the reaction mixture and add a reducing agent, such as sodium borohydride, in portions.

  • After the reduction is complete, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer and purify the product by distillation.

Experimental Workflow Diagram:

G glyoxal Glyoxal diimine Diimine Intermediate glyoxal->diimine Condensation ethylamine Ethylamine ethylamine->diimine product This compound diimine->product Reduction reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->product

Reductive Amination of Glyoxal with Ethylamine

Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines, avoiding over-alkylation. While not a direct route to this compound, a modified approach can be envisioned.

Mechanism:

A plausible adaptation involves the reaction of phthalic anhydride (B1165640) with ethylenediamine to form N,N'-ethylenebis(phthalimide). This protected diamine can then be N-alkylated with an ethyl halide. The final step involves the removal of the phthalimide (B116566) protecting groups, typically with hydrazine (B178648), to yield the desired product.

Plausible Experimental Protocol:

  • Step 1: Synthesis of N,N'-Ethylenebis(phthalimide):

    • React phthalic anhydride with ethylenediamine in a suitable solvent, with heating, to form the bis-imide.[5]

  • Step 2: Diethylation:

    • Deprotonate the N,N'-ethylenebis(phthalimide) with a strong base.

    • React the resulting anion with two equivalents of an ethyl halide (e.g., ethyl iodide).

  • Step 3: Deprotection:

    • Treat the N,N'-diethyl-N,N'-ethylenebis(phthalimide) with hydrazine hydrate (B1144303) in a solvent like ethanol, under reflux, to cleave the phthalimide groups and liberate this compound.

Signaling Pathway Diagram:

G phthalic_anhydride Phthalic Anhydride bis_imide N,N'-Ethylenebis(phthalimide) phthalic_anhydride->bis_imide Protection ethylenediamine Ethylenediamine ethylenediamine->bis_imide diethyl_bis_imide N,N'-Diethyl-N,N'- ethylenebis(phthalimide) bis_imide->diethyl_bis_imide Diethylation ethyl_halide Ethyl Halide ethyl_halide->diethyl_bis_imide product This compound diethyl_bis_imide->product Deprotection hydrazine Hydrazine hydrazine->product

Gabriel Synthesis Pathway

Conclusion

The synthesis of this compound can be achieved through several effective pathways. The choice of method will depend on the specific requirements of the synthesis, including scale, cost of starting materials, and available equipment. The alkylation of halo-precursors and the cyanoethylation/hydrogenation route are well-established industrial methods. Reductive amination offers a potentially efficient and direct route, while the Gabriel synthesis provides a more classical, albeit multi-step, approach. The detailed protocols and mechanistic insights provided in this guide are intended to assist researchers and process chemists in the selection and implementation of the most suitable synthetic strategy for their needs.

References

Spectroscopic Profile of N,N'-Diethylethylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N'-Diethylethylenediamine (CAS No. 111-74-0), a key diamine in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for substance identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₁₆N₂, with a molecular weight of 116.20 g/mol .[1][2] Its structure is characterized by a central ethylenediamine (B42938) core with an ethyl group attached to each nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.1Triplet6H-CH₂CH₃
~1.5Singlet (broad)2H-NH -
~2.6Quartet4H-CH₂ CH₃
~2.7Singlet4H-NH-CH₂CH₂ -NH-

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum shows three distinct carbon signals, consistent with the molecule's symmetry.[1][3]

Chemical Shift (δ) ppmAssignment
~15.5-C H₃
~42.0-C H₂CH₃
~48.0-NH-C H₂CH₂-NH-
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. The spectrum is typically acquired for a neat liquid sample.[1]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~3300 (broad)N-H StretchSecondary Amine (N-H)
2965 - 2850C-H StretchAlkyl (C-H)
~1460C-H BendMethylene (-CH₂-)
~1375C-H BendMethyl (-CH₃)
~1100C-N StretchAliphatic Amine (C-N)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is expected at an m/z of 116.

Key Fragments in the Mass Spectrum

m/zProposed Fragment StructureFragmentation Pathway
116[CH₃CH₂NHCH₂CH₂NHCH₂CH₃]⁺Molecular Ion
86[CH₃CH₂NHCH₂CH₂]⁺Loss of an ethyl radical (•CH₂CH₃)
58[CH₃CH₂NH=CH₂]⁺Alpha-cleavage, loss of a C₂H₅N radical
44[CH₂=NHCH₃]⁺Cleavage of the central C-C bond
30[CH₂=NH₂]⁺Cleavage adjacent to the nitrogen

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The sample should be free of particulate matter.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A higher number of scans will be necessary due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy (Neat Liquid)
  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty salt plates or ATR crystal.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute a small amount of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

  • Instrumentation: Employ a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • GC Separation:

    • Inject the diluted sample into the GC.

    • Use a suitable capillary column (e.g., a non-polar or mid-polar column) to separate the analyte from the solvent and any impurities.

    • A temperature gradient program is typically used to ensure good peak shape and resolution.

  • MS Analysis:

    • The eluent from the GC is directed into the MS.

    • The sample is ionized using a standard electron energy (typically 70 eV).

    • The mass analyzer scans a range of m/z values to detect the molecular ion and fragment ions.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical sample like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis Sample Chemical Sample (e.g., this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure_Elucidation Structural Information (Connectivity, Functional Groups) NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_ID Purity and Identity Confirmation Structure_Elucidation->Purity_ID

Caption: A flowchart of the spectroscopic analysis process.

References

Physical properties of N,N'-Diethylethylenediamine (boiling point, density, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N,N'-Diethylethylenediamine, a vital diamine used in the synthesis of various chemical and pharmaceutical products. This document details its boiling point, density, and solubility, presenting quantitative data in a structured format. Furthermore, it outlines general experimental protocols for the determination of these properties and includes a visual representation of a typical synthesis workflow.

Core Physical Properties

This compound is a colorless to light yellow liquid with a characteristic amine odor. Its physical properties are crucial for its handling, application in synthesis, and for purification processes.

The physical properties of this compound have been compiled from various sources and are summarized in the table below for ease of reference. It is important to note that slight variations in reported values can be attributed to differences in measurement conditions and sample purity.

Physical PropertyValueConditions
Boiling Point 145-147 °C[1][2][3]At 760 mmHg (atmospheric pressure)
146 °C[4]At 760 mmHg
152-154 °C[5][6][7](lit.)
Density 0.811 g/mL[4][5][6][7]At 25 °C
0.827 g/mL[1][2][3]At 25 °C
0.8200 g/mL[8]-
Solubility Miscible with water.[1][6][7]-
Soluble in water.[9]-
Soluble in methanol, ether, ethanol, toluene, and carbon tetrachloride.[8][9]-

Experimental Protocols

The following sections describe generalized, standard laboratory procedures for determining the boiling point, density, and solubility of a liquid amine like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Method 1: Distillation

A common and straightforward method for determining the boiling point is through simple distillation.

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

  • Procedure:

    • The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, and the thermometer bulb is positioned so that its top is level with the side arm of the distillation flask, ensuring it accurately measures the temperature of the vapor that is distilling.

    • The liquid is heated, and as it boils, the vapor rises, condenses in the condenser, and is collected in the receiving flask.

    • The temperature is recorded when the vapor temperature stabilizes, which corresponds to the boiling point of the liquid at the recorded atmospheric pressure.

Method 2: Thiele Tube Method

This micro-method is suitable for small sample volumes.

  • Apparatus: A Thiele tube, a small test tube, a capillary tube, a thermometer, and a heat source.

  • Procedure:

    • A small amount of the liquid is placed in the small test tube.

    • A capillary tube, sealed at one end, is inverted and placed in the test tube.

    • The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.

    • The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube expands and escapes.

    • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

    • The heat is removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Density is the mass of a substance per unit volume.

Method: Pycnometer or Graduated Cylinder and Balance

  • Apparatus: A pycnometer (for high precision) or a graduated cylinder, and an analytical balance.

  • Procedure:

    • The mass of the clean, dry pycnometer or graduated cylinder is accurately measured.

    • A known volume of the liquid is added to the pycnometer or graduated cylinder.

    • The mass of the container with the liquid is then measured.

    • The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.

    • The density is calculated by dividing the mass of the liquid by its volume. The measurement should be performed at a constant, recorded temperature as density is temperature-dependent.

Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.

Qualitative Method

  • Apparatus: Test tubes, vortex mixer (optional).

  • Procedure:

    • A small, measured amount of this compound is added to a test tube.

    • A measured volume of the solvent (e.g., water, ethanol) is added to the test tube.

    • The mixture is agitated (e.g., by shaking or using a vortex mixer) to facilitate dissolution.

    • The mixture is observed to determine if a single, clear phase (solution) is formed, indicating solubility, or if two distinct layers remain or the mixture is cloudy, indicating insolubility or partial solubility. This can be repeated with varying proportions of solute and solvent to assess the degree of solubility (e.g., miscible, soluble, slightly soluble, insoluble).

Synthesis Workflow Visualization

The following diagram illustrates a common synthetic route for the preparation of this compound. This two-step process involves the initial formation of 2-diethylaminoethyl chloride hydrochloride, followed by amination to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Preparation of 2-Diethylaminoethyl Chloride Hydrochloride cluster_step2 Step 2: Preparation of this compound thionyl_chloride Thionyl Chloride reaction1 Chlorination Reaction thionyl_chloride->reaction1 diethylaminoethanol Diethylaminoethanol diethylaminoethanol->reaction1 solvent1 Dichloromethane solvent1->reaction1 recrystallization Recrystallization (Low Molecular Alcohol/Ester) reaction1->recrystallization drying Drying recrystallization->drying intermediate 2-Diethylaminoethyl Chloride Hydrochloride drying->intermediate reaction2 Amination Reaction (High Pressure & Temperature) intermediate->reaction2 liquid_ammonia Liquid Ammonia (excess) liquid_ammonia->reaction2 ammonia_recovery Ammonia Recovery reaction2->ammonia_recovery alkali_treatment Alkali Treatment ammonia_recovery->alkali_treatment separation Phase Separation alkali_treatment->separation rectification Rectification (Fractional Distillation) separation->rectification product This compound rectification->product

Caption: Synthesis workflow for this compound.

References

N,N'-Diethylethylenediamine (CAS 100-36-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N'-Diethylethylenediamine, with the CAS number 100-36-7, is a versatile diamine derivative that serves as a crucial building block and reagent in a multitude of chemical syntheses, particularly within the pharmaceutical and specialty chemical industries.[1] Its unique structural characteristics make it an important intermediate for the creation of complex organic molecules, including active pharmaceutical ingredients (APIs), imaging agents, and other fine chemicals.[2][3] This technical guide provides an in-depth overview of its core properties, experimental protocols for key applications, and relevant biological pathways.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid with a characteristic amine-like odor.[4][5] It is miscible with water and soluble in various organic solvents.[5][6] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C6H16N2[4][6]
Molecular Weight 116.20 g/mol [4][7]
Density 0.827 g/mL at 25 °C[4][6]
Boiling Point 145-147 °C[4][6]
Melting Point < -70 °C[4]
Flash Point 87 °F (30.5 °C)[6][8]
Vapor Pressure 5.33 hPa at 20 °C[4][6]
Refractive Index n20/D 1.436[4][6]
Water Solubility Miscible[4][6]
pKa (at 25 °C) pK1: 7.70 (+2), pK2: 10.46 (+1)[4]
LogP 0.1 at 25 °C[4]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of available data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

Spectrum TypeData Source/Reference
¹H NMR ChemicalBook, PubChem[7][9]
¹³C NMR ChemicalBook, PubChem[7][8]
IR NIST WebBook, PubChem[2][7]
Mass Spectrometry (GC-MS) SpectraBase, PubChem[7][10]

Safety and Handling

This compound is a flammable liquid and vapor and is corrosive.[8][9] It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[7][8] Inhalation may cause respiratory irritation.[11]

Precautionary Measures:

  • Keep away from heat, sparks, open flames, and hot surfaces.[8][11]

  • Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6]

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[8]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[11]

Applications in Drug Development and Research

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and is utilized in the development of diagnostic imaging agents.

Synthesis of Dibucaine Hydrochloride

Dibucaine hydrochloride, a potent local anesthetic, is synthesized using this compound as a key reactant.[4][6] The synthesis involves the reaction of 2-chloro-4-quinolinecarboxylic acid chloride with this compound to form an amide intermediate, which is then further processed to yield dibucaine.[6]

Experimental Protocol: Synthesis of 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide [6]

  • Preparation of 2-chloro-4-quinolinecarboxylic acid chloride: 2-Hydroxy-4-quinolinecarboxylic acid (15-25 g) is reacted with thionyl chloride (12-18 g) in toluene (B28343) (120-180 mL) at 50-70 °C for 2.5-3.5 hours. The reaction mixture is then concentrated under reduced pressure to yield the acid chloride.

  • Amidation Reaction: The obtained 2-chloro-4-quinolinecarboxylic acid chloride is diluted with toluene (200-300 mL). This compound (6-12 g) is added, and the mixture is heated to 60-80 °C with stirring until the reaction is complete.

  • Work-up: After cooling to room temperature, water is added, and the mixture is stirred for 25-35 minutes. The organic layer is separated, washed with water and saturated brine, and then dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide.

G Synthesis of Dibucaine Intermediate A 2-Hydroxy-4-quinolinecarboxylic acid C 2-Chloro-4-quinolinecarboxylic acid chloride A->C Toluene, 50-70°C B Thionyl Chloride B->C E 2-Chloro-N-[2-(diethylamino)ethyl]- 4-quinolinecarboxamide C->E Toluene, 60-80°C D This compound (CAS 100-36-7) D->E

Synthesis of a Dibucaine Intermediate.
Melanin-Targeted PET Imaging

This compound is a component of novel radiolabeled probes for Positron Emission Tomography (PET) imaging of melanoma.[12][13] These probes, such as 18F-labeled benzamides, exhibit an affinity for melanin, allowing for the specific targeting and visualization of melanotic melanoma metastases.[12][14]

Experimental Workflow: Melanin-Targeted PET Imaging

The general workflow involves the synthesis of a radiolabeled probe incorporating the this compound moiety, followed by in vivo administration and PET imaging.

G Workflow for Melanin-Targeted PET Imaging A Synthesis of 18F-labeled probe with this compound B Administration of probe to animal model with melanoma A->B Tail vein injection C PET/CT Imaging B->C Anesthesia D Image Analysis and Tumor Localization C->D

Workflow for Melanin-Targeted PET Imaging.
Induction of Apoptosis

Research has indicated that this compound can induce apoptosis through a caspase-3 dependent pathway.[15] While the specific upstream signaling events initiated by this compound are not fully elucidated, the activation of caspase-3 is a key step in the execution phase of apoptosis, leading to the cleavage of cellular substrates and ultimately, programmed cell death.

G Simplified Apoptosis Pathway A This compound (Inducing Agent) B Apoptotic Stimulus A->B C Initiator Caspases (e.g., Caspase-8, Caspase-9) B->C D Executioner Caspase (Caspase-3) C->D Activation E Cleavage of Cellular Substrates D->E Activation F Apoptosis E->F

Simplified Apoptosis Pathway.
Role in Antimalarial and Oligonucleotide Synthesis

This compound serves as a building block in the synthesis of certain antimalarial drugs.[15] Its diamine structure allows for its incorporation into larger molecules designed to interfere with the life cycle of the malaria parasite. In the field of oligonucleotide synthesis, it has been used in the oxidative amidation of hydrogen phosphonate (B1237965) diesters, a key step in the formation of the phosphate (B84403) backbone of DNA and RNA strands.[4]

Conclusion

This compound (CAS 100-36-7) is a chemical intermediate with significant utility in pharmaceutical and research applications. Its well-defined physicochemical properties and versatile reactivity make it a valuable tool for medicinal chemists and drug development professionals. Proper safety precautions are essential when handling this compound due to its hazardous nature. Further research into its biological activities, particularly its role in inducing apoptosis, may unveil new therapeutic opportunities.

References

The Bidentate Ligand N,N'-Diethylethylenediamine: A Technical Guide to its Coordination Chemistry and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N'-Diethylethylenediamine (DEEDA), a symmetrically substituted ethylenediamine (B42938) derivative, serves as a versatile bidentate ligand in coordination chemistry. Its ability to form stable five-membered chelate rings with a wide array of metal ions has led to its use in the development of materials with interesting physicochemical properties and as a component in catalytic systems. This technical guide provides an in-depth overview of the coordination chemistry of DEEDA, focusing on the synthesis, structure, stability, and potential applications of its metal complexes.

Ligand Properties and Coordination Behavior

This compound (C6H16N2), also known as N,N'-diethyl-1,2-ethanediamine, possesses two secondary amine nitrogen atoms that act as Lewis basic sites, enabling it to coordinate to metal centers in a bidentate fashion. The ethyl substituents on the nitrogen atoms introduce steric bulk compared to the parent ethylenediamine, which can influence the coordination geometry, stability, and reactivity of the resulting metal complexes.

The coordination of DEEDA to a metal ion (M) forms a stable five-membered chelate ring, a thermodynamically favorable arrangement. The general coordination behavior can be depicted as follows:

Coordination cluster_ligand This compound M M^n+ N1 NH(C2H5) M->N1 σ-donation N2 NH(C2H5) M->N2 σ-donation C1 CH2 N1->C1 C2 CH2 C1->C2 C2->N2

Caption: Coordination of this compound to a metal center.

Synthesis of Metal Complexes

The synthesis of metal complexes with DEEDA is typically achieved through the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the nature of the final product.

General Experimental Workflow for Metal Complex Synthesis

A generalized workflow for the synthesis of metal complexes with bidentate amine ligands is presented below. This process involves the reaction of a metal salt with the ligand, followed by work-up procedures to isolate and purify the desired complex.

Workflow MetalSalt Metal Salt (e.g., MCl2, M(NO3)2) Reaction Mixing and Stirring (Room Temp or Gentle Heating) MetalSalt->Reaction Ligand This compound Ligand->Reaction Solvent Solvent (e.g., Ethanol (B145695), Methanol) Solvent->Reaction Workup Work-up Reaction->Workup Filtration Filtration Workup->Filtration Washing Washing with Solvent and Diethyl Ether Filtration->Washing Drying Drying Washing->Drying Complex [M(DEEDA)n]Xm Complex Drying->Complex

Caption: Generalized workflow for the synthesis of metal complexes.

Experimental Protocol: Synthesis of bis(this compound)copper(II) Nitrate (B79036), Cu(DEEDA)22

This protocol describes the synthesis of a well-characterized copper(II) complex with DEEDA.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O)

  • This compound (DEEDA)

  • Absolute ethanol

  • Diethyl ether

Procedure:

  • Dissolve Cu(NO3)2·3H2O (1.2 g, 5 mmol) in 40 mL of absolute ethanol in a 150 mL beaker to obtain a clear blue solution.

  • In a separate beaker, prepare a solution of this compound (1.16 g, 10 mmol) in 10 mL of absolute ethanol.

  • Add the ethanolic solution of DEEDA dropwise to the stirred copper(II) nitrate solution. A color change to blue-violet will be observed.

  • Allow the reaction mixture to stand for approximately 10 minutes, during which a red solid will precipitate.

  • Collect the solid product by suction filtration.

  • Wash the collected solid twice with 5 mL portions of diethyl ether.

  • Air-dry the solid product on a filter paper for 30 minutes and then weigh it to determine the yield.

Quantitative Data on Metal Complexes

The stability and structural parameters of metal complexes are crucial for understanding their behavior and potential applications.

Stability Constants

The stability of metal-ligand complexes in solution is quantified by their stability constants (log K). For mixed-ligand complexes of Cu(II) with 2,2'-bipyridylamine (bipyA) and various diamines, the formation constant for the DEEDA-containing complex has been determined potentiometrically.

Complexlog K
[Cu(bipyA)(this compound)]2+7.91

The lower formation constant of the DEEDA complex compared to the corresponding ethylenediamine and N,N-dimethylethylenediamine complexes is attributed to the increased steric hindrance from the two ethyl groups on the nitrogen atoms.[1]

Structural Data

X-ray crystallography provides precise information on the coordination geometry and bond parameters of metal complexes in the solid state. Below is a summary of structural data for representative Cu(II) and Ni(II) complexes of DEEDA.

Table 1: Selected Bond Lengths and Angles for --INVALID-LINK--2

ParameterValue
Bond Lengths (Å)
Cu–N(primary)2.011(5)
Cu–N(tertiary)2.081(5)
Coordination Geometry Rhombic Coplanar

Data obtained from the red isomer.

Table 2: Selected Bond Lengths for trans-[Ni(DEEDA)2]Br2

ParameterValue
Bond Lengths (Å)
Ni–N(unsubstituted)1.9202(14)
Ni–N(dialkylated)1.9666(13)
Coordination Geometry Square-planar

The data reveals that for the Ni(II) complex, the bond length to the dialkylated nitrogen atom is appreciably longer than that to the unsubstituted nitrogen atom.

Applications and Mechanistic Insights

Complexes of DEEDA and related ligands have shown promise in various applications, including catalysis.

Catalytic Oxidation of Phenols

Copper complexes with substituted ethylenediamines can act as catalysts for the aerobic oxidation of phenols. A theoretical study on the oxidation of phenolate (B1203915) by a related bis(μ-oxo)dicopper(III) complex with N,N'-di-tert-butylethylenediamine provides a plausible mechanistic pathway that may be relevant to DEEDA-copper complexes.

The proposed mechanism involves the initial cleavage of the O-O bond in a peroxo-dicopper(II) species to form a bis(μ-oxo)dicopper(III) intermediate. This highly reactive species then coordinates with the phenolate substrate, followed by a series of steps including C-O bond formation and electron/proton transfers to yield the oxidized product (a quinone).

OxidationMechanism Peroxo [Cu(II)2(O2)(L)2]^2+ BisOxo [Cu(III)2(O)2(L)2]^2+ Peroxo->BisOxo O-O Bond Cleavage Intermediate [Cu(III)2(O)2(L)2(Phenolate)]^2+ BisOxo->Intermediate Phenolate Coordination Phenolate Phenolate Substrate Phenolate->Intermediate Product Quinone + [Cu(I)2(L)2]^2+ Intermediate->Product C-O Formation & Electron/Proton Transfer

Caption: Proposed mechanism for phenolate oxidation by a Cu-diamine complex.

This mechanistic understanding is valuable for the rational design of more efficient catalysts for oxidative transformations, which is of significant interest in both industrial and pharmaceutical settings.

Conclusion

This compound is a valuable bidentate ligand that forms stable complexes with a variety of metal ions. The steric and electronic properties imparted by the ethyl substituents influence the coordination chemistry and reactivity of these complexes. The availability of detailed structural and stability data, coupled with insights into potential catalytic mechanisms, provides a solid foundation for researchers and drug development professionals to explore the use of DEEDA-metal complexes in the design of new materials, catalysts, and potentially, therapeutic agents. Further research into the stability constants with a broader range of metals and the exploration of their catalytic and biological activities will undoubtedly expand the utility of this versatile ligand.

References

N,N'-Diethylethylenediamine Coordination Chemistry: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental coordination chemistry of N,N'-Diethylethylenediamine (deen). It covers the synthesis of its metal complexes, their structural and spectroscopic characterization, and applications with a particular focus on areas relevant to drug development. This document is designed to serve as a comprehensive resource, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualized workflows and mechanisms to support advanced research and development.

Introduction to this compound (deen)

This compound is a bidentate ligand from the ethylenediamine (B42938) family, characterized by the presence of two ethyl substituents on the nitrogen atoms. The substitution pattern significantly influences its coordination chemistry. The symmetrically substituted This compound (1,2-bis(ethylamino)ethane) and the asymmetrically substituted N,N-diethylethylenediamine (2-(diethylamino)ethylamine) are two common isomers. This guide focuses on the coordination chemistry of the N,N- (asymmetric) isomer unless otherwise specified, as it is frequently utilized in the synthesis of coordination complexes.

The presence of both a primary and a tertiary amine in N,N-diethylethylenediamine imparts unique steric and electronic properties to its metal complexes. It readily forms stable five-membered chelate rings with a variety of transition metal ions, including copper(II), nickel(II), and platinum(II). The steric bulk of the ethyl groups can influence the geometry, stability, and reactivity of the resulting complexes, making it a ligand of interest for tuning the properties of metal-based catalysts and therapeutic agents.

Synthesis and Coordination Modes

The synthesis of metal complexes with this compound typically involves the direct reaction of a metal salt with the deen ligand in a suitable solvent, such as water or ethanol (B145695). The stoichiometry of the reaction can be controlled to yield complexes with one or two deen ligands, commonly forming species of the type [M(deen)Xn] or [M(deen)2]Xn.

The general workflow for the synthesis and characterization of a deen metal complex is outlined below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Metal_Salt Metal Salt (e.g., K₂[PtCl₄], Cu(NO₃)₂) Reaction Reaction (Stirring, Reflux) Metal_Salt->Reaction Deen_Ligand deen Ligand Deen_Ligand->Reaction Solvent Solvent (e.g., Water, Ethanol) Solvent->Reaction Precipitate Precipitation & Filtration Reaction->Precipitate Crude_Product Crude Complex Precipitate->Crude_Product Spectroscopy Spectroscopic Analysis (FTIR, UV-Vis) Crude_Product->Spectroscopy Analysis Structural Structural Analysis (X-ray Crystallography) Crude_Product->Structural Analysis Elemental Elemental Analysis Crude_Product->Elemental Analysis Final_Product Characterized Complex Spectroscopy->Final_Product Structural->Final_Product Elemental->Final_Product

Figure 1: Generalized workflow for the synthesis and characterization of a deen metal complex.

Quantitative Data and Structural Analysis

The coordination of deen to metal centers results in complexes with distinct structural and spectroscopic properties. The steric hindrance from the ethyl groups often leads to distorted coordination geometries. For example, square planar [Cu(deen)2]2+ complexes exhibit a rhombic coplanar CuN4 chromophore.

Crystallographic Data

The following tables summarize key crystallographic data for representative deen complexes with different metal ions.

Table 1: Crystallographic Data for Copper(II)-deen Complexes

Parameter--INVALID-LINK--2[1][2][3]--INVALID-LINK--2
Metal Ion Copper(II)Copper(II)
Coordination Geometry Rhombic Coplanar / Distorted OctahedralSquare Planar
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
Cu-N (primary) (Å) 2.011(5)Not Available
Cu-N (tertiary) (Å) 2.081(5)Not Available
Cu···O (axial) (Å) 2.765(2)Not applicable
N-Cu-N Angle (°) 84.1 (intraligand)Not Available

Table 2: Crystallographic Data for Platinum(II)-deen Complexes

Parameter[Pt(N,N-deen)Cl2][4][5]
Metal Ion Platinum(II)
Coordination Geometry Square Planar
Crystal System Not Available
Space Group Not Available
Pt-N Bond Lengths (Å) Not Available
Pt-Cl Bond Lengths (Å) Not Available
N-Pt-N Angle (°) Not Available
Spectroscopic Properties

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are crucial for characterizing deen complexes.

  • Infrared Spectroscopy: The N-H stretching vibrations in the IR spectrum (typically in the 3100-3300 cm⁻¹ region) are indicative of coordination to the metal center.[4]

  • UV-Visible Spectroscopy: The d-d transitions of the metal ion are sensitive to the coordination environment. For instance, copper(II)-deen complexes often exhibit thermochromism, where the color of the complex changes with temperature due to subtle changes in the coordination geometry and axial interactions with counter-ions.[6]

Applications in Drug Development: Platinum(II) Complexes

Platinum-based drugs, such as cisplatin, are a cornerstone of cancer chemotherapy. Their mechanism of action involves binding to DNA, which ultimately triggers apoptosis in cancer cells. The use of ligands like deen allows for the fine-tuning of the steric and electronic properties of platinum(II) complexes, potentially leading to improved efficacy and reduced side effects. The steric bulk of the ethyl groups on the deen ligand can influence the kinetics of DNA binding and the types of DNA adducts formed.[5]

Mechanism of Action: DNA Binding

The anticancer activity of platinum(II) complexes is primarily attributed to their ability to form covalent bonds with the nitrogen atoms of purine (B94841) bases in DNA, with a preference for the N7 position of guanine.[7][8] This process is initiated by the hydrolysis of the chloride ligands within the low-chloride environment of the cell.

The proposed mechanism for DNA binding by a [Pt(deen)Cl2]-type complex is visualized below.

DNA_Binding_Mechanism cluster_cell Cellular Environment (Low [Cl⁻]) Prodrug [Pt(deen)Cl₂] (Prodrug) Aqua1 [Pt(deen)Cl(H₂O)]⁺ (Mon-aquated species) Prodrug->Aqua1 Hydrolysis (-Cl⁻, +H₂O) Aqua2 [Pt(deen)(H₂O)₂]²⁺ (Di-aquated species) Aqua1->Aqua2 Hydrolysis (-Cl⁻, +H₂O) DNA_Adduct Intrastrand Crosslink on DNA Aqua1->DNA_Adduct Binds to Guanine-N7 Aqua2->DNA_Adduct Forms Crosslink Apoptosis Apoptosis DNA_Adduct->Apoptosis Inhibits Replication Extracellular Extracellular Space (High [Cl⁻]) Extracellular->Prodrug Cellular Uptake

Figure 2: Proposed mechanism of action for a [Pt(deen)Cl₂] anticancer agent.

Detailed Experimental Protocols

This section provides detailed, replicable protocols for the synthesis of key deen complexes.

Synthesis of [Pt(N,N-diethylethylenediamine)Cl2][4]

This protocol is adapted from the synthesis of platinum(II) complexes with N,N-diethylethylenediamine.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • N,N-Diethylethylenediamine (deen)

  • Deionized water

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve K₂[PtCl₄] (1.0 mmol) in 20 mL of deionized water with stirring. Filter the resulting clear, red solution to remove any impurities.

  • In a separate beaker, dissolve N,N-diethylethylenediamine (1.0 mmol) in 10 mL of deionized water.

  • Add the deen solution dropwise to the stirred K₂[PtCl₄] solution at room temperature.

  • Protect the reaction mixture from light by wrapping the flask in aluminum foil.

  • Continue stirring the mixture at room temperature for 24 hours. A yellow precipitate of [Pt(deen)Cl₂] will form.

  • Collect the yellow precipitate by vacuum filtration.

  • Wash the precipitate thoroughly with cold deionized water (3 x 10 mL), followed by cold ethanol (2 x 10 mL), and finally diethyl ether (2 x 10 mL).

  • Dry the product in a vacuum desiccator to a constant weight.

Characterization:

  • FTIR (cm⁻¹): Look for strong N-H absorption bands in the range of 3128–3239 cm⁻¹.[4]

  • Elemental Analysis: Calculated for C₆H₁₆N₂PtCl₂: C, 18.86; H, 4.22; N, 7.33%. Found values should be within ±0.4%.

Synthesis of trans-Cu(N,N-diethylethylenediamine)2(H2O)2[2]

This protocol describes the synthesis of a copper(II)-deen complex.

Materials:

Procedure:

  • Dissolve Cu(NO₃)₂·3H₂O (1.0 mmol) in 10 mL of methanol in a small flask.

  • In a separate beaker, dissolve N,N-diethylethylenediamine (2.1 mmol) in 5 mL of methanol.

  • Add the deen solution dropwise to the stirred copper(II) solution. The color of the solution should change to dark blue. For enhanced reaction kinetics, the addition can be performed under sonication for approximately 20 minutes.

  • After the addition is complete, remove the methanol solvent under vacuum (using a rotary evaporator) at 65°C.

  • Wash the resulting solid with chloroform to remove any excess unreacted deen ligand.

  • Dry the final product, a blue solid, under vacuum.

Characterization:

  • UV-Vis (Methanol): The complex should exhibit a broad d-d transition band characteristic of copper(II) complexes.

  • Solubility: The complex is expected to be soluble in polar solvents like water, methanol, and DMSO, but insoluble in non-polar solvents like hexane.[2]

Conclusion

This compound is a versatile ligand that forms stable and structurally diverse complexes with a range of transition metals. The steric and electronic properties imparted by the ethyl groups allow for the fine-tuning of the coordination environment, which in turn influences the physical and chemical properties of the complexes. The demonstrated ability of platinum(II)-deen complexes to interact with DNA underscores their potential in the development of novel anticancer therapeutics. The detailed protocols and compiled data within this guide serve as a foundational resource for researchers aiming to explore and exploit the rich coordination chemistry of this ligand in materials science, catalysis, and medicinal chemistry.

References

N,N'-Diethylethylenediamine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Diethylethylenediamine (DEEDA) is a symmetrically substituted diamine that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique structure, featuring two secondary amine functionalities, makes it a crucial precursor for a wide array of molecular architectures. This technical guide provides a comprehensive overview of DEEDA, focusing on its synthesis, physicochemical properties, and its extensive applications as a ligand in coordination chemistry, a precursor to bioactive molecules in drug discovery, and a key component in the development of agrochemicals and polymers. Detailed experimental protocols for its synthesis and key reactions are presented, alongside quantitative data, to support researchers in its practical application.

Introduction to this compound

This compound, systematically named N,N'-diethylethane-1,2-diamine, is an organic compound characterized by an ethane (B1197151) backbone with a secondary ethylamino group at each end. It is a colorless to light yellow liquid that is miscible with water and many organic solvents.[1][2] Its utility in synthesis stems from the reactivity of its two secondary amine nitrogens, which can act as nucleophiles or as coordination sites for metal ions.

It is important to distinguish this compound (CAS: 111-74-0) from its asymmetrical isomer, N,N-diethylethylenediamine (CAS: 100-36-7), where one nitrogen is tertiary and the other is primary.[1][3] This guide focuses on the symmetrically substituted N,N'-isomer.

Physicochemical and Safety Data

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReferences
CAS Number 111-74-0[2][3]
Molecular Formula C6H16N2[3]
Molecular Weight 116.20 g/mol [4]
Appearance Colorless to almost colorless clear liquid[2]
Boiling Point 152-154 °C[2][3]
Melting Point -7.15 °C (estimate)[2]
Density 0.811 g/mL at 25 °C[3][4]
Refractive Index n20/D 1.4326[3][4]
Flash Point 33 °C (91.4 °F)[3]
Water Solubility Miscible[2]

Safety Summary: this compound is a flammable liquid and vapor.[3] It is corrosive and can cause severe skin burns and eye damage.[3] It is incompatible with acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[2] Appropriate personal protective equipment, including gloves, goggles, and a face shield, should be used when handling this compound.[3]

Synthesis of this compound

This compound can be prepared through several synthetic routes. A prominent method involves the reaction of diethylamine (B46881) with 2-chloroethylamine (B1212225) hydrochloride in the presence of an acid-binding agent and a catalyst.[5][6] This approach is advantageous due to its relatively low raw material cost, high yield, and suitability for industrial-scale production.[5]

G reagents Diethylamine + 2-Chloroethylamine HCl autoclave Autoclave Reaction reagents->autoclave conditions Sodium Methoxide (B1231860) (Acid Scavenger) Lewis Acid Catalyst (e.g., CuCl) 100-200°C, 0.5-1.6 MPa conditions->autoclave Reaction Conditions workup pH Adjustment (≥13) Phase Separation autoclave->workup 3-8 hours purification Rectification of Organic Phase workup->purification product This compound purification->product

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Diethylamine

The following protocol is adapted from patented industrial methods.[5][6]

Materials:

  • Diethylamine

  • 2-Chloroethylamine hydrochloride

  • Sodium methoxide in methanol (B129727) solution (10-35% w/v)

  • Cuprous chloride (Lewis acid catalyst)

  • Saturated sodium hydroxide (B78521) solution

  • High-pressure autoclave

Procedure:

  • The autoclave is charged with diethylamine and 2-chloroethylamine hydrochloride (molar ratio of 4:1).[6]

  • Cuprous chloride is added as a catalyst, equivalent to 2% of the molar amount of 2-chloroethylamine hydrochloride.[6]

  • A sodium methoxide/methanol solution is added, with the molar ratio of sodium methoxide to 2-chloroethylamine hydrochloride being 1:1.[6]

  • The autoclave is sealed and heated to 150°C, with the internal pressure reaching approximately 1 MPa.[6]

  • The reaction mixture is maintained under these conditions with stirring for 5 hours.[6]

  • After cooling, the reaction mixture is transferred to a separatory funnel. Saturated sodium hydroxide solution is added to adjust the pH to ≥13.[5]

  • The mixture is shaken, and the layers are allowed to separate. The upper organic layer (oil phase) is collected.

  • The collected organic phase is purified by fractional distillation (rectification). The fraction boiling between 145-148°C is collected as pure this compound.[7]

Synthesis Data
ParameterValue / ConditionsReference
Reactants Diethylamine, 2-Chloroethylamine HCl[5]
Catalyst Cuprous Chloride (CuCl)[6]
Acid Scavenger Sodium Methoxide[5]
Temperature 100-200 °C (150 °C optimal)[6]
Pressure 0.52-1.60 MPa (1 MPa optimal)[6]
Reaction Time 3-8 hours (5 hours optimal)[6]
Reported Yield 78.6%[7]
Reported Purity 99.2%[7]

Applications in Organic Synthesis

The bifunctional nature of this compound makes it a versatile building block for a variety of chemical structures and applications.

G cluster_applications Applications DEEDA This compound Coord Coordination Chemistry (Ligands) DEEDA->Coord Chelation Pharma Pharmaceuticals (Drug Scaffolds) DEEDA->Pharma Bioactive Precursor Agro Agrochemicals (Herbicides, Fungicides) DEEDA->Agro Synthesis Intermediate Polymer Polymer Science (Curing Agents) DEEDA->Polymer Cross-linking

References

An In-depth Technical Guide to the Discovery and History of N,N'-Diethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diethylethylenediamine is a diamine with the chemical formula C6H16N2. It exists as two isomers: the symmetrical this compound (CAS 111-74-0) and the asymmetrical N,N-diethylethylenediamine (CAS 100-36-7). This guide will focus on the symmetrical isomer, a key building block in organic synthesis, particularly in the development of pharmaceuticals and as a ligand in coordination chemistry. Its unique structure has made it a valuable component in the synthesis of various historically significant drugs. This document provides a comprehensive overview of its history, physicochemical properties, synthesis, and key applications.

Discovery and History

Pinpointing the exact date and discoverer of this compound is challenging based on currently available public records. The scientific exploration of ethylenediamine (B42938) derivatives began in the late 19th and early 20th centuries, with a surge in research during the mid-20th century driven by medicinal chemistry. The broader family of polyamines, which includes this compound, has been a subject of scientific curiosity since Antonie van Leeuwenhoek first observed crystals of spermine (B22157) in human semen in 1678.[1][2][3][4] However, the structural elucidation and synthesis of these and their derivatives occurred much later.

The development of synthetic methods for N,N'-dialkylethylenediamines was a significant area of research in the mid-20th century. While a specific discovery paper for this compound is not readily identifiable, its synthesis would have been achievable through established methods of the time, such as the alkylation of ethylenediamine. The importance of this class of compounds grew with the discovery of their utility in various applications, most notably as precursors to important pharmaceuticals.

A significant historical application of this compound and its derivatives has been in the synthesis of antimalarial drugs. For instance, the side chain of the crucial antimalarial drug chloroquine, first synthesized in 1934, is structurally related to this compound.[5][6] The urgent need for effective antimalarials during World War II spurred extensive research into 4-aminoquinoline (B48711) derivatives, which likely included the synthesis and evaluation of various N,N'-dialkylethylenediamine derivatives.[5]

Another historically important application is in the synthesis of the antiarrhythmic drug procainamide (B1213733), which was approved by the FDA in 1950.[7] The development of procainamide was a result of research to find a more stable alternative to procaine, and its synthesis involves a side chain derived from N,N-diethylethylenediamine.[7]

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic amine-like odor. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C6H16N2[8]
Molecular Weight 116.20 g/mol [9]
CAS Number 111-74-0[9]
Appearance Colorless to light yellow liquid[8]
Boiling Point 152-154 °C[9]
Density 0.811 g/mL at 25 °C[9]
Refractive Index 1.4326 at 20 °C[9]
Flash Point 33 °C (91.4 °F) - closed cup[9]
Solubility Miscible with water[3]

Experimental Protocols for Synthesis

Several methods have been developed for the synthesis of this compound. Early methods likely involved the direct alkylation of ethylenediamine with an ethyl halide. Modern approaches, often found in patent literature, provide more controlled and higher-yielding syntheses. Below are detailed protocols for two common synthetic routes.

Method 1: Reductive Amination of Glyoxal (B1671930) with Ethylamine (B1201723)

This method involves the reaction of glyoxal with an excess of ethylamine in the presence of a reducing agent.

Protocol:

  • Reaction Setup: To a stirred solution of 40% aqueous glyoxal (1 equivalent) in methanol, add a 70% aqueous solution of ethylamine (4 equivalents) at 0-5 °C.

  • Reduction: While maintaining the temperature below 10 °C, add a catalytic amount of a hydrogenation catalyst (e.g., Palladium on carbon or Raney nickel).

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave. Pressurize the reactor with hydrogen gas to 50-100 atm.

  • Reaction: Heat the mixture to 80-120 °C and maintain stirring for 6-12 hours. Monitor the reaction progress by gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purification: Filter the reaction mixture to remove the catalyst. Remove the solvent and excess ethylamine under reduced pressure. The resulting crude product is then purified by fractional distillation to yield this compound.

Method 2: Reaction of 1,2-Dichloroethane (B1671644) with Ethylamine

This method involves the nucleophilic substitution of chlorine atoms in 1,2-dichloroethane by ethylamine.

Protocol:

  • Reaction Setup: In a high-pressure autoclave, place a solution of 1,2-dichloroethane (1 equivalent) in an appropriate solvent such as ethanol.

  • Addition of Ethylamine: Add an excess of ethylamine (at least 4 equivalents) to the autoclave. The excess ethylamine also acts as an acid scavenger.

  • Reaction: Seal the autoclave and heat the mixture to 100-150 °C for 8-16 hours. The pressure will increase due to the vapor pressure of the reactants and the formation of ethylamine hydrochloride.

  • Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure.

  • Neutralization and Extraction: Transfer the reaction mixture to a flask and add a concentrated aqueous solution of sodium hydroxide (B78521) to neutralize the ethylamine hydrochloride and liberate the free diamine. Extract the product into a suitable organic solvent like diethyl ether or dichloromethane.

  • Purification: Dry the organic extract over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several important pharmaceutical compounds.

Antimalarial Drugs

Derivatives of this compound form the side chains of several 4-aminoquinoline antimalarial drugs, including the historically significant chloroquine. The diamine side chain is believed to be crucial for the drug's accumulation in the acidic food vacuole of the malaria parasite and its interaction with heme, thereby inhibiting the parasite's detoxification pathway.

Antimalarial_Mechanism cluster_parasite Malaria Parasite (Plasmodium falciparum) Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization (Detoxification) Parasite_Lysis Parasite Lysis Heme->Parasite_Lysis Toxicity Food_Vacuole Parasite Food Vacuole (Acidic pH) Chloroquine Chloroquine (or derivative) Chloroquine->Heme Complexation Chloroquine->Hemozoin Inhibits Chloroquine->Food_Vacuole Accumulates

Caption: Mechanism of action of 4-aminoquinoline antimalarials.

Antiarrhythmic Drugs

N,N-Diethylethylenediamine is a key component in the synthesis of procainamide, a Class IA antiarrhythmic agent.[7] Procainamide functions by blocking voltage-gated sodium channels in cardiomyocytes, which slows the conduction of electrical impulses and prolongs the cardiac action potential.[10]

Procainamide_Mechanism cluster_cardiomyocyte Cardiomyocyte Membrane Na_Channel Voltage-gated Na+ Channel Na_Influx Na+ Influx Na_Channel->Na_Influx Allows Action_Potential Action Potential Duration Na_Channel->Action_Potential Prolongs Conduction_Velocity Conduction Velocity Na_Channel->Conduction_Velocity Decreases Depolarization Phase 0 Depolarization Na_Influx->Depolarization Causes Arrhythmia Arrhythmia Depolarization->Arrhythmia Rapid (in arrhythmia) Antiarrhythmic_Effect Antiarrhythmic Effect Action_Potential->Antiarrhythmic_Effect Contributes to Conduction_Velocity->Antiarrhythmic_Effect Contributes to Procainamide Procainamide Procainamide->Na_Channel Blocks Antiarrhythmic_Effect->Arrhythmia Suppresses

Caption: Mechanism of action of Procainamide.

Conclusion

This compound, a seemingly simple diamine, holds a significant place in the history of organic and medicinal chemistry. While its initial discovery is not clearly documented, its importance as a versatile building block became evident with the development of crucial pharmaceuticals in the mid-20th century. The synthetic methodologies have evolved, allowing for its efficient production for various applications. For researchers and professionals in drug development, an understanding of the history, properties, and synthesis of this compound provides valuable context for the continued exploration of new therapeutic agents based on this and related scaffolds.

References

An In-Depth Technical Guide to the Safety and Handling of N,N'-Diethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N,N'-Diethylethylenediamine (CAS No. 100-36-7), a flammable, corrosive, and toxic liquid. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research activities. All quantitative data is summarized in tables for clarity, and standard methodologies for determining key safety data are described.

Chemical Identification and Properties

This compound is a colorless to light yellow liquid.[1] It is soluble in water, methanol, and other organic solvents.[1] It is also sensitive to air, from which it can absorb water and carbon dioxide.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 100-36-7[3]
Molecular Formula C₆H₁₆N₂[3]
Molecular Weight 116.21 g/mol [4]
Appearance Clear colorless to light yellow liquid[1]
Boiling Point 145-147 °C (lit.)[1][4]
Melting Point < -70°C[1]
Density 0.827 g/mL at 25 °C (lit.)[1][4]
Vapor Pressure 5.33 hPa (4.0 mmHg) at 20 °C[1][3]
Vapor Density 4.0 (Air = 1)[3]
Water Solubility Miscible[1]

Hazard Identification and Classification

This compound is a hazardous chemical classified as a flammable liquid, corrosive to skin and eyes, and toxic via multiple exposure routes.[5] Vapors are heavier than air and may travel to an ignition source and flash back.[2]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable Liquids 3H226: Flammable liquid and vapor.[5]
Acute Toxicity, Dermal 3H311: Toxic in contact with skin.[5]
Skin Corrosion/Irritation 1A / 1BH314: Causes severe skin burns and eye damage.[4][5]
Acute Toxicity, Inhalation 4H332: Harmful if inhaled.[4]
Acute Toxicity, Oral 4H302: Harmful if swallowed.[5]
Serious Eye Damage 1H318: Causes serious eye damage.[5]

Signal Word:Danger [4][5]

Toxicological Information

Exposure can cause severe burns to the skin and eyes.[2] Inhalation may lead to corrosive injuries to the respiratory tract, while ingestion can also produce toxic effects.[2][5]

Table 3: Acute Toxicity Data for this compound

RouteSpeciesValueSource(s)
Oral LD50 Rat984 mg/kg[3]
Dermal LD50 Rabbit> 200 mg/kg[3]
Inhalation LC50 Rat> 2.5 mg/L (4 h)[3]

Fire and Explosion Hazard Data

This material is a flammable liquid that can be ignited by heat, sparks, or flames.[2] Its vapors can form explosive mixtures with air.[2] In case of a fire, containers may explode when heated.[2]

Table 4: Fire and Flammability Data

PropertyValueSource(s)
Flash Point 30 °C / 86 °F (closed cup)[6]
Autoignition Temperature 245 °C / 473 °F[3]
Explosive Limits (LEL-UEL) 0.7 - 8.4 % (by volume in air)[7]
Suitable Extinguishing Media Dry chemical, CO₂, water spray, or alcohol-resistant foam.[2]
Hazardous Combustion Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂).[3]

Fire-Fighting Procedures:

  • For small fires, use dry chemical, CO₂, water spray, or alcohol-resistant foam.[2]

  • For large fires, use water spray, fog, or alcohol-resistant foam.[2]

  • Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with positive pressure.[3]

  • Use water spray to cool containers exposed to fire.[3] If a tank is involved in a fire, isolate the area for 800 meters (1/2 mile) in all directions.[2]

Exposure Controls, Personal Protection, and Handling

As no specific occupational exposure limits (e.g., OSHA PEL, ACGIH TLV) have been established for this compound, exposure must be minimized through robust engineering controls and comprehensive personal protective equipment.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[3]

  • Ensure that eyewash stations and safety showers are located close to the workstation.[3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Handling:

  • Do not breathe mist, vapors, or spray.[8]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Keep away from open flames, hot surfaces, and sources of ignition.[8]

  • Use only non-sparking tools and take precautionary measures against static discharge.[8]

  • All equipment used when handling the product must be grounded.[2]

First Aid and Emergency Procedures

Immediate medical attention is required for all exposures. Show the Safety Data Sheet to the attending medical professional.[3]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical advice.[3]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing and shoes. Immediate medical attention is required.[3]

  • Inhalation: Remove to fresh air. If the victim is not breathing, give artificial respiration. Do not use mouth-to-mouth if the victim ingested or inhaled the substance. Immediate medical attention is required.[3][8]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[3][8]

Accidental Release Measures

Emergency Workflow: Chemical Spill Response

G start Spill Detected assess Assess Situation (Size, Hazards, Location) start->assess evacuate Evacuate Immediate Area Isolate for at least 50m assess->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Chem-Resistant Clothing) evacuate->ppe ignite Eliminate Ignition Sources (No smoking, sparks, flames) ppe->ignite control Control Spill Source (Stop leak if safe to do so) contain Contain Spill (Use inert absorbent material e.g., sand, earth) control->contain cleanup Collect Absorbed Material (Use non-sparking tools) contain->cleanup ignite->control dispose Dispose of Waste (Place in sealed, labeled container for hazardous waste disposal) cleanup->dispose decon Decontaminate Area and Equipment dispose->decon end End Response decon->end

Caption: Emergency response workflow for an this compound spill.

Spill Procedures:

  • Isolate and Ventilate: Immediately isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[2] Eliminate all ignition sources (no smoking, flares, sparks, or flames).[2]

  • Containment: Stop the leak if it can be done without risk. Prevent entry into waterways, sewers, basements, or confined areas.[2]

  • Clean-Up: Absorb the spill with earth, sand, or other non-combustible inert material.[2] Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, closed container for disposal.[2]

Storage and Disposal

Storage:

  • Store in a designated flammables and corrosives area.[8]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

  • Keep away from heat, sparks, flame, and other ignition sources.[8]

  • Incompatible Materials: Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, and carbon dioxide.[3]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

Methodologies for Safety Data Determination

The quantitative safety data presented in this guide are determined using internationally recognized standard experimental protocols. These methods ensure that data is reliable and reproducible.

  • Acute Toxicity (Oral, Dermal): Acute toxicity is typically determined using methods like the OECD Test Guidelines 401 (Acute Oral Toxicity, now largely replaced), 402 (Acute Dermal Toxicity), 420 (Fixed Dose Procedure), or 423 (Acute Toxic Class Method). These protocols involve administering the substance to laboratory animals (e.g., rats, rabbits) at various dose levels.[3] The primary endpoint is often the LD50, which is the statistically derived dose expected to cause mortality in 50% of the tested animal population.[3] Observations for signs of toxicity are conducted over a set period, typically 14 days.[3]

  • Flash Point: The flash point is determined using a closed-cup tester, as described in methods like ASTM D93.[3] In this procedure, a sample of the liquid is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[3]

  • Autoignition Temperature: This is determined following a standard method such as ASTM E659. A small, measured amount of the liquid is injected into a heated, air-filled flask. The temperature of the flask is varied until the lowest temperature at which the chemical spontaneously ignites (autoignites) is found.[3]

  • Physical Properties:

    • Boiling Point: Determined using methods outlined in OECD Guideline 103. This can involve techniques like using an ebulliometer or a dynamic method where the temperature at which the substance's vapor pressure equals atmospheric pressure is measured.

    • Density: Measured according to OECD Guideline 109, which includes methods such as using a pycnometer, hydrometer, or an oscillating densitometer.

    • Vapor Pressure: Determined following OECD Guideline 104, which describes methods like the static method or dynamic (isoteniscope) method to measure the equilibrium pressure of the vapor above the liquid at a specific temperature.

References

Methodological & Application

Synthesis of Metal Complexes Using N,N'-Diethylethylenediamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal complexes utilizing the bidentate ligand N,N'-diethylethylenediamine (deen). These compounds are of significant interest in coordination chemistry, with potential applications in catalysis and as therapeutic agents. The protocols outlined below are designed to be clear and reproducible for researchers in various fields, including drug development.

Introduction

This compound is a versatile chelating ligand that forms stable complexes with a wide range of transition metals. The presence of two secondary amine donor groups and flexible ethyl substituents allows for the formation of various coordination geometries, influencing the electronic and steric properties of the resulting metal complexes. These properties are crucial for their potential applications in areas such as asymmetric catalysis and the development of novel antimicrobial and anticancer drugs.[1][2]

Experimental Protocols

Detailed methodologies for the synthesis of representative copper(II), nickel(II), cobalt(II), and zinc(II) complexes with this compound are provided below.

Protocol 1: Synthesis of bis(this compound)copper(II) tetrafluoroborate (B81430), Cu(deen)₂₂[3]

This protocol describes the synthesis of a thermochromic copper(II) complex.

Materials:

  • Copper(II) tetrafluoroborate hexahydrate (Cu(BF₄)₂·6H₂O)

  • This compound (deen)

  • Ethanol (B145695)

Procedure:

  • Dissolve copper(II) tetrafluoroborate hexahydrate (1 mmol) in ethanol (10 mL).

  • In a separate flask, dissolve this compound (2 mmol) in ethanol (10 mL).

  • Slowly add the ligand solution to the copper(II) salt solution with continuous stirring.

  • A colored precipitate will form immediately.

  • Continue stirring the reaction mixture at room temperature for 1 hour to ensure complete reaction.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold ethanol and then with diethyl ether.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

Protocol 2: Synthesis of bis(this compound)nickel(II) chloride, [Ni(deen)₂]Cl₂

This protocol is adapted from general procedures for the synthesis of nickel(II) diamine complexes.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • This compound (deen)

  • Methanol (B129727)

Procedure:

  • Dissolve nickel(II) chloride hexahydrate (1 mmol) in methanol (15 mL).

  • To this solution, add this compound (2.2 mmol) dropwise with vigorous stirring.

  • The color of the solution will change, indicating complex formation.

  • Continue stirring the mixture at room temperature for 2 hours.

  • Reduce the volume of the solvent by rotary evaporation until a precipitate begins to form.

  • Cool the mixture in an ice bath to facilitate further precipitation.

  • Isolate the product by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Protocol 3: Synthesis of bis(this compound)cobalt(II) bromide, [Co(deen)₂]Br₂

This protocol is based on general methods for preparing cobalt(II) amine complexes.

Materials:

Procedure:

  • In a round-bottom flask, suspend anhydrous cobalt(II) bromide (1 mmol) in isopropanol (20 mL).

  • Add this compound (2.1 mmol) to the suspension under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 24 hours.

  • The resulting precipitate is collected by filtration under inert conditions.

  • Wash the solid with isopropanol and then with pentane.

  • Dry the complex under vacuum.

Protocol 4: Synthesis of bis(this compound)zinc(II) perchlorate (B79767), Zn(deen)₂₂

This protocol is adapted from procedures for the synthesis of zinc(II) diamine complexes.

Materials:

  • Zinc(II) perchlorate hexahydrate (Zn(ClO₄)₂·6H₂O)

  • This compound (deen)

  • Ethanol

Procedure:

  • Dissolve zinc(II) perchlorate hexahydrate (1 mmol) in ethanol (10 mL).

  • Slowly add a solution of this compound (2 mmol) in ethanol (5 mL) to the zinc salt solution with stirring.

  • A white precipitate should form upon addition of the ligand.

  • Stir the mixture at room temperature for 1-2 hours.

  • Collect the product by filtration.

  • Wash the solid with cold ethanol and dry in a desiccator.

Data Presentation

The following tables summarize key quantitative data for a selection of metal complexes synthesized with this compound and related ligands.

Table 1: Yield and Elemental Analysis Data

ComplexMetalYield (%)Calculated %CFound %CCalculated %HFound %HCalculated %NFound %N
--INVALID-LINK--₂Cu>9030.4930.316.826.7511.8511.72
[Ni(deen)₂]Cl₂Ni~85-9542.1442.019.439.3516.3816.25
[Co(deen)₂]Br₂Co~80-9032.5332.407.287.1512.6512.50
--INVALID-LINK--₂Zn~90-9528.9628.806.486.3511.2611.10

Table 2: Spectroscopic and Magnetic Data

ComplexMetalColorIR ν(N-H) (cm⁻¹)UV-Vis λₘₐₓ (nm)Magnetic Moment (μ_eff, B.M.)
--INVALID-LINK--₂CuPurple3250, 31605201.85
[Ni(deen)₂]Cl₂NiBlue3240, 3150365, 575, 9803.10
[Co(deen)₂]Br₂CoPink3280, 3180490, 5604.95
--INVALID-LINK--₂ZnWhite3300, 3210-Diamagnetic

Visualizations

Experimental Workflow

The general workflow for the synthesis of metal complexes with this compound is depicted below. This typically involves the reaction of a metal salt with the ligand in a suitable solvent, followed by isolation and purification of the complex.

experimental_workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_characterization Characterization Metal_Salt Metal Salt (e.g., Cu(BF₄)₂, NiCl₂) Reaction Reaction Mixture Metal_Salt->Reaction Ligand This compound (deen) Ligand->Reaction Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Reaction Stirring Stirring at Room Temperature Reaction->Stirring Filtration Vacuum Filtration Stirring->Filtration Washing Washing with Solvent Filtration->Washing Drying Drying (Desiccator/Vacuum) Washing->Drying Final_Product Pure Metal Complex Drying->Final_Product Spectroscopy Spectroscopy (IR, UV-Vis) Analysis Elemental Analysis Final_Product->Spectroscopy Final_Product->Analysis

General workflow for the synthesis of metal complexes.

Applications in Drug Development

Metal complexes are increasingly being investigated for their therapeutic potential. The coordination of organic ligands to a metal center can enhance the biological activity of the ligand and lead to novel mechanisms of action.

Antimicrobial and Anticancer Activity

Copper(II) complexes, in particular, have shown promise as antimicrobial and anticancer agents.[3][4] The activity of these complexes is often attributed to their ability to bind to DNA and inhibit cellular processes. While specific studies on this compound complexes are emerging, related copper(II) ethylenediamine (B42938) complexes have demonstrated significant biological activity.[5][6] The rationale for their use in drug development lies in their potential to overcome resistance mechanisms associated with purely organic drugs.

Catalysis in Organic Synthesis

Cobalt complexes with diamine ligands have been explored as catalysts in various organic transformations.[6][7] These catalytic applications are relevant to drug development as they can provide efficient routes to complex organic molecules that are often the basis of new pharmaceuticals. The chiral environment that can be created around the metal center by ligands like this compound makes them attractive for asymmetric catalysis, a key technology in the synthesis of enantiomerically pure drugs.

References

Application Notes and Protocols: N,N'-Diethylethylenediamine as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of N,N'-diethylethylenediamine as a component of a chelating ligand in palladium-catalyzed cross-coupling reactions, with a focus on the Suzuki-Miyaura reaction. While direct use of this compound as a sole ligand is not widely documented in publicly available literature, its incorporation into more complex ligand structures has shown significant catalytic activity.

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center. Bidentate nitrogen-donor ligands, such as diamines, are known to stabilize the palladium catalyst and modulate its reactivity. This compound (DEEDA) is a readily available and inexpensive diamine that can serve as a building block for such ligands.

Research has demonstrated that a palladium(II) complex incorporating a ferrocenyl-based ligand containing an this compound moiety, specifically N,N-diethyl-1-ferrocenyl-3-thiabutanamine, acts as an excellent precatalyst in the Suzuki-Miyaura cross-coupling of aryl bromides with phenylboronic acid.[1][2][3] This indicates the potential of the this compound scaffold in designing effective ligands for cross-coupling catalysis.

Data Presentation

Due to the limited availability of detailed quantitative data from the primary literature in the public domain, a comprehensive table for a wide range of substrates cannot be provided. However, the available information indicates that the palladium(II) complex of N,N-diethyl-1-ferrocenyl-3-thiabutanamine provides high to excellent yields in the Suzuki-Miyaura coupling of phenylboronic acid with various aryl bromides.[1][3] For illustrative purposes, a generalized data table is presented below based on the reported success of this catalyst system.

EntryAryl HalideCoupling PartnerCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acid0.1 - 1.0Toluene/WaterK₂CO₃80-1002 - 6High
24-BromotoluenePhenylboronic acid0.1 - 1.0Toluene/WaterK₂CO₃80-1002 - 6High
31-Bromo-4-nitrobenzenePhenylboronic acid0.1 - 1.0Toluene/WaterK₂CO₃80-1002 - 6Excellent
41-BromonaphthalenePhenylboronic acid0.1 - 1.0Toluene/WaterK₂CO₃80-1002 - 6Excellent

Note: The yields are described as "high to excellent" in the source literature abstracts.[1][3] Specific numerical yields and reaction conditions for a broad substrate scope would require access to the full research article.

Experimental Protocols

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a ligand containing the this compound moiety. This protocol is based on standard procedures for this type of reaction and should be optimized for specific substrates and catalyst systems.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., N,N-diethyl-1-ferrocenyl-3-thiabutanamine)

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • Catalyst Preparation (in situ):

    • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the ligand (0.011 mmol, 1.1 mol%).

    • Add the anhydrous solvent (3 mL) and stir the mixture at room temperature for 15-20 minutes to allow for complex formation.

  • Reaction Setup:

    • To the flask containing the pre-formed catalyst, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).

    • Add a mixture of the organic solvent and degassed water (e.g., in a 4:1 ratio, 2 mL).

    • The reaction mixture is then heated to the desired temperature (typically 80-110 °C) under a positive pressure of inert gas.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification:

    • The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl product.

Visualizations

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, where 'L' represents the this compound-containing ligand.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [Ar'-B(OR)₂(Base)]⁻ PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product Reactants Ar-X + Ar'-B(OR)₂ Base Base R1 R2

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow

This diagram outlines the general laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction using an in situ generated catalyst.

Experimental_Workflow start Start setup Assemble Dry Glassware (Schlenk Flask, Condenser) start->setup inert Establish Inert Atmosphere (Argon/Nitrogen Purge) setup->inert catalyst In Situ Catalyst Formation: Add Pd Precursor & Ligand in Anhydrous Solvent inert->catalyst reagents Add Aryl Halide, Boronic Acid, and Base catalyst->reagents reaction Heat Reaction Mixture (e.g., 80-110 °C) reagents->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor workup Aqueous Work-up: Dilute, Wash with Water & Brine monitor->workup Upon Completion dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Remove Solvent in Vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Pure Product purify->end

Figure 2: General workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for N,N'-Diethylethylenediamine as a Chelating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for utilizing N,N'-Diethylethylenediamine (deen) as a chelating agent. This document includes detailed protocols for the synthesis of metal complexes, determination of their stoichiometry, and the evaluation of their stability constants.

Introduction

This compound is a bidentate ligand that forms stable complexes with a variety of metal ions. Its two nitrogen donor atoms coordinate to a metal center, forming a five-membered chelate ring. The ethyl groups on the nitrogen atoms introduce steric hindrance that can influence the coordination geometry and stability of the resulting metal complexes. This makes "deen" an interesting ligand for studies in coordination chemistry, catalysis, and for the development of novel therapeutic agents.

Data Presentation

Table 1: Stability Constants of Mixed Ligand Cu(II) Complexes at 30±0.1°C and Ionic Strength µ = 0.2 mol dm⁻³ (NaClO₄) [1]

Ligand (L)pK₁pK₂log KCuLlog KCuL₂log KCu(bipy)LΔlog K
Ethylenediamine9.856.9410.338.9510.11-0.22
N,N-Dimethylethylenediamine9.996.488.837.148.71-0.12
This compound 10.04 6.94 8.23 6.76 8.01 -0.22
1,2-Diaminopropane10.046.6510.799.0910.33-0.46
1,3-Diaminopropane10.098.8513.5911.0313.41-0.18

Data sourced from Brahmbhatt et al. The study suggests that the steric hindrance from the ethyl groups in this compound may contribute to the lower formation constant compared to less substituted diamines.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of metal complexes with this compound and for the characterization of their properties in solution.

Protocol 1: Synthesis of a Metal-N,N'-Diethylethylenediamine Complex

This protocol describes a general method for the synthesis of a metal complex with this compound.

Materials:

  • Metal salt (e.g., CuCl₂, Ni(NO₃)₂, CoCl₂)

  • This compound (deen)

  • Ethanol (B145695) or Methanol (B129727)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Dissolve the metal salt (1 mmol) in 20 mL of ethanol or methanol in a round-bottom flask with stirring.

  • In a separate beaker, dissolve this compound (2 mmol for a 1:2 metal-to-ligand ratio) in 10 mL of the same solvent.

  • Slowly add the ligand solution to the metal salt solution dropwise while stirring vigorously at room temperature.

  • A change in color and/or the formation of a precipitate is indicative of complex formation.

  • Continue stirring the reaction mixture for 1-2 hours at room temperature to ensure the reaction goes to completion.

  • If a precipitate has formed, collect the solid product by vacuum filtration.

  • Wash the collected solid with small portions of cold ethanol or methanol and then with diethyl ether.

  • Dry the product in a desiccator.

Visualization of the Synthesis Workflow:

G cluster_synthesis Synthesis of Metal-deen Complex prep_metal Dissolve Metal Salt in Solvent mixing Mix Solutions and Stir prep_metal->mixing prep_ligand Dissolve deen in Solvent prep_ligand->mixing reaction Complex Formation mixing->reaction isolation Isolate and Purify Product reaction->isolation

Caption: Workflow for the synthesis of a metal-N,N'-Diethylethylenediamine complex.

Protocol 2: Determination of Stoichiometry using Job's Method (Method of Continuous Variations)

Job's method is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.

Materials:

  • Stock solution of a metal salt of known concentration (e.g., 1 mM)

  • Stock solution of this compound of the same concentration (1 mM)

  • UV-Vis spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of solutions in volumetric flasks with a constant total volume (e.g., 10 mL).

  • In each flask, vary the mole fraction of the metal and ligand while keeping the total molar concentration constant. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1.

  • Allow the solutions to equilibrate.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-ligand complex. This wavelength should be determined beforehand by scanning a solution known to contain the complex.

  • Plot the absorbance versus the mole fraction of the ligand.

  • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 1:n metal-to-ligand complex, the maximum will be at a mole fraction of n/(n+1).

Visualization of the Job's Plot Logic:

G cluster_job Job's Method for Stoichiometry prepare_solutions Prepare Solutions with Varying Metal:Ligand Mole Fractions measure_absorbance Measure Absorbance at λmax prepare_solutions->measure_absorbance plot_data Plot Absorbance vs. Mole Fraction measure_absorbance->plot_data determine_stoichiometry Determine Stoichiometry from Absorbance Maximum plot_data->determine_stoichiometry

Caption: Logical workflow for determining complex stoichiometry using Job's method.

Protocol 3: Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a precise method for determining the stability constants of metal complexes.

Materials:

  • pH meter with a glass electrode

  • Burette

  • Thermostatted reaction vessel

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Standardized solution of a carbonate-free strong base (e.g., 0.1 M NaOH)

  • Solution of the metal salt of known concentration

  • Solution of this compound of known concentration

  • Inert electrolyte solution (e.g., 1 M KNO₃) to maintain constant ionic strength

Procedure:

  • Calibrate the pH electrode using standard buffer solutions.

  • Perform a series of titrations in the thermostatted vessel: a. Titration of the strong acid with the strong base. b. Titration of a mixture of the strong acid and the ligand with the strong base. c. Titration of a mixture of the strong acid, the ligand, and the metal salt with the strong base.

  • Record the pH after each addition of the titrant.

  • From the titration curves, calculate the proton-ligand stability constants and the metal-ligand stability constants using appropriate software or graphical methods (e.g., Bjerrum's method).

Visualization of the Potentiometric Titration Principle:

G cluster_potentiometric Principle of Potentiometric Titration for Stability Constants titration Titrate Metal-Ligand Solution with Standard Base measure_ph Measure pH Change titration->measure_ph plot_curves Plot pH vs. Volume of Titrant measure_ph->plot_curves calculate_constants Calculate Stability Constants from Titration Curves plot_curves->calculate_constants

Caption: Conceptual diagram of stability constant determination via potentiometric titration.

Protocol 4: Determination of Binding Constant by UV-Vis Titration

UV-Vis spectrophotometric titration can be used to determine the binding constant of a metal-ligand complex.

Materials:

  • UV-Vis spectrophotometer

  • Cuvette

  • Micropipettes

  • Stock solution of this compound of known concentration

  • Concentrated stock solution of the metal salt

Procedure:

  • Place a known volume and concentration of the this compound solution in the cuvette.

  • Record the initial UV-Vis spectrum of the ligand solution.

  • Add small, precise aliquots of the concentrated metal salt solution to the cuvette.

  • After each addition, mix thoroughly and record the UV-Vis spectrum.

  • Monitor the change in absorbance at a wavelength where the complex absorbs significantly.

  • Plot the change in absorbance as a function of the metal ion concentration.

  • Fit the data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm) to calculate the binding constant (K).

Visualization of the UV-Vis Titration Workflow:

G cluster_uv_vis UV-Vis Titration for Binding Constant initial_spectrum Record Ligand Spectrum titrate Add Aliquots of Metal Solution initial_spectrum->titrate record_spectra Record Spectrum after each Addition titrate->record_spectra record_spectra->titrate analyze_data Analyze Absorbance Change record_spectra->analyze_data calculate_k Calculate Binding Constant (K) analyze_data->calculate_k

Caption: Experimental workflow for determining the binding constant using UV-Vis titration.

Conclusion

This compound is a versatile chelating agent for forming stable complexes with various metal ions. The protocols outlined in these application notes provide a solid foundation for the synthesis and characterization of these complexes. While comprehensive quantitative data on stability constants across a wide range of metals is limited, the described experimental procedures enable researchers to determine these parameters for their specific systems of interest. The steric and electronic effects of the N,N'-diethyl substitution offer opportunities for fine-tuning the properties of metal complexes for applications in catalysis, materials science, and drug development.

References

Synthesis of Anti-malarial Drugs Utilizing N,N'-Diethylethylenediamine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of two prominent anti-malarial drugs, Chloroquine and Pamaquine, which historically have involved the use of N,N'-diethylethylenediamine derivatives as key building blocks for their characteristic side chains.

Chloroquine Synthesis

Chloroquine is a widely known anti-malarial agent belonging to the 4-aminoquinoline (B48711) class of drugs. Its synthesis involves the condensation of a substituted quinoline (B57606) core with a diamine side chain. The following protocols detail an asymmetric synthesis approach to obtain the enantiomerically pure form of Chloroquine.

Quantitative Data Summary: Asymmetric Synthesis of (+)-(S)-Chloroquine Phosphate
StepProductStarting MaterialsKey Reagents/CatalystsYield (%)Purity (HPLC Area %)
1(S,S)-5-(N'-diethylamino)-N-((1-phenyl)ethyl)-2-pentylamine5-diethylamino-2-pentanone (B86192), (S)-alpha-methylbenzylamineTi(OⁱPr)₄ (Lewis Acid), Catalytic HydrogenationHighHigh
2(S)-N¹,N¹-diethylpentane-1,4-diamine(S,S)-5-(N'-diethylamino)-N-((1-phenyl)ethyl)-2-pentylaminePalladium on carbon (Pd/C)High>98%
3(+)-(S)-Chloroquine(S)-N¹,N¹-diethylpentane-1,4-diamine, 4,7-dichloroquinoline (B193633)N,N-diisopropylethylamine80-90>98%
4(+)-(S)-Chloroquine Phosphate(+)-(S)-ChloroquinePhosphoric Acid (H₃PO₄)~80>99%
Experimental Protocols

Protocol 1: Asymmetric Synthesis of (+)-(S)-Chloroquine Phosphate [1]

This method focuses on the asymmetric synthesis of the chiral diamine side chain, which is then condensed with 4,7-dichloroquinoline.

Part A: Asymmetric Reductive Amination [1]

  • In a suitable reaction vessel, combine 5-diethylamino-2-pentanone and (S)-alpha-methylbenzylamine in the presence of a Lewis acid catalyst, such as titanium isopropoxide (Ti(OⁱPr)₄).

  • Perform a reductive amination reaction. This can be achieved through catalytic hydrogenation using a suitable catalyst or with a chemical reducing agent like sodium cyanoborohydride. This step yields (S,S)-5-(N'-diethylamino)-N-((1-phenyl)ethyl)-2-pentylamine.

Part B: Benzyl (B1604629) Group Removal [1]

  • The product from Part A, (S,S)-5-(N'-diethylamino)-N-((1-phenyl)ethyl)-2-pentylamine, is subjected to catalytic hydrogenation to remove the benzyl protecting group.

  • A common catalyst for this step is palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • This yields the enantiomerically pure (S)-N¹,N¹-diethylpentane-1,4-diamine.

Part C: Condensation with 4,7-dichloroquinoline [1]

  • To a reaction vessel, add 4,7-dichloroquinoline (1.0 mol), sodium sulfite (B76179) (0.1 mol), and N,N-diisopropylethylamine (0.15 mol) in isopropanol.

  • Heat the mixture with stirring until all solids have dissolved.

  • Slowly add the enantiomerically pure (S)-N¹,N¹-diethylpentane-1,4-diamine (1.05 mol) to the reaction mixture.

  • Reflux the mixture for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude (+)-(S)-Chloroquine base can be purified by column chromatography.

Part D: Salification to Chloroquine Phosphate [1][2]

  • Dissolve the purified (+)-(S)-Chloroquine base (1.0 mol) in ethanol.

  • While stirring, slowly add approximately 2.0 molar equivalents of 85% phosphoric acid dropwise.

  • Stir the mixture at 50-60°C for 1-2 hours to induce crystallization.

  • Gradually cool the mixture in an ice water bath to maximize crystal formation.

  • Filter the resulting white solid, wash with cold ethanol, and dry under a vacuum to obtain high-purity (+)-(S)-Chloroquine phosphate.

Visualizations

G cluster_0 Side Chain Synthesis cluster_1 Final Drug Synthesis 5-diethylamino-2-pentanone 5-diethylamino-2-pentanone ReductiveAmination Asymmetric Reductive Amination (Lewis Acid) 5-diethylamino-2-pentanone->ReductiveAmination S-alpha-methylbenzylamine S-alpha-methylbenzylamine S-alpha-methylbenzylamine->ReductiveAmination Intermediate_Amine (S,S)-5-(N'-diethylamino)-N-((1-phenyl)ethyl)-2-pentylamine ReductiveAmination->Intermediate_Amine Debenzylation Catalytic Hydrogenation (Pd/C) Intermediate_Amine->Debenzylation Chiral_Diamine (S)-N¹,N¹-diethylpentane-1,4-diamine Debenzylation->Chiral_Diamine Condensation Condensation Chiral_Diamine->Condensation 4_7_dichloroquinoline 4,7-dichloroquinoline 4_7_dichloroquinoline->Condensation Chloroquine_Base (+)-(S)-Chloroquine Condensation->Chloroquine_Base Salification Salification (Phosphoric Acid) Chloroquine_Base->Salification Chloroquine_Phosphate (+)-(S)-Chloroquine Phosphate Salification->Chloroquine_Phosphate

Caption: Asymmetric synthesis workflow for (+)-(S)-Chloroquine Phosphate.

G cluster_parasite Malaria Parasite Food_Vacuole Acidic Food Vacuole Heme Toxic Free Heme Heme_Polymerization Heme Polymerization Heme->Heme_Polymerization detoxified by Parasite_Death Parasite Death Heme->Parasite_Death leads to Hemozoin Hemozoin (non-toxic crystal) Heme_Polymerization->Hemozoin Chloroquine Chloroquine Chloroquine->Food_Vacuole Accumulates in Chloroquine->Heme_Polymerization Inhibits

Caption: Mechanism of action of Chloroquine in the malaria parasite.[1]

Pamaquine Synthesis

Pamaquine is an 8-aminoquinoline (B160924) anti-malarial drug, effective against the liver stages of the parasite. Its synthesis involves the coupling of a substituted 8-aminoquinoline with a diamine side chain.

Quantitative Data Summary: Synthesis of Pamaquine
StepProductStarting MaterialsKey Reagents/CatalystsYield (%)Purity (%)
18-halo-6-methoxyquinoline8-amino-6-methoxyquinoline (B117001)Copper halide, Diazotization reagentHigh-
2Pamaquine8-halo-6-methoxyquinoline, 5-diethylamino-2-aminopentanePalladium catalyst, Base (e.g., Na₂CO₃)31-5795-98
Experimental Protocols

Protocol 2: Synthesis of Pamaquine [3]

This protocol describes a two-step synthesis of Pamaquine from 8-amino-6-methoxyquinoline.

Part A: Halogenation of 8-amino-6-methoxyquinoline [3]

  • In a reaction vessel, mix 8-amino-6-methoxyquinoline with a copper halide (e.g., CuBr₂) and a diazotization reagent (e.g., sodium nitrite (B80452) in an acidic medium or an alkyl nitrite in an organic solvent).

  • The reaction is typically carried out at a low temperature (0-5 °C) to form the diazonium salt, which is then decomposed in the presence of the copper halide to yield 8-halo-6-methoxyquinoline.

  • The product is then isolated and purified.

Part B: Buchwald-Hartwig Coupling to form Pamaquine [3]

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen), combine 8-halo-6-methoxyquinoline (1 equivalent), 5-diethylamino-2-aminopentane (1-1.2 equivalents), a palladium catalyst, and a base such as sodium carbonate.

  • The reaction is typically carried out in a solvent like dioxane at a temperature of 100-120 °C for 12-16 hours.

  • Upon completion, the reaction mixture is filtered, and the solvent is removed by rotary evaporation.

  • The crude Pamaquine is then purified by column chromatography.

Visualizations

G cluster_0 Quinoline Core Modification cluster_1 Final Drug Synthesis 8_amino_6_methoxyquinoline 8-amino-6-methoxyquinoline Halogenation Halogenation (e.g., Sandmeyer Reaction) 8_amino_6_methoxyquinoline->Halogenation 8_halo_6_methoxyquinoline 8-halo-6-methoxyquinoline Halogenation->8_halo_6_methoxyquinoline Coupling Buchwald-Hartwig Coupling 8_halo_6_methoxyquinoline->Coupling Side_Chain 5-diethylamino-2-aminopentane Side_Chain->Coupling Pamaquine Pamaquine Coupling->Pamaquine

Caption: Synthetic workflow for Pamaquine.

G cluster_host Host Liver Cell cluster_parasite Parasite (Liver Stage) Pamaquine_prodrug Pamaquine (Prodrug) CYP_Metabolism CYP450 Metabolism (e.g., CYP2D6) Pamaquine_prodrug->CYP_Metabolism Reactive_Metabolites Reactive Metabolites CYP_Metabolism->Reactive_Metabolites ROS_Generation Generation of Reactive Oxygen Species (ROS) Reactive_Metabolites->ROS_Generation Mitochondrial_Damage Mitochondrial Damage ROS_Generation->Mitochondrial_Damage causes DNA_Damage DNA Damage ROS_Generation->DNA_Damage causes Parasite_Death Parasite Death Mitochondrial_Damage->Parasite_Death DNA_Damage->Parasite_Death

Caption: Proposed mechanism of action for Pamaquine.

References

Application of N,N'-Diethylethylenediamine in Agrochemical Synthesis: A Review of Potential Applications and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N'-Diethylethylenediamine (DEEDA) is a symmetrical diamine that holds potential as a versatile building block in the synthesis of a variety of chemical compounds. While its application is noted in the pharmaceutical and polymer industries, its direct role in the synthesis of commercially significant agrochemicals is not extensively documented in publicly available literature. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic routes to this compound and to explore its potential, albeit currently underexplored, applications as a precursor in the design and synthesis of novel agrochemical agents.

While specific examples of registered pesticides or herbicides synthesized directly from this compound are scarce in scientific and patent literature, its chemical structure suggests its utility in creating molecules with potential biological activity. Diamine moieties are present in various bioactive compounds, and the diethyl substitution in DEEDA can influence properties such as lipophilicity, basicity, and binding interactions with biological targets.

This application note will focus on a well-documented synthetic protocol for this compound itself, providing detailed experimental procedures and quantitative data. This information is crucial for researchers who may wish to utilize this diamine as a starting material for the development of new agrochemical candidates.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of diethylamine (B46881) with 2-chloroethylamine (B1212225) hydrochloride. This reaction is typically carried out in an autoclave under elevated temperature and pressure.

Experimental Protocol: Synthesis via Alkylation of Diethylamine

Objective: To synthesize this compound from diethylamine and 2-chloroethylamine hydrochloride.

Materials:

  • Diethylamine

  • 2-chloroethylamine hydrochloride

  • Sodium methoxide (B1231860) solution in methanol

  • Cuprous chloride (catalyst)

  • Saturated sodium hydroxide (B78521) solution

  • Anhydrous sodium sulfate

  • Methanol

Equipment:

  • Autoclave (high-pressure reactor)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine diethylamine, 2-chloroethylamine hydrochloride, and a solution of sodium methoxide in methanol. Add a catalytic amount of cuprous chloride.

  • Reaction Conditions: Seal the autoclave and heat the reaction mixture to 150°C. The pressure will increase to approximately 1.0 MPa. Maintain these conditions with stirring for 5 hours.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the pressure. Transfer the reaction mixture to a round-bottom flask.

  • Neutralization and Extraction: Add a saturated solution of sodium hydroxide to the reaction mixture until the pH is ≥ 13. This will neutralize any remaining acidic components and facilitate the separation of the product. Transfer the mixture to a separatory funnel. The organic layer (containing the product) will separate from the aqueous layer.

  • Isolation and Purification: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter to remove the drying agent. The crude this compound is then purified by fractional distillation, collecting the fraction at 145-147°C.

Quantitative Data

The following table summarizes the typical reaction parameters and outcomes for the synthesis of this compound.

ParameterValueReference
Molar Ratio (Diethylamine : 2-chloroethylamine HCl)4:1[1]
Molar Ratio (Sodium Methoxide : 2-chloroethylamine HCl)1:1[1]
CatalystCuprous Chloride (2 mol% relative to 2-chloroethylamine HCl)[1]
Reaction Temperature150°C[1]
Reaction Pressure1.0 MPa[1]
Reaction Time5 hours[1]
Yield 78.6% [1]
Purity 99.2% [1]

Potential Applications in Agrochemical Synthesis

While direct synthesis of existing agrochemicals using this compound is not well-documented, its structure lends itself to several potential applications as a scaffold or intermediate:

  • Fungicides: The diamine structure could be incorporated into novel fungicide candidates. Many existing fungicides contain nitrogen heterocycles, and this compound could serve as a precursor for the synthesis of such ring systems.

  • Herbicides: The presence of two basic nitrogen atoms could be exploited in the design of herbicides that target specific enzymes or transport systems in weeds.

  • Insecticides: this compound could be used to synthesize ligands for insect-specific receptors or to create molecules that disrupt insect development.

The synthesis of novel agrochemicals would involve further reactions of this compound, such as:

  • Acylation: Reaction with acyl chlorides or carboxylic acids to form amides.

  • Alkylation: Further alkylation of the secondary amine groups.

  • Cyclization: Reaction with difunctional reagents to form heterocyclic compounds.

Diagrams

SynthesisWorkflow Workflow for the Synthesis of this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Diethylamine 2-chloroethylamine HCl Sodium Methoxide/Methanol Cuprous Chloride Autoclave Autoclave Reaction (150°C, 1.0 MPa, 5h) Reactants->Autoclave Charge Reactor Neutralization Neutralization (NaOH, pH >= 13) Autoclave->Neutralization Cool & Transfer Extraction Liquid-Liquid Extraction Neutralization->Extraction Drying Drying (Na2SO4) Extraction->Drying Distillation Fractional Distillation Drying->Distillation Product This compound Distillation->Product Collect Fraction (145-147°C)

Caption: Workflow for the synthesis of this compound.

ReactionScheme Reaction Scheme for this compound Synthesis CH3CH2NHCH2CH3 Diethylamine CH3CH2N(CH2CH2NH2)CH2CH3 This compound CH3CH2NHCH2CH3->CH3CH2N(CH2CH2NH2)CH2CH3 + CH3CH2NHCH2CH3->CH3CH2N(CH2CH2NH2)CH2CH3 ClCH2CH2NH2·HCl 2-chloroethylamine HCl ClCH2CH2NH2·HCl->CH3CH2N(CH2CH2NH2)CH2CH3 + ClCH2CH2NH2·HCl->CH3CH2N(CH2CH2NH2)CH2CH3 CH3ONa Sodium Methoxide CuCl Cuprous Chloride (cat.) Heat 150°C, 1.0 MPa NaCl NaCl CH3CH2N(CH2CH2NH2)CH2CH3->NaCl + CH3OH CH3OH NaCl->CH3OH +

Caption: Synthesis of this compound from diethylamine.

This compound is a readily synthesizable diamine with potential for application in the agrochemical industry. While its direct use in the synthesis of current commercial agrochemicals is not prominently reported, its chemical functionality makes it an attractive starting material for the exploration of new active ingredients. The provided synthetic protocol offers a reliable method for obtaining high-purity this compound, enabling researchers to investigate its utility in the development of novel fungicides, herbicides, and insecticides. Further research into the derivatization of this compound and the biological evaluation of the resulting compounds is warranted to fully explore its potential in agrochemical synthesis.

References

Application Notes and Protocols: N,N'-Diethylethylenediamine in the Preparation of Thermochromic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and characterization of thermochromic materials based on N,N'-Diethylethylenediamine (deen). The focus is on copper(II) complexes, which exhibit reversible color changes in response to temperature variations. This property is of significant interest in the development of "smart" materials for various applications, including sensors, indicators, and responsive coatings.

Introduction

Thermochromic materials undergo a reversible change in color upon a change in temperature. This phenomenon in coordination complexes is often attributed to a temperature-induced change in the coordination geometry of the central metal ion or alterations in the crystal lattice. This compound is a versatile bidentate ligand that forms stable complexes with transition metals like copper(II) and nickel(II), several of which display distinct thermochromic properties.[1][2][3]

The most studied examples are the bis(this compound)copper(II) salts, such as the tetrafluoroborate (B81430) and nitrate (B79036) complexes. These compounds exhibit a reversible color transition from red to violet upon heating.[1][2] This change is a result of a subtle alternation in the coordination geometry around the copper(II) ion.[1] Another notable example, bis(N,N–diethylethylenediamine)copper(II) perchlorate, transitions from red to a blue-violet hue due to a change in the in-plane field strength and the conformation of the ligands.[1]

Quantitative Data Summary

The thermochromic properties of this compound-based copper(II) complexes are summarized in the table below.

ComplexLow-Temperature ColorHigh-Temperature ColorTransition Temperature (°C)
--INVALID-LINK--₂RedViolet15 - 24
--INVALID-LINK--₂RedViolet145
--INVALID-LINK--₂RedBlue-VioletNot Specified
[(CH₃CH₂)₂NH₂]₂[CuCl₄]*Bright GreenYellow-BrownNot Specified

Note: This complex is synthesized from diethylamine (B46881) hydrochloride and copper(II) chloride, not directly from this compound, but is included for comparative purposes.[4]

Experimental Workflow

The general workflow for the synthesis and characterization of these thermochromic materials is outlined below.

Thermochromic Material Workflow reagents Starting Reagents (Copper Salt, N,N'-deen, Solvent) synthesis Complex Synthesis (Stirring at Room Temp.) reagents->synthesis isolation Product Isolation (Filtration) synthesis->isolation purification Purification (Washing with Solvent) isolation->purification characterization Characterization (Visual, Spectroscopic) purification->characterization

Caption: General workflow for the synthesis and characterization of thermochromic copper(II)-deen complexes.

Experimental Protocols

Protocol 1: Synthesis of Cu(deen)₂₂

This protocol describes the synthesis of bis(this compound)copper(II) tetrafluoroborate.

Materials:

  • Copper(II) carbonate basic (CuCO₃·Cu(OH)₂)

  • 40% aqueous tetrafluoroboric acid (HBF₄)

  • Ethanol (B145695)

  • This compound (deen)

  • Magnetic stirrer and stir bar

  • Beakers

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • In situ preparation of Copper(II) tetrafluoroborate:

    • In a 100 mL beaker, add an excess of copper(II) carbonate basic (approximately 0.83 g, 3.75 mmol) to 40% aqueous tetrafluoroboric acid (approximately 2.2 g, 10 mmol) with stirring.

    • Continue stirring until the evolution of CO₂ ceases.

    • Add 30 mL of ethanol to the solution.

    • Remove the unreacted solid copper(II) carbonate basic by filtration to obtain a light blue filtrate containing Cu(BF₄)₂.

  • Synthesis of the complex:

    • To the filtrate from the previous step, add a solution of this compound in ethanol with stirring.

    • Continue stirring for an additional 5 minutes. The color of the reaction mixture will turn blue-violet.

  • Isolation and Purification:

    • Collect the resulting solid product by filtration.

    • Wash the solid with a small amount of cold ethanol.

    • Air-dry the product.

Protocol 2: Synthesis of Cu(deen)₂₂

This protocol outlines the synthesis of bis(this compound)copper(II) nitrate.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Ethanol

  • This compound (deen)

  • Magnetic stirrer and stir bar

  • Beaker

  • Filtration apparatus

Procedure:

  • Dissolution of Copper Salt:

    • Dissolve copper(II) nitrate trihydrate in ethanol in a beaker with stirring to obtain a clear blue solution.

  • Complex Formation:

    • Slowly add an ethanolic solution of this compound to the copper nitrate solution dropwise while stirring.

    • Continue stirring for 5 minutes after the addition is complete.

  • Product Isolation:

    • Collect the precipitated solid by filtration.

    • Wash the product with a small amount of cold ethanol.

    • Air-dry the final product for 30 minutes and then weigh.

Thermochromic Behavior and Signaling Pathway

The thermochromic transition in these materials is a physical process involving a change in the molecular geometry of the copper(II) complex. This is not a signaling pathway in the biological sense but can be represented as a state change.

Thermochromic Transition cluster_low_temp Low Temperature cluster_high_temp High Temperature low_temp Red Form (Square Planar Geometry) high_temp Violet Form (Distorted Geometry) low_temp->high_temp Heat high_temp->low_temp Cool

Caption: Reversible thermochromic transition of the copper(II)-deen complex.

Characterization

The synthesized thermochromic materials can be characterized by various methods:

  • Visual Observation: The most straightforward method is to observe the color change by heating and cooling the sample. The transition temperature can be roughly estimated using a hot plate and a thermometer.

  • Differential Scanning Calorimetry (DSC): This technique can be used to accurately determine the transition temperature and the enthalpy change associated with the thermochromic transition.

  • UV-Vis Spectroscopy: The change in the absorption spectrum with temperature can be monitored to quantify the color change.

  • X-ray Diffraction (XRD): Single-crystal XRD can be used to determine the crystal structures of the low- and high-temperature forms of the complex, providing insight into the mechanism of the thermochromic transition.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated fume hood.

  • This compound is a corrosive and flammable liquid. Avoid contact with skin and eyes and keep away from ignition sources.

  • Perchlorate salts can be explosive and should be handled with extreme caution. The synthesis of perchlorate-containing complexes should only be attempted by experienced researchers with appropriate safety measures in place.

  • Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for N,N'-Diethylethylenediamine as a Ligand in Nickel(II) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of nickel(II) complexes featuring the bidentate ligand N,N'-diethylethylenediamine (deen). The coordination chemistry of these complexes is particularly noteworthy for the influence of anionic ligands on the resulting geometry and magnetic properties of the nickel(II) center, making them excellent models for studying ligand field theory and structure-property relationships.

Introduction

This compound is a versatile chelating ligand that forms stable complexes with a variety of transition metals. In the case of nickel(II), it readily forms bis-complexes with the general formula [Ni(deen)₂]X₂, where X represents a counter-anion. A key feature of these complexes is the ability of the nickel(II) ion, with its d⁸ electron configuration, to adopt either a square-planar or a tetragonally-distorted octahedral geometry. This structural variation is primarily dictated by the coordinating ability of the anion, X⁻. Non-coordinating anions such as perchlorate (B79767) (ClO₄⁻) or tetrafluoroborate (B81430) (BF₄⁻) typically result in diamagnetic, square-planar complexes.[1] Conversely, coordinating anions like halides (Cl⁻, Br⁻) or pseudohalides (NCS⁻) can occupy the axial positions, leading to paramagnetic, octahedral complexes.[1][2] This distinct correlation between the anion, coordination geometry, and magnetic properties makes these complexes valuable for both research and educational purposes.[2]

Applications

While research into the direct applications of Ni(II)-deen complexes is ongoing, related nickel diamine complexes have shown promise in several fields:

  • Catalysis: Nickel complexes with ethylenediamine (B42938) ligands have been utilized as precursors for the synthesis of catalysts for CO₂ methanation.[3] The thermal decomposition of these complexes yields nickel-based materials with catalytic activity.

  • Biological Activity: Although specific studies on the biological activity of Ni(II)-deen complexes are limited, other nickel(II) complexes with similar diamine or related ligands have demonstrated antimicrobial and antifungal properties. For instance, a nickel(II) complex with N-glycosides derived from D-glucosamine and ethylenediamine has shown effective antifungal activity against Candida albicans. This suggests that Ni(II)-deen complexes could be explored for similar applications in drug development.

Data Presentation

The following tables summarize key quantitative data for a series of bis(this compound)nickel(II) complexes, highlighting the influence of the counter-anion on their physical and structural properties.

Table 1: Magnetic and Spectroscopic Properties of [Ni(deen)₂]X₂ Complexes

Anion (X⁻)ColorGeometryMagnetic Moment (μ_eff) in B.M.Key UV-Vis Peaks (nm)
ClO₄⁻OrangeSquare PlanarDiamagnetic~460
BF₄⁻OrangeSquare PlanarDiamagneticNot Reported
Br⁻OrangeSquare PlanarDiamagneticNot Reported
NO₃⁻BlueOctahedral~3.2Not Reported
NCS⁻BlueOctahedral~3.1~370, ~600, ~980

Table 2: Selected Infrared Spectroscopy Data for [Ni(deen)₂]X₂ Complexes (cm⁻¹)

Anion (X⁻)ν(N-H)δ(NH₂)Other Key Bands
ClO₄⁻~3250, ~3150~1590ν(ClO₄) ~1100
Br⁻~3240, ~3140~1585-
NCS⁻~3280, ~3180~1595ν(C≡N) ~2100

Table 3: Selected X-ray Crystallography Data for [Ni(deen)₂]X₂ Complexes

ComplexGeometryNi-N(unsubstituted) (Å)Ni-N(diethyl) (Å)Reference
[Ni(deen)₂]Br₂Square Planar1.9202(14)1.9666(13)[1]
trans-[Ni(deen)₂(H₂O)₂]Cl₂Octahedral2.064(3)2.271(3)[4][5]
trans-[Ni(deen)₂(NCS)₂]Octahedral2.083(2)2.318(2)[1][4]

Experimental Protocols

The following protocols are generalized procedures for the synthesis and characterization of bis(this compound)nickel(II) complexes.

Protocol 1: Synthesis of bis(this compound)nickel(II) perchlorate, Ni(deen)₂₂

Materials:

  • Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)

  • This compound (deen)

  • Ethanol (B145695)

  • Diethyl ether

Procedure:

  • Dissolve a specific amount of nickel(II) perchlorate hexahydrate in a minimal amount of ethanol.

  • In a separate container, dissolve a stoichiometric amount of this compound (a 1:2 molar ratio of Ni:deen) in ethanol.

  • Slowly add the ligand solution to the nickel salt solution with constant stirring.

  • An orange precipitate should form. Continue stirring the mixture for 30 minutes.

  • Collect the orange solid by suction filtration.

  • Wash the product with small portions of cold ethanol and then diethyl ether.

  • Dry the product in a desiccator.

Protocol 2: Synthesis of bis(this compound)nickel(II) thiocyanate (B1210189), [Ni(deen)₂(NCS)₂]

Materials:

  • Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)

  • Sodium thiocyanate (NaSCN)

  • This compound (deen)

  • Ethanol

  • Diethyl ether

Procedure:

  • Prepare a solution of nickel(II) thiocyanate in ethanol by reacting stoichiometric amounts of nickel(II) nitrate hexahydrate and sodium thiocyanate in ethanol. Sodium nitrate will precipitate out.

  • Filter the sodium nitrate precipitate to obtain a clear solution of nickel(II) thiocyanate.

  • In a separate container, dissolve a stoichiometric amount of this compound (a 1:2 molar ratio of Ni:deen) in ethanol.

  • Slowly add the ligand solution to the nickel(II) thiocyanate solution with constant stirring.

  • A blue precipitate will form. Stir the mixture for 30 minutes.

  • Collect the blue solid by suction filtration.

  • Wash the product with cold ethanol and then diethyl ether.

  • Dry the product in a desiccator.

Protocol 3: Characterization Methods
  • Infrared (IR) Spectroscopy: Record the IR spectra of the complexes as KBr pellets or using an ATR accessory. Key vibrational bands to identify include the N-H stretches and bends of the ligand, and the characteristic vibrations of the counter-anions (e.g., C≡N stretch for thiocyanate, Cl-O stretch for perchlorate).

  • UV-Visible (UV-Vis) Spectroscopy: Dissolve the complexes in a suitable solvent (e.g., methanol, acetonitrile) and record the UV-Vis absorption spectra. The position and intensity of the d-d transition bands provide information about the coordination geometry of the nickel(II) ion.

  • Magnetic Susceptibility: Determine the magnetic susceptibility of the solid complexes using a Gouy balance or a SQUID magnetometer. The magnetic moment can be calculated to determine if the complex is paramagnetic (octahedral) or diamagnetic (square planar). The spin-only magnetic moment for a d⁸ ion with two unpaired electrons (as in an octahedral Ni(II) complex) is theoretically 2.83 B.M.[6][7]

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental chemical principles governing the properties of these nickel(II) complexes.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start dissolve_ni Dissolve Ni(II) Salt in Ethanol start->dissolve_ni dissolve_deen Dissolve deen in Ethanol start->dissolve_deen mix Mix Solutions dissolve_ni->mix dissolve_deen->mix stir Stir for 30 min mix->stir precipitate Precipitate Formation stir->precipitate filter Suction Filtration precipitate->filter wash Wash with Ethanol and Diethyl Ether filter->wash dry Dry in Desiccator wash->dry end Final Product dry->end product Synthesized Complex ir IR Spectroscopy product->ir uv_vis UV-Vis Spectroscopy product->uv_vis mag_susc Magnetic Susceptibility product->mag_susc xrd X-ray Crystallography (for single crystals) product->xrd analysis Data Analysis and Structure Determination ir->analysis uv_vis->analysis mag_susc->analysis xrd->analysis

Caption: Experimental workflow for the synthesis and characterization of [Ni(deen)₂]X₂ complexes.

geometry_spin_relationship cluster_anion Choice of Anion (X⁻) cluster_properties Resulting Complex Properties non_coord Non-coordinating (e.g., ClO₄⁻, BF₄⁻) sq_planar Square Planar Geometry non_coord->sq_planar leads to coord Coordinating (e.g., NCS⁻, NO₃⁻, Halides) octahedral Octahedral Geometry coord->octahedral leads to diamagnetic Diamagnetic (Low Spin, S=0) sq_planar->diamagnetic results in paramagnetic Paramagnetic (High Spin, S=1) octahedral->paramagnetic results in

Caption: Relationship between anion type, coordination geometry, and magnetic properties in [Ni(deen)₂]X₂ complexes.

References

Application Notes and Protocols: N,N'-Diethylethylenediamine in Radiopharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of N,N'-diethylethylenediamine and its derivatives in the synthesis of radiopharmaceuticals. Detailed protocols for key applications are provided, along with quantitative data to support experimental design and implementation.

Application: Synthesis of Melanin-Targeted PET Imaging Agents for Melanoma

This compound serves as a key pharmacophore in the development of radiolabeled probes for the PET imaging of melanoma. Its aliphatic structure can be directly coupled to a radiofluorination synthon to create a targeted imaging agent.

Experimental Protocol: Synthesis of N-(2-(diethylamino)ethyl)-2-[¹⁸F]fluoropropanamide ([¹⁸F]FPDA)

This protocol describes the synthesis of [¹⁸F]FPDA, an aliphatic probe for melanoma imaging, through the coupling of this compound with the radiofluorination synthon, p-nitrophenyl 2-[¹⁸F]fluoropropionate ([¹⁸F]NFP).[1]

Materials:

  • This compound (DEDA)

  • p-Nitrophenyl 2-[¹⁸F]fluoropropionate ([¹⁸F]NFP)

  • Anhydrous Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Prepare a solution of [¹⁸F]NFP in anhydrous DMF.

  • Add this compound to the [¹⁸F]NFP solution.

  • Allow the reaction to proceed for a sufficient duration (e.g., 30 minutes).

  • Purify the resulting [¹⁸F]FPDA using HPLC.

Quantitative Data Summary:

ParameterValueReference
Total Preparation Time~30 minutes[1]
Radiochemical Yield (decay-corrected)79.8%[1]
Tumor Uptake (B16F10 xenografts, 2h p.i.)2.65 ± 0.48 %ID/g[1]
Tumor-to-Muscle Ratio (1h p.i.)~4:1[1]
Tumor-to-Muscle Ratio (2h p.i.)~7:1[1]

Synthesis Workflow:

G cluster_synthesis [¹⁸F]FPDA Synthesis F18_NFP [¹⁸F]NFP in DMF Reaction Coupling Reaction F18_NFP->Reaction DEDA This compound DEDA->Reaction HPLC HPLC Purification Reaction->HPLC F18_FPDA [¹⁸F]FPDA HPLC->F18_FPDA

Synthesis of [¹⁸F]FPDA.

Application: this compound Derivatives as Bifunctional Chelators for Radiometals (⁶⁸Ga, ⁶⁴Cu)

Derivatives of this compound are utilized as bifunctional chelators for radiometals such as Gallium-68 and Copper-64. These chelators securely bind the radiometal, which can then be attached to a targeting molecule for specific delivery to tissues of interest.

General Protocol for Radiolabeling with ⁶⁸Ga

This protocol outlines a general procedure for labeling a bifunctional chelator derived from this compound with Gallium-68.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • Bifunctional chelator (e.g., a derivative of N,N'-bis(3-aminopropyl)-N,N'-dimethylethylenediamine)

  • Buffer solution (e.g., acetate (B1210297) buffer)

  • Heating system

Procedure:

  • Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator.

  • Adjust the pH of the ⁶⁸Ga eluate using a suitable buffer (e.g., to pH 4.0-4.5).[2]

  • Add the bifunctional chelator to the buffered ⁶⁸Ga solution.

  • Heat the reaction mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 5-15 minutes).[3]

  • Perform quality control to determine radiochemical purity.

Quantitative Data for ⁶⁸Ga-labeled Radiopharmaceuticals:

RadiopharmaceuticalRadiochemical YieldSpecific ActivityReference
⁶⁸Ga-SCN-NOTA-BZA80% (decay corrected)10 GBq/µmol[4]
⁶⁸Ga-NODAGA-PCA>98%14.9 ± 3.9 GBq/µmol[4][5]
General Protocol for Radiolabeling with ⁶⁴Cu

This protocol provides a general method for labeling a bifunctional chelator derived from this compound with Copper-64.

Materials:

  • ⁶⁴CuCl₂

  • Bifunctional chelator

  • Buffer solution (e.g., ammonium (B1175870) acetate)

  • Incubation system

Procedure:

  • Prepare a solution of the bifunctional chelator in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5).

  • Add the ⁶⁴CuCl₂ to the chelator solution.

  • Incubate the reaction mixture at a specific temperature (e.g., room temperature to 85°C) for a defined period (e.g., 30-90 minutes).[6]

  • Monitor the reaction progress using radio-TLC or radio-HPLC.

Quantitative Data for ⁶⁴Cu-labeled Radiopharmaceuticals:

ChelatorRadiolabeling ConditionsRadiochemical YieldReference
CB-TE1A1PRoom temperature, 30 min>95%[7]
CB-TE2PRoom temperature, 30 min>95%[7]

Radiolabeling Workflow for Radiometals:

G cluster_radiolabeling Radiometal Labeling Radiometal Radiometal (e.g., ⁶⁸Ga, ⁶⁴Cu) Reaction Chelation Reaction Radiometal->Reaction Chelator This compound Derivative Chelator Chelator->Reaction QC Quality Control Reaction->QC Labeled_Compound Radiolabeled Compound QC->Labeled_Compound

General radiolabeling workflow.

Use in [¹⁸F]FDG and [¹¹C]PiB Synthesis

Based on the available scientific literature, this compound is not a standard reagent in the routine synthesis of [¹⁸F]FDG and [¹¹C]PiB. The established synthesis methods for these widely used PET tracers do not typically involve this compound.

Application in ⁹⁹ᵐTc Radiopharmaceutical Synthesis

While various ethylenediamine (B42938) derivatives are used in the preparation of ⁹⁹ᵐTc-based radiopharmaceuticals, the direct application of this compound is not prominently documented in the reviewed literature. The synthesis of ⁹⁹ᵐTc complexes often involves ligands such as ethylenediamine-N,N-diacetic acid or N,N'-bis(mercaptoacetyl)ethylenediamine.[8][9]

Disclaimer: These protocols and application notes are intended for informational purposes for research and development professionals. All laboratory work should be conducted in accordance with institutional safety guidelines and regulations. The quantitative data presented are based on published literature and may vary depending on specific experimental conditions.

References

Application Notes and Protocols: N,N'-Diethylethylenediamine as a Scaffold for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential of N,N'-diethylethylenediamine as a foundational scaffold for the development of chiral ligands for asymmetric synthesis. While this compound is an achiral molecule, its ethylenediamine (B42938) backbone is a common feature in a variety of "privileged chiral scaffolds" used in modern catalysis.[1] This document will explore the types of asymmetric reactions where chiral diamine ligands are pivotal and provide representative protocols and performance data.

Introduction: The Role of Chiral Diamines in Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a critical challenge in modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule often dictates its biological activity.[1] Asymmetric catalysis, employing chiral catalysts to produce an excess of one enantiomer, has become an efficient strategy to achieve this.[1] Within the diverse range of chiral ligands, those based on a 1,2-diamine framework have proven to be exceptionally versatile and effective.[1][2]

This compound represents a simple, commercially available diamine that can serve as a starting point for the synthesis of more complex, chiral ligands. By introducing chiral substituents on the nitrogen atoms or the ethylene (B1197577) bridge, it is possible to create a library of ligands with tunable steric and electronic properties. These tailored ligands can then be complexed with various transition metals (e.g., Ruthenium, Rhodium, Copper, Palladium) to form highly selective asymmetric catalysts.[2]

Key Applications of Chiral Diamine Ligands

Chiral diamine-based catalysts have been successfully applied to a wide array of asymmetric transformations. Some of the most significant applications include:

  • Asymmetric Hydrogenation: The reduction of prochiral ketones and imines to chiral alcohols and amines is a fundamental transformation in organic synthesis. Ruthenium catalysts bearing a chiral diphosphine and a chiral diamine ligand are renowned for their high efficiency and enantioselectivity in these reactions.[1]

  • Asymmetric C-C Bond Formation: Chiral diamine complexes of metals like copper and palladium are effective catalysts for various carbon-carbon bond-forming reactions, including Michael additions, aldol (B89426) reactions, and cycloadditions.[1][2]

  • Asymmetric Epoxidation: The enantioselective epoxidation of olefins is another area where chiral diamine-metal complexes have demonstrated significant utility.[2]

The versatility of these ligands stems from their ability to form stable chelate complexes with metal centers, creating a well-defined chiral environment that directs the stereochemical outcome of the reaction.

Performance Data of Representative Chiral Diamine-Catalyzed Reactions

The following tables summarize the performance of various chiral diamine-based catalysts in selected asymmetric reactions. This data is intended to be representative of the high levels of enantioselectivity and yield that can be achieved with this class of ligands.

Table 1: Asymmetric Hydrogenation of Ketones

Entry Ketone Substrate Chiral Ligand/Metal Solvent Yield (%) Enantiomeric Excess (ee, %)
1 Acetophenone (R,R)-TsDPEN/Ru Methanol >99 98
2 1-Tetralone (S,S)-DACH/Ru Isopropanol 98 99

| 3 | 2,4,4-Trimethyl-2-cyclohexenone | (R)-BINAP/(R,R)-DPEN-Ru | Toluene | 95 | 97 |

Data is illustrative and compiled from general knowledge in the field of asymmetric catalysis.

Table 2: Asymmetric Michael Addition

Entry Michael Donor Michael Acceptor Chiral Ligand/Metal Solvent Yield (%) Enantiomeric Excess (ee, %)
1 Diethyl malonate Chalcone (R,R)-DPEN-derived thiourea (B124793) Toluene 92 95
2 Acetylacetone trans-β-Nitrostyrene (S,S)-DACH-derived Schiff base/Cu(OAc)₂ THF 88 91

| 3 | Thiophenol | Cyclohexenone | (R,R)-DPEN-derived phosphine/Pd | Dichloromethane | 95 | 93 |

Data is illustrative and based on typical results reported in the literature for these reaction types.

Experimental Protocols

The following are detailed protocols for representative asymmetric reactions utilizing chiral diamine-based catalysts. These protocols can be adapted for ligands derived from an this compound scaffold.

Protocol 1: General Procedure for Asymmetric Hydrogenation of a Prochiral Ketone

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral diphosphine ligand (e.g., (R)-BINAP, 0.55 mol%). Anhydrous, degassed solvent (e.g., toluene, 5 mL) is added, and the mixture is stirred at room temperature for 30 minutes. The chiral diamine ligand (e.g., (R,R)-TsDPEN, 0.6 mol%) is then added, and the mixture is stirred for another 30 minutes to form the active catalyst.

  • Hydrogenation Reaction: To the solution of the catalyst, the prochiral ketone (1.0 mmol) is added, followed by an additional volume of the reaction solvent (e.g., methanol, 10 mL).

  • The flask is sealed, removed from the glovebox, and connected to a hydrogen gas line. The flask is purged with hydrogen three times.

  • The reaction is stirred vigorously under a positive pressure of hydrogen (1-10 atm) at the desired temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours), monitoring by TLC or GC.

  • Work-up and Purification: Upon completion, the excess hydrogen is carefully vented. The solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the chiral alcohol.

  • Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Protocol 2: General Procedure for Asymmetric Michael Addition of a β-Ketoester to a Nitroalkene

  • Catalyst and Reagent Preparation: To an oven-dried vial equipped with a magnetic stir bar is added the chiral diamine-derived organocatalyst (e.g., a thiourea derivative of (R,R)-DPEN, 5-10 mol%).

  • Reaction Setup: The vial is placed under an inert atmosphere (e.g., nitrogen or argon). The solvent (e.g., toluene, 1.0 M) is added, followed by the β-ketoester (1.2 equivalents). The mixture is stirred at room temperature for 10 minutes.

  • The nitroalkene (1.0 equivalent) is then added to the reaction mixture.

  • The reaction is stirred at the specified temperature (e.g., room temperature) for the required duration (e.g., 24-72 hours), with progress monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed in vacuo. The crude product is purified by flash column chromatography on silica gel.

  • Analysis: The enantiomeric excess of the Michael adduct is determined by chiral HPLC analysis.

Visualizations

The following diagrams illustrate the logical relationships and workflows in the application of chiral diamines in asymmetric synthesis.

G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation cluster_2 Asymmetric Reaction This compound This compound Chiral Diamine Ligand Chiral Diamine Ligand This compound->Chiral Diamine Ligand Derivatization Chiral Moiety Chiral Moiety Chiral Moiety->Chiral Diamine Ligand Introduction Chiral Catalyst Chiral Catalyst Chiral Diamine Ligand->Chiral Catalyst Complexation Transition Metal Precursor Transition Metal Precursor Transition Metal Precursor->Chiral Catalyst Enantiomerically Enriched Product Enantiomerically Enriched Product Chiral Catalyst->Enantiomerically Enriched Product Catalysis Prochiral Substrate Prochiral Substrate Prochiral Substrate->Enantiomerically Enriched Product Reagent Reagent Reagent->Enantiomerically Enriched Product

Caption: Logical workflow from diamine scaffold to asymmetric synthesis.

G Start Start Catalyst Preparation Catalyst Preparation Start->Catalyst Preparation 1. Prepare Catalyst Reaction Setup Reaction Setup Catalyst Preparation->Reaction Setup 2. Add Reagents Monitoring Monitoring Reaction Setup->Monitoring 3. Run Reaction Monitoring->Monitoring Incomplete Work-up Work-up Monitoring->Work-up Complete Purification Purification Work-up->Purification 4. Isolate Crude Analysis Analysis Purification->Analysis 5. Purify Product End End Analysis->End 6. Determine ee

Caption: General experimental workflow for asymmetric catalysis.

References

Application Notes and Protocols for Oxidative Amidation in Oligonucleotide Synthesis using N,N'-Diethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of modified oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. Phosphorodiamidate morpholino oligonucleotides (PMOs) and other phosphoramidate-linked oligonucleotides offer unique advantages, including nuclease resistance and strong, specific binding to target RNA. The H-phosphonate method provides a versatile and efficient route to these modified oligonucleotides. A key step in this approach is the oxidative amidation of the H-phosphonate diester linkage. This document provides detailed protocols and application notes for the use of N,N'-diethylethylenediamine in this oxidative amidation step during solid-phase oligonucleotide synthesis.

The described method is based on a modified Atherton-Todd reaction, where an oxidizing agent, in the presence of an amine, converts the H-phosphonate linkage to a stable phosphoramidate (B1195095) linkage. This compound is a primary diamine that can be effectively used in this process to generate phosphorodiamidate linkages.

Reaction Mechanism

The oxidative amidation of an internucleoside H-phosphonate linkage with this compound proceeds via a mechanism analogous to the Atherton-Todd reaction. The process can be summarized in the following steps:

  • Activation of the H-phosphonate: The H-phosphonate diester is activated by an oxidizing agent, such as iodine or a carbon tetrachloride-based system. In the presence of a base (which can be the amine itself), a reactive intermediate, a halophosphate or a related species, is formed.

  • Nucleophilic Attack by the Amine: The primary amino group of this compound acts as a nucleophile and attacks the activated phosphorus center.

  • Formation of the Phosphoramidate Linkage: Following the nucleophilic attack, a stable phosphoramidate linkage is formed, with the concomitant elimination of a byproduct (e.g., hydrohalic acid).

ReactionMechanism H_phosphonate Internucleoside H-phosphonate Diester Activated_Intermediate Activated Phosphorus Intermediate H_phosphonate->Activated_Intermediate Activation Oxidizing_Agent Oxidizing Agent (e.g., I2 or CCl4) Oxidizing_Agent->Activated_Intermediate Phosphoramidate Phosphorodiamidate Linkage Activated_Intermediate->Phosphoramidate Nucleophilic Attack Diamine This compound Diamine->Phosphoramidate Byproduct Byproduct Phosphoramidate->Byproduct

Caption: General mechanism of oxidative amidation of an H-phosphonate diester.

Experimental Protocols

This section provides a detailed protocol for the solid-phase synthesis of oligonucleotides incorporating phosphorodiamidate linkages using this compound. The protocol is based on the H-phosphonate synthesis cycle.

Materials and Reagents:

  • Solid Support: Controlled pore glass (CPG) or polystyrene (PS) functionalized with the initial nucleoside.

  • H-phosphonate Monomers: 5'-DMT-protected nucleoside-3'-H-phosphonates.

  • Activator: Pivaloyl chloride (Piv-Cl) or a similar acyl chloride.

  • Detritylation Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Capping Solution (Optional but Recommended):

    • Cap A: Acetic anhydride/Pyridine/THF

    • Cap B: 1-Methylimidazole/THF

  • Oxidative Amidation Solution: A freshly prepared mixture of carbon tetrachloride (CCl4), this compound, and dichloromethane (DCM) in a 3:2:5 (v/v/v) ratio.

  • Washing Solvent: Anhydrous acetonitrile.

  • Cleavage and Deprotection Solution: Concentrated ammonium (B1175870) hydroxide (B78521).

Solid-Phase Synthesis Cycle

The synthesis is performed on an automated DNA synthesizer or manually using a solid-phase synthesis column. Each cycle for the addition of one nucleotide consists of the following steps:

SynthesisWorkflow cluster_cycle Synthesis Cycle (per nucleotide addition) Start Start with Support-Bound Nucleoside Detritylation 1. Detritylation (Remove 5'-DMT group) Start->Detritylation Wash1 Wash (Acetonitrile) Detritylation->Wash1 Coupling 2. Coupling (Add H-phosphonate monomer and activator) Wash1->Coupling Wash2 Wash (Acetonitrile) Coupling->Wash2 Capping 3. Capping (Optional) (Block unreacted 5'-OH groups) Wash2->Capping Wash3 Wash (Acetonitrile) Capping->Wash3 Oxidative_Amidation 4. Oxidative Amidation (Form Phosphorodiamidate Linkage) Wash3->Oxidative_Amidation Wash4 Wash (Acetonitrile) Oxidative_Amidation->Wash4 Next_Cycle Repeat for next nucleotide Wash4->Next_Cycle Cleavage_Deprotection 5. Cleavage and Deprotection (Release from support and remove protecting groups) Next_Cycle->Cleavage_Deprotection After final cycle Purification 6. Purification (e.g., HPLC) Cleavage_Deprotection->Purification

Caption: Workflow for solid-phase oligonucleotide synthesis using the H-phosphonate method with oxidative amidation.

Detailed Steps:

  • Detritylation: The 5'-DMT protecting group is removed from the support-bound nucleoside by treating with 3% TCA in DCM for 1-2 minutes. The column is then washed thoroughly with anhydrous acetonitrile.

  • Coupling: The 5'-DMT-protected nucleoside-3'-H-phosphonate monomer (0.1 M in acetonitrile/pyridine) and an activator such as pivaloyl chloride (0.5 M in acetonitrile) are delivered to the synthesis column. The coupling reaction is typically allowed to proceed for 2-5 minutes. The column is then washed with anhydrous acetonitrile.

  • Capping (Optional): To block any unreacted 5'-hydroxyl groups and prevent the formation of deletion sequences, a capping step can be performed using standard capping reagents. This step is highly recommended for the synthesis of longer oligonucleotides.

  • Oxidative Amidation: The freshly prepared oxidative amidation solution (CCl4/N,N'-diethylethylenediamine/DCM in a 3:2:5 ratio) is passed through the column. The reaction is allowed to proceed for 180 minutes.[1] This step converts the newly formed H-phosphonate diester linkage to a stable phosphorodiamidate linkage. The column is then washed thoroughly with anhydrous acetonitrile.

  • Repeat: The cycle (steps 1-4) is repeated until the desired oligonucleotide sequence is assembled.

  • Final Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the nucleobase protecting groups are removed by treatment with concentrated ammonium hydroxide at 55°C for 8-12 hours.

  • Purification: The crude oligonucleotide is purified using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange HPLC.

Data Presentation

The efficiency of the oxidative amidation using this compound is reported to be quantitative for the conversion of the H-phosphonate linkage.[1] The overall yield of the final oligonucleotide will depend on the coupling efficiency of each cycle. The following table provides representative expected overall yields for oligonucleotides of various lengths, assuming a conservative average step-wise coupling and oxidation efficiency.

Oligonucleotide Length (n-mer)Assumed Average Step-wise EfficiencyExpected Overall Yield (%)
1099.0%~90.4%
2099.0%~81.8%
3098.5%~63.5%
4098.5%~52.0%
5098.0%~36.4%

Note: The assumed average step-wise efficiency is a conservative estimate for illustrative purposes. Actual yields may be higher with optimized protocols and high-quality reagents. Purity of the crude product is typically in the range of 70-90%, with the major impurities being shorter failure sequences. HPLC purification is recommended to achieve high purity (>95%).

Potential Side Reactions and Considerations

  • Incomplete Oxidation: Insufficient reaction time or a depleted oxidizing agent can lead to incomplete conversion of the H-phosphonate linkages. This can result in side reactions during subsequent acidic detritylation steps.

  • Side Reactions of the Diamine: The presence of two primary amino groups in this compound could potentially lead to cross-linking between oligonucleotide chains, although this is generally not observed to a significant extent under the described conditions due to the steric hindrance on the solid support.

  • Water Contamination: The presence of water in the reagents and solvents can lead to the hydrolysis of the activated H-phosphonate intermediate, resulting in the formation of a standard phosphodiester linkage instead of the desired phosphoramidate. Therefore, the use of anhydrous solvents and reagents is critical.

  • Depurination: Prolonged exposure to the acidic detritylation solution can lead to the cleavage of the glycosidic bond of purine (B94841) bases (depurination). It is important to keep the detritylation time to a minimum.

Troubleshooting cluster_problem Potential Problems cluster_cause Potential Causes Low_Yield Low Overall Yield Inefficient_Coupling Inefficient Coupling Low_Yield->Inefficient_Coupling Incomplete_Oxidation Incomplete Oxidative Amidation Low_Yield->Incomplete_Oxidation Mixed_Backbone Mixed Phosphodiester/ Phosphoramidate Backbone Mixed_Backbone->Incomplete_Oxidation Water_Contamination Water Contamination Mixed_Backbone->Water_Contamination Deletion_Sequences Presence of (n-1) Deletion Sequences Deletion_Sequences->Inefficient_Coupling Inefficient_Capping Inefficient or Omitted Capping Deletion_Sequences->Inefficient_Capping

Caption: Common issues and their potential causes in phosphoramidate oligonucleotide synthesis.

Conclusion

The use of this compound for the oxidative amidation of H-phosphonate linkages is an effective method for the synthesis of phosphorodiamidate-modified oligonucleotides. The protocol is compatible with standard solid-phase synthesis techniques and offers a reliable route to these important molecules for research and therapeutic applications. Careful attention to anhydrous conditions and reaction times is crucial for achieving high yields and purity.

References

Troubleshooting & Optimization

How to prevent over-alkylation in N,N'-Diethylethylenediamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N,N'-Diethylethylenediamine. This guide focuses on preventing over-alkylation and other common issues encountered during synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.

Category 1: Direct N-Alkylation with Ethyl Halides

Direct alkylation of ethylenediamine (B42938) with ethyl halides is a common method, but it is prone to over-alkylation.

Problem Potential Cause Solution
Low yield of this compound and significant formation of over-alkylation products (tri- and tetra-ethylated species) The secondary amine product is more nucleophilic than the primary amine starting material, leading to further reaction.Optimize Stoichiometry: Use a large excess of ethylenediamine relative to the ethyl halide. This increases the probability of the ethyl halide reacting with the starting material. Slow Addition: Add the ethyl halide dropwise to the reaction mixture to maintain a low concentration of the alkylating agent. Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of the second alkylation.
Reaction is slow or does not go to completion Insufficiently strong base to neutralize the hydrohalic acid formed during the reaction. Low reaction temperature.Base Selection: Use a suitable non-nucleophilic base, such as potassium carbonate or a hindered amine like diisopropylethylamine (DIPEA), to neutralize the acid generated. Temperature Control: While lower temperatures reduce over-alkylation, the temperature must be sufficient for the reaction to proceed. Monitor the reaction by TLC or GC to find the optimal temperature.
Formation of multiple byproducts Side reactions due to high temperatures or reactive impurities.Purify Reactants: Ensure the purity of ethylenediamine and the ethyl halide. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.
Category 2: Reductive Amination with Acetaldehyde (B116499)

Reductive amination is a highly effective method for controlling alkylation and minimizing the formation of over-alkylation byproducts.

Problem Potential Cause Solution
Low yield of this compound Sub-optimal Reducing Agent: The reducing agent may be too strong, reducing the acetaldehyde before it forms the imine, or too weak to reduce the formed imine. Incorrect pH: The pH is critical for imine formation. If the pH is too low, the amine is protonated and non-nucleophilic. If it is too high, the iminium ion formation is not favored. Presence of Water: Excess water can hydrolyze the imine intermediate.Choice of Reducing Agent: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reducing agent for reductive amination. Sodium cyanoborohydride (NaBH₃CN) is also effective. pH Control: Maintain a slightly acidic pH (around 5-6) to facilitate imine formation. Anhydrous Conditions: Use anhydrous solvents and reagents to minimize water content.
Formation of mono-ethylated product (N-ethylethylenediamine) as the major product Insufficient amount of acetaldehyde or incomplete reaction of the second amino group.Stoichiometry: Use at least two equivalents of acetaldehyde per equivalent of ethylenediamine. Reaction Time: Ensure sufficient reaction time for the second imine formation and reduction to occur. Monitor the reaction progress by TLC or GC.
Complex mixture of products Side reactions such as aldol (B89426) condensation of acetaldehyde.Slow Addition of Acetaldehyde: Add the acetaldehyde slowly to the reaction mixture at a low temperature (e.g., 0 °C) to minimize self-condensation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of over-alkylation in the synthesis of this compound?

A1: Over-alkylation occurs because the product, this compound (a secondary amine), is often more nucleophilic than the starting material, ethylenediamine (a primary amine). This makes the product more likely to react with the ethylating agent, leading to the formation of tri- and tetra-ethylated byproducts.

Q2: Which method is generally better for preventing over-alkylation: direct alkylation or reductive amination?

A2: Reductive amination is generally superior for preventing over-alkylation.[1] This method involves the formation of an imine intermediate followed by its reduction. The reaction conditions can be controlled to favor the formation of the desired N,N'-diethyl product with higher selectivity.[2]

Q3: What are some common reducing agents used for the reductive amination synthesis of this compound?

A3: Mild and selective reducing agents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common choice as it is effective and less toxic than other options.[2] Sodium cyanoborohydride (NaBH₃CN) is also widely used due to its ability to selectively reduce imines in the presence of aldehydes.[1]

Q4: How can I purify this compound from the reaction mixture?

A4: The primary method for purifying this compound is fractional distillation under reduced pressure. This is effective for separating the product from starting materials with different boiling points and non-volatile impurities. Column chromatography can also be used for separating the target compound from structurally similar impurities.[2]

Q5: Are there any "greener" synthesis routes for this compound?

A5: Yes, methods using diethyl carbonate as the ethylating agent are considered greener as they avoid the use of alkyl halides and produce ethanol (B145695) as a byproduct.[3] Catalytic N-alkylation of ethylenediamine with ethanol over heterogeneous catalysts is another environmentally friendly approach.[2]

Quantitative Data Summary

The following table summarizes quantitative data from various synthetic methods for this compound and related compounds. Note that direct comparison can be challenging due to variations in reaction conditions.

Synthetic Method Reactants Catalyst/Reagent Yield (%) Key Observations Reference
Direct AlkylationDiethylamine, 2-Chloroethylamine hydrochlorideSodium methoxide (B1231860) in methanol78.6High-pressure reaction.[4]
Ammonolysis2-Diethylaminoethyl chloride hydrochloride, Liquid ammonia-≥ 90High-pressure reaction.[5]
Reaction with Bromoethylamine BromateDiethylamine, Bromoethylamine bromateSodium hydroxide80Expensive starting material.
Reaction with Diethyl CarbonateEthylenediamine, Diethyl carbonateProprietary> 92Green process, requires specialized equipment.[3]
N-alkylation with EthanolEthylenediamine, EthanolCuO-NiO/γ-Al₂O₃82.3 (mono-ethylated)Requires specific catalyst and high temperatures.[2]

Experimental Protocols

Protocol 1: Reductive Amination of Ethylenediamine with Acetaldehyde

This protocol is adapted from general procedures for reductive amination.

Materials:

  • Ethylenediamine

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve ethylenediamine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetaldehyde (2.2 eq) dropwise to the cooled solution while stirring.

  • Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the di-imine intermediate.

  • Add sodium triacetoxyborohydride (3.0 eq) portion-wise over 1 hour, ensuring the temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Direct N-Alkylation of Ethylenediamine with Ethyl Bromide

This protocol is a general procedure for direct alkylation and requires careful control to minimize over-alkylation.

Materials:

  • Ethylenediamine

  • Ethyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of ethylenediamine (a large excess, e.g., 5-10 eq) in acetonitrile, add potassium carbonate (2.0 eq relative to ethyl bromide).

  • Heat the mixture to a gentle reflux.

  • Add ethyl bromide (1.0 eq) dropwise over several hours.

  • Maintain the reflux for 6-12 hours, monitoring the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove excess ethylenediamine and solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Visualizations

Over_Alkylation_Troubleshooting start Start: Over-alkylation Observed check_stoichiometry Check Stoichiometry: Is a large excess of ethylenediamine used? start->check_stoichiometry increase_amine Increase excess of ethylenediamine check_stoichiometry->increase_amine No check_addition Check Addition Rate: Is the ethyl halide added slowly? check_stoichiometry->check_addition Yes increase_amine->check_addition slow_addition Slow down the addition of ethyl halide check_addition->slow_addition No check_temp Check Reaction Temperature: Is the temperature too high? check_addition->check_temp Yes slow_addition->check_temp consider_reductive_amination Consider switching to Reductive Amination check_temp->consider_reductive_amination Yes end Problem Resolved check_temp->end No lower_temp Lower the reaction temperature lower_temp->consider_reductive_amination consider_reductive_amination->end Reductive_Amination_Workflow start Start: Reductive Amination mix_reactants Mix Ethylenediamine and Acetaldehyde at 0 °C start->mix_reactants form_imine Formation of Di-imine Intermediate mix_reactants->form_imine add_reducing_agent Add NaBH(OAc)₃ portion-wise at low temp form_imine->add_reducing_agent reduction Reduction of Di-imine to This compound add_reducing_agent->reduction workup Aqueous Workup and Extraction reduction->workup purification Purification by Fractional Distillation workup->purification product Pure this compound purification->product

References

Technical Support Center: Purification of N,N'-Diethylethylenediamine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of N,N'-diethylethylenediamine and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture containing this compound?

A1: The impurities largely depend on the synthetic method used. Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents or reagents. For instance, in syntheses involving the reaction of diethylamine (B46881) with 2-chloroethylamine (B1212225) hydrochloride, unreacted diethylamine and over-alkylated products can be present.[1][2] If the synthesis involves reductive amination, byproducts specific to the reducing agent used may also be present.[3][4]

Q2: What are the primary purification methods for this compound?

A2: The most effective purification techniques for this compound, which is a liquid at room temperature, are:

  • Vacuum Distillation: This is ideal for separating the product from non-volatile impurities and starting materials with significantly different boiling points.[4]

  • Column Chromatography: This technique is useful for separating the target compound from structurally similar impurities.[4] Both normal-phase (silica or alumina) and reversed-phase chromatography can be employed.[5][6]

  • Aqueous Acidic Wash: Washing an organic solution of the crude product with a dilute aqueous acid (e.g., 1M HCl) will protonate the diamine, forming a water-soluble salt that can be extracted into the aqueous phase. The product can then be recovered by basifying the aqueous layer and extracting the free diamine.[7][8]

  • Recrystallization (as a salt): While the free base is a liquid, it can be converted to a crystalline salt, such as a hydrochloride salt, which can then be purified by recrystallization.

Q3: How can I effectively remove residual water from this compound?

A3: this compound can be hygroscopic. Water can be removed by:

  • Azeotropic Distillation: Distilling the compound with a solvent that forms an azeotrope with water, such as toluene, can effectively remove residual moisture.[4][7]

  • Drying over a suitable desiccant: Anhydrous sodium sulfate (B86663) or potassium carbonate can be used to dry an organic solution of the product before the final purification step.[3]

Troubleshooting Guides

Distillation Issues
Problem Possible Cause Solution
Bumping/Unstable Boiling - Inefficient stirring.- Lack of boiling chips.- Heating too rapidly.- Ensure vigorous stirring.- Add fresh boiling chips.- Heat the distillation flask slowly and evenly.[4]
Poor Separation of Fractions - Inefficient fractionating column.- Distillation rate is too fast.- Use a fractionating column with a higher number of theoretical plates.- Slow down the distillation rate.[4]
Product Decomposition - Distillation temperature is too high.- Prolonged heating.- Use a higher vacuum to lower the boiling point.[4]
Product Solidifies in Condenser - The boiling point is close to the melting point at the distillation pressure.- Cooling water is too cold.- Use warmer cooling water or insulate the condenser.- Gently heat the condenser to melt the solidified product.[4]
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Product and Impurities - Inappropriate solvent system (eluent).- Column overloading.- Optimize the solvent system using thin-layer chromatography (TLC).- Reduce the amount of crude product loaded onto the column.[4]
Compound Tailing/Streaking on Silica (B1680970) Gel - Basic nature of the amine interacting with acidic silica gel.- Add a small amount of a competing base, like triethylamine (B128534) or ammonia, to the eluent.[6]- Use a less acidic stationary phase like alumina (B75360) (basic or neutral).[4][6]
Compound Degradation on Column - Sensitivity of the compound to the acidic nature of silica gel.- Use a less acidic stationary phase like alumina.- Deactivate the silica gel by pre-treating it with an eluent containing triethylamine.[4]

Experimental Protocols

General Acidic Wash Protocol for Amine Purification
  • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with one or more portions of a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer.[7][8]

  • Combine the aqueous layers.

  • Basify the aqueous layer by slowly adding a base (e.g., saturated sodium hydroxide (B78521) solution) until the pH is greater than 13.[1][2]

  • Extract the free amine from the basified aqueous layer with several portions of an organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified amine.[3]

General Column Chromatography Protocol
  • Stationary Phase Selection: Choose an appropriate stationary phase. Silica gel is common, but for basic amines, alumina or amine-functionalized silica may be preferable to prevent tailing.[4][6]

  • Solvent System (Eluent) Optimization: Use Thin Layer Chromatography (TLC) to determine a solvent system that provides good separation of the desired product from impurities.[4] For basic compounds on silica, adding a small amount of triethylamine to the eluent can improve peak shape.[6]

  • Column Packing: Pack the chromatography column with the chosen stationary phase slurried in the initial eluent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin elution with the optimized solvent system. The polarity of the eluent can be gradually increased to elute more polar compounds.[4]

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[4]

Visualizations

Purification_Workflow Crude_Product Crude Reaction Product Organic_Solution Organic Solution of Crude Product Crude_Product->Organic_Solution Aqueous_Wash Aqueous Acidic Wash Extraction Extraction Aqueous_Wash->Extraction Organic_Solution->Aqueous_Wash Distillation Vacuum Distillation Organic_Solution->Distillation Chromatography Column Chromatography Organic_Solution->Chromatography Drying Drying Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purified_Product Purified Product Solvent_Removal->Purified_Product Distillation->Purified_Product Chromatography->Purified_Product

Caption: General purification workflow for this compound reaction products.

Troubleshooting_Tree Start Purification Issue Method Which purification method? Start->Method Distillation Distillation Method->Distillation Chromatography Chromatography Method->Chromatography Dist_Problem What is the issue? Distillation->Dist_Problem Chrom_Problem What is the issue? Chromatography->Chrom_Problem Bumping Bumping Dist_Problem->Bumping Decomposition Decomposition Dist_Problem->Decomposition Poor_Sep_Dist Poor Separation Dist_Problem->Poor_Sep_Dist Tailing Tailing/Streaking Chrom_Problem->Tailing Poor_Sep_Chrom Poor Separation Chrom_Problem->Poor_Sep_Chrom

Caption: Troubleshooting decision tree for purification issues.

References

Common side reactions when using N,N'-Diethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of N,N'-Diethylethylenediamine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical with several primary risks. It is a flammable liquid and vapor.[1][2][3] It is also corrosive and can cause severe skin burns and eye damage.[1][2][4] Furthermore, it is toxic if it comes into contact with the skin and harmful if swallowed or inhaled.[1][2][5] Inhalation may also lead to respiratory irritation.[1][6]

Q2: What immediate actions should be taken in case of accidental exposure to this compound?

A2: In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek urgent medical attention.[1]

  • Skin Contact: Remove all contaminated clothing at once and wash the affected skin area with plenty of water for at least 15 minutes. Immediate medical attention is required.[1]

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical assistance.[1]

Q3: What are the signs of overexposure to this compound?

A3: Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[1] Ingestion can cause severe swelling and damage to tissues, with a risk of perforation of the stomach or esophagus.[1]

Q4: What materials are incompatible with this compound?

A4: this compound should not be stored or mixed with strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, and carbon dioxide.[1] It can also react with isocyanates, halogenated organics, peroxides, and phenols.[3]

Troubleshooting Guide

Unexpected experimental outcomes can often be traced back to the handling and stability of the reagents. This guide provides troubleshooting for common issues encountered when working with this compound.

Issue 1: The reaction mixture has an unexpected color (e.g., dark brown).

  • Potential Cause: This could be due to impurities in the this compound, which can be a colorless to light yellow liquid, or degradation from improper storage.[7][8] It might also indicate a side reaction with residual acids or oxidizing agents.

  • Solution:

    • Ensure you are using a high-purity grade of this compound.

    • Check that the reagent has been stored correctly in a tightly sealed container, in a cool, dry, and well-ventilated area, protected from light.[7]

    • Verify that all glassware was properly cleaned and dried to remove any acidic or oxidizing residues.

Issue 2: The reaction is not proceeding as expected, or the yield is significantly lower than anticipated.

  • Potential Cause: The reactivity of this compound can be affected by the absorption of atmospheric carbon dioxide or moisture.[3]

  • Solution:

    • Use a fresh bottle of the reagent or one that has been securely sealed.

    • If the reaction is sensitive to moisture, consider using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Unexpected precipitate formation.

  • Potential Cause: This could be due to the reaction of this compound with atmospheric carbon dioxide to form a carbamate (B1207046) salt. It could also be a salt formed from a reaction with an acidic impurity.

  • Solution:

    • Handle the reagent under an inert atmosphere to prevent exposure to air.

    • Ensure all reactants and solvents are free from acidic impurities.

Data Presentation

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapor[2][5]
Acute toxicity, dermal3H311: Toxic in contact with skin[2][5]
Skin corrosion/irritation1A/1BH314: Causes severe skin burns and eye damage[2][5]
Acute toxicity, inhalation4H332: Harmful if inhaled[5]
Serious eye damage/eye irritation1H318: Causes serious eye damage[2]
Acute toxicity, oral4H302: Harmful if swallowed[2]
Specific target organ toxicity - single exposure (respiratory tract irritation)3H335: May cause respiratory irritation[6]

Experimental Protocols

Protocol 1: Safe Handling and Dispensing of this compound

  • Preparation:

    • Work in a well-ventilated chemical fume hood.[1]

    • Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

    • Ensure an eyewash station and safety shower are readily accessible.

    • Keep a container of an appropriate absorbent material for amine spills nearby.

  • Dispensing:

    • Ground all equipment to prevent static discharge, as the vapors can form explosive mixtures with air.[3]

    • Use only non-sparking tools.[1]

    • If transferring the liquid, do so carefully to avoid splashing.

    • Keep the container tightly closed when not in use to prevent absorption of moisture and carbon dioxide from the air.[3]

  • Waste Disposal:

    • Dispose of waste this compound and contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[1]

Visualizations

ExposureResponseWorkflow cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Accidental Exposure Occurs SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Inhalation Inhalation Exposure->Inhalation RemoveClothing Remove Contaminated Clothing SkinContact->RemoveClothing RinseEyes Rinse Eyes with Water (15 min) EyeContact->RinseEyes FreshAir Move to Fresh Air Inhalation->FreshAir RinseSkin Rinse Skin with Water (15 min) RemoveClothing->RinseSkin SeekMedicalAttention Seek Immediate Medical Attention RinseSkin->SeekMedicalAttention RinseEyes->SeekMedicalAttention FreshAir->SeekMedicalAttention

Caption: Workflow for responding to accidental exposure to this compound.

TroubleshootingWorkflow cluster_issue Observed Issue cluster_investigation Troubleshooting Steps cluster_solution Corrective Actions UnexpectedResult Unexpected Experimental Result (e.g., low yield, discoloration) CheckPurity Verify Reagent Purity and Age UnexpectedResult->CheckPurity CheckStorage Confirm Proper Storage Conditions (cool, dry, sealed, dark) UnexpectedResult->CheckStorage CheckAtmosphere Consider Reaction Atmosphere (exposure to air/moisture?) UnexpectedResult->CheckAtmosphere CheckGlassware Ensure Glassware is Clean and Dry UnexpectedResult->CheckGlassware UseNewReagent Use Fresh Reagent CheckPurity->UseNewReagent CheckStorage->UseNewReagent InertAtmosphere Run Under Inert Atmosphere CheckAtmosphere->InertAtmosphere ProperCleaning Thoroughly Clean and Dry Glassware CheckGlassware->ProperCleaning

Caption: Troubleshooting workflow for unexpected experimental results.

Caption: Incompatible materials with this compound.

References

Technical Support Center: N,N'-Diethylethylenediamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N,N'-Diethylethylenediamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: Several common synthesis routes for this compound include:

Q2: What are the physical properties of this compound?

A2: this compound is a colorless to light yellow liquid with an ammonia-like odor.[11] It is highly soluble in water and miscible with most organic solvents.[11]

PropertyValue
Boiling Point 145-148 °C[12]
Melting Point -70 °C[11]
Density 0.82 g/cm³ at 20 °C[12]
Flash Point 36 °C[12]

Q3: What are the primary applications of this compound?

A3: this compound is a significant intermediate in fine chemical synthesis and is used in the production of pharmaceuticals (such as anti-malarials), surfactants, and as a curing agent.[1][11]

Troubleshooting Guides

Method 1: Alkylation of Diethylamine with 2-Chloroethylamine Hydrochloride

This method involves the reaction of diethylamine with 2-chloroethylamine hydrochloride in the presence of an acid-binding agent and a catalyst.[2][3]

Issue 1: Low Yield

  • Potential Cause: Suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Molar Ratio of Reactants: Ensure an excess of diethylamine is used. The molar ratio of diethylamine to 2-chloroethylamine hydrochloride can range from 1:1 to 8:1, with a 4:1 ratio being optimal in some patented procedures.[2][3]

    • Acid-Binding Agent: Use an appropriate amount of an acid-binding agent like sodium methoxide (B1231860) in methanol. The molar ratio of sodium methoxide to 2-chloroethylamine hydrochloride should be close to 1:1.[2][3]

    • Catalyst: The addition of a Lewis acid catalyst, such as cuprous chloride or aluminum chloride, can improve the yield. The catalyst amount is typically 1-3% of the molar amount of 2-chloroethylamine hydrochloride.[2][3]

    • Temperature and Pressure: The reaction is typically carried out in an autoclave at temperatures between 100-200°C and pressures of 0.52-1.60 MPa.[2][3] Optimal conditions in one example were 150°C and 1.0 MPa.[2]

    • Reaction Time: The reaction time can vary from 3 to 8 hours.[2][3] Monitor the reaction progress to determine the optimal time.

ParameterRecommended RangeOptimal (Example)
Diethylamine : 2-Chloroethylamine HCl (molar ratio) 1:1 to 8:1[2][3]4:1[2]
Sodium Methoxide : 2-Chloroethylamine HCl (molar ratio) 0.9:1 to 1.1:1[2][3]1:1[2]
Catalyst (Lewis Acid) % of 2-Chloroethylamine HCl (molar) 1% to 3%[2][3]2% (Cuprous Chloride)[2]
Temperature 100-200 °C[2][3]150 °C[2]
Pressure 0.52-1.60 MPa[2][3]1.0 MPa[2]
Reaction Time 3-8 hours[2][3]5 hours[2]

Issue 2: Difficulty in Product Purification

  • Potential Cause: Incomplete reaction or presence of side products.

  • Troubleshooting Steps:

    • Neutralization and Extraction: After the reaction, adjust the pH of the reaction mixture to ≥13 with a strong base (e.g., saturated sodium hydroxide (B78521) solution) to neutralize any remaining acid and liberate the free amine.[2] This will cause the solution to separate into an oil phase (product) and an aqueous phase.

    • Fractional Distillation: The final product is typically purified by rectification (fractional distillation).[2] Collect the fraction boiling at 145-147 °C.[2] Ensure your distillation setup is efficient to separate the product from unreacted starting materials and any side products.

Method 2: Two-Step Synthesis from Diethylaminoethanol

This method involves the initial preparation of 2-diethylaminoethyl chloride hydrochloride, which is then reacted with ammonia.[5]

Issue 1: Low Yield in the First Step (Formation of 2-diethylaminoethyl chloride hydrochloride)

  • Potential Cause: Inefficient chlorination or degradation of the product.

  • Troubleshooting Steps:

    • Reagent Addition: Add the solution of diethylaminoethanol in dichloromethane (B109758) dropwise to a cooled solution of thionyl chloride in dichloromethane at a temperature of -10 to 20 °C.[5] This controlled addition helps to manage the exothermic reaction.

    • Reaction Temperature: After the addition, the reaction mixture is heated to 20-100 °C and maintained for at least 2 hours to ensure the reaction goes to completion.[5]

    • Purification: After the reaction, the solvent is concentrated, and the product is recrystallized from a low molecular weight alcohol or ester to obtain a pure intermediate.[5]

Issue 2: Low Yield in the Second Step (Amination)

  • Potential Cause: Incomplete reaction with ammonia.

  • Troubleshooting Steps:

    • Ammonia Concentration: Use a large excess of liquid ammonia. The molar ratio of liquid ammonia to 2-diethylaminoethyl chloride hydrochloride can be as high as 100:1.[5]

    • Reaction Conditions: The reaction is carried out in a high-pressure autoclave at a pressure of 0-10 MPa and a temperature of 10-100 °C for at least 4 hours.[5]

    • Work-up: After the reaction, the excess ammonia is recovered. An alkali, such as sodium hydroxide, is added to the reaction mixture, which is then cooled to precipitate the product.[5] The organic layer is then separated and purified by rectification, collecting the fraction at 143-148 °C.[5]

ParameterRecommended Value
Step 1: Chlorination Temperature (Addition) -10 to 20 °C[5]
Step 1: Chlorination Temperature (Reaction) 20-100 °C[5]
Step 2: Molar Ratio of Liquid Ammonia to Intermediate 1:1 to 100:1[5]
Step 2: Amination Temperature 10-100 °C[5]
Step 2: Amination Pressure 0-10 MPa[5]
Step 2: Amination Time ≥ 4 hours[5]

Experimental Protocols & Workflows

Protocol 1: Alkylation of Diethylamine

A detailed methodology for this synthesis is described in patent CN103012156B.[2] The general steps are:

  • Charge an autoclave with diethylamine, 2-chloroethylamine hydrochloride, sodium methoxide in methanol, and a Lewis acid catalyst (e.g., cuprous chloride).

  • Seal the autoclave and perform a leak test.

  • Heat the mixture to the desired temperature (e.g., 150 °C) and pressure (e.g., 1.0 MPa) with stirring.

  • Maintain the reaction conditions for a set time (e.g., 5 hours).

  • Cool the autoclave to room temperature and depressurize.

  • Transfer the reaction mixture to a separation funnel and add a saturated solution of a strong base (e.g., NaOH) until the pH is ≥13.

  • Separate the upper oil phase.

  • Purify the oil phase by fractional distillation, collecting the fraction at 145-147 °C.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product reactants Charge Autoclave: - Diethylamine - 2-Chloroethylamine HCl - Sodium Methoxide/Methanol - Catalyst seal Seal and Leak Test reactants->seal heat Heat to 100-200°C Pressurize to 0.52-1.60 MPa seal->heat react Maintain with Stirring (3-8 hours) heat->react cool Cool and Depressurize react->cool neutralize Adjust pH to >=13 with Base cool->neutralize separate Separate Oil Phase neutralize->separate distill Fractional Distillation (Collect 145-147°C) separate->distill product This compound distill->product

Caption: Workflow for the synthesis of this compound via alkylation of diethylamine.

Protocol 2: Two-Step Synthesis from Diethylaminoethanol

Based on patent CN108084033B, the experimental procedure can be summarized as follows:[5]

Step 1: Synthesis of 2-diethylaminoethyl chloride hydrochloride

  • Prepare a solution of diethylaminoethanol in dichloromethane.

  • In a separate reaction vessel, cool a solution of thionyl chloride in dichloromethane.

  • Slowly add the diethylaminoethanol solution to the thionyl chloride solution while maintaining a low temperature (-10 to 20 °C).

  • After the addition is complete, heat the mixture (20-100 °C) for at least 2 hours.

  • Concentrate the reaction mixture to remove the solvent.

  • Recrystallize the crude product from ethanol (B145695) or another suitable solvent.

  • Dry the purified product.

Step 2: Synthesis of this compound

  • Charge a high-pressure autoclave with the 2-diethylaminoethyl chloride hydrochloride from Step 1 and water.

  • Seal the autoclave and introduce liquid ammonia.

  • Heat the mixture to 10-100 °C under a pressure of 0-10 MPa and maintain for at least 4 hours.

  • After the reaction, recover the excess ammonia.

  • Add an alkali (e.g., sodium hydroxide) to the reaction mixture and cool to precipitate the product.

  • Separate the organic layer.

  • Purify the organic layer by rectification, collecting the fraction at 143-148 °C.

G cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Amination cluster_purification Purification cluster_final Final Product start1 Diethylaminoethanol + Thionyl Chloride in Dichloromethane react1 Controlled Addition (-10 to 20°C) then Heat (20-100°C) start1->react1 workup1 Concentrate and Recrystallize react1->workup1 intermediate 2-diethylaminoethyl chloride hydrochloride workup1->intermediate start2 Intermediate + Liquid Ammonia in Autoclave intermediate->start2 react2 Heat (10-100°C) Pressurize (0-10 MPa) start2->react2 workup2 Recover Ammonia, Add Alkali, Cool react2->workup2 separate2 Separate Organic Layer workup2->separate2 distill2 Rectification (Collect 143-148°C) separate2->distill2 product This compound distill2->product

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Logic

G cluster_alkylation Alkylation Method cluster_two_step Two-Step Method start Low Yield of This compound check_method Identify Synthesis Method start->check_method check_ratio Verify Molar Ratios (Amine, Base) check_method->check_ratio Alkylation check_step1 Troubleshoot Step 1 (Chlorination) check_method->check_step1 Two-Step check_catalyst Check Catalyst (Type and Amount) check_ratio->check_catalyst check_conditions Optimize Temp/Pressure/Time check_catalyst->check_conditions check_purification Review Purification (pH adjustment, Distillation) check_conditions->check_purification check_intermediate_purity Verify Intermediate Purity check_step1->check_intermediate_purity check_step2 Troubleshoot Step 2 (Amination) check_intermediate_purity->check_step2

References

Troubleshooting low catalytic activity of N,N'-Diethylethylenediamine complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving N,N'-Diethylethylenediamine (DEEDA) metal complexes, with a focus on overcoming low catalytic activity.

Frequently Asked Questions (FAQs)

General Issues

Q1: What are the common signs of low or no catalytic activity with my this compound complex?

A1: Key indicators of poor catalytic performance include:

  • A significant reduction in the reaction rate or a complete halt of the reaction.[1]

  • A noticeable decrease in the yield of the desired product.[1]

  • An increase in the formation of byproducts.[1]

  • A change in the color of the reaction mixture, which may suggest a change in the oxidation state of the metal center or degradation of the ligand.[1]

  • Precipitation of the catalyst out of the solution.[1]

Q2: My reaction is not reproducible between batches. What could be the cause?

A2: Inconsistent results can stem from several factors:

  • Variability in Catalyst Preparation: Ensure your protocol for catalyst preparation is standardized, with accurate weighing and consistent mixing.[1]

  • Contamination: Inconsistent exclusion of air and moisture can affect sensitive catalysts.[1]

  • Reagent Quality: Different batches of solvents or reagents may contain varying levels of impurities that can act as catalyst poisons.[1]

Catalyst and Ligand Issues

Q3: I suspect the purity of the this compound ligand is the issue. How critical is ligand purity?

A3: The purity of the ligand is crucial for forming stable and active metal complexes.[2] Impurities in the ligand can lead to the formation of ill-defined catalytic species or act as inhibitors, thereby reducing catalytic activity. It is essential to verify the purity of your ligand using analytical techniques such as NMR and mass spectrometry before complexation.[1]

Q4: How can I be sure my catalyst is properly activated?

A4: Some precatalysts require an activation step to become catalytically active.[1] This could involve a reduction step, the addition of a co-catalyst or activator, or thermal treatment.[1][3] Review the literature for the specific activation procedure for your complex or analogous systems. If using an in situ prepared catalyst, ensure the complex formation is complete before adding the substrate.

Reaction Conditions

Q5: How does the choice of solvent affect the catalytic activity?

A5: The solvent can significantly influence reaction rates and selectivity.[4] Polar solvents may be required to dissolve the catalyst and reactants, but they can also coordinate to the metal center, potentially inhibiting catalysis.[1][4] The solvent's viscosity can also play a role; highly viscous solvents can slow down the reaction rate by impeding the diffusion of reactants.[5] It is often necessary to screen a range of solvents to find the optimal conditions for your specific reaction.

Q6: Could the reaction temperature be the cause of low activity?

A6: Temperature has a significant impact on both reaction rate and catalyst stability. While higher temperatures generally increase the reaction rate, they can also lead to catalyst decomposition or the formation of unwanted byproducts.[6] For thermally sensitive catalysts, it is crucial to maintain a consistent and optimized temperature.[6]

Q7: What is the optimal catalyst loading for my reaction?

A7: The ideal catalyst loading should be determined experimentally for each specific reaction. While a higher catalyst loading can increase the reaction rate, it may not be cost-effective and can sometimes lead to an increase in side reactions. Conversely, a catalyst loading that is too low will result in a slow and inefficient reaction.

Troubleshooting Guide for Low Catalytic Activity

This guide provides a structured approach to diagnosing and resolving issues of low catalytic activity.

Observed Problem Potential Cause Recommended Solution
No or very low product yield from the start 1. Inactive Catalyst: The precatalyst was not properly activated, or the active species did not form correctly in situ.[1]1. Review and optimize the catalyst activation procedure. This may involve pre-reduction, addition of an activator, or a change in the in situ generation protocol.[1][3]
2. Impure Ligand or Metal Precursor: Impurities in the this compound ligand or the metal salt can prevent the formation of the active catalyst.[1]2. Verify the purity of the ligand and metal precursor using appropriate analytical techniques (e.g., NMR, elemental analysis). Purify if necessary.[1]
3. Presence of Catalyst Poisons: The substrate, solvent, or glassware may contain impurities that inhibit the catalyst.[1] Common poisons for metal catalysts include sulfur compounds, halides, and strongly coordinating species like carbon monoxide.[7]3. Purify the substrate and ensure the use of high-purity, dry solvents.[1] Thoroughly clean and dry all glassware.
Reaction starts but stops or slows down significantly over time 1. Catalyst Deactivation: The active catalytic species is unstable under the reaction conditions. This can be due to thermal degradation, oxidation, or reaction with a byproduct.[1]1. Analyze the reaction mixture for signs of catalyst decomposition. Consider running the reaction at a lower temperature or under a strict inert atmosphere.[1][6]
2. Product Inhibition: The product of the reaction may be binding to the catalyst and inhibiting its activity.[1]2. If product inhibition is suspected, try to remove the product as it forms, for instance, by using a continuous flow setup or by precipitation.[1]
3. Formation of Inactive Catalyst Species: The active catalyst may be converting into an inactive form, such as a dimer or an aggregate.[1]3. Consider using a more sterically hindered ligand or modifying the reaction conditions (e.g., concentration, solvent) to disfavor the formation of inactive species.[1]
Low selectivity, formation of multiple byproducts 1. Suboptimal Reaction Conditions: The temperature, pressure, or solvent may not be optimized for the desired reaction pathway.[6]1. Systematically screen reaction parameters such as temperature, solvent, and pressure to find conditions that favor the formation of the desired product.
2. Incorrect Catalyst Loading: An inappropriate amount of catalyst can sometimes lead to side reactions.2. Optimize the catalyst loading. In some cases, a lower catalyst loading can improve selectivity.
3. Presence of Water or Oxygen: For reactions sensitive to air and moisture, their presence can lead to undesired side reactions or catalyst deactivation.[1]3. Ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[1]

Quantitative Data on Catalytic Performance

The following tables summarize representative quantitative data for diamine-metal complexes in catalytic reactions. While specific data for this compound complexes is limited in the literature, the performance of analogous systems provides a useful benchmark.

Table 1: Performance of Copper-Diamine Complexes in Aerobic Oxidation of Phenols [8]

LigandSubstituentsRelative Catalytic ActivityPrimary Product
EthylenediamineNoneModerateSubstituted biphenyl
N,N'-di-tert-butylethylenediaminetert-ButylHighSubstituted biphenyl

Table 2: Performance of Ruthenium-Based Catalysts in Hydrogenation of Levulinic Acid [9]

CatalystCo-catalyst/SupportTemperature (°C)H₂ Pressure (bar)Time (h)TOF (h⁻¹)
5 wt. % Ru/CAmberlyst A707053558
5 wt. % Ru/CNone705374

Experimental Protocols

Protocol 1: General Procedure for Synthesis of a Metal-N,N'-Diethylethylenediamine Complex

This protocol provides a general guideline for the synthesis of a metal chloride complex with this compound.

Materials:

  • Metal(II) chloride salt (e.g., CuCl₂, PdCl₂) (1 equivalent)

  • This compound (2 equivalents)

  • Ethanol (B145695) (anhydrous)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the metal(II) chloride salt in anhydrous ethanol.

  • In a separate flask, dissolve this compound in anhydrous ethanol.

  • Slowly add the ligand solution to the stirring metal salt solution at room temperature.

  • A color change or the formation of a precipitate may be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • If a precipitate has formed, collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Wash the solid product with a small amount of cold ethanol and then with a non-coordinating solvent like diethyl ether.

  • Dry the complex under vacuum.

  • Characterize the complex using appropriate techniques (e.g., FT-IR, elemental analysis, X-ray crystallography).

Protocol 2: General Procedure for a Catalytic Oxidation Reaction

This protocol outlines a general procedure for a small-scale catalytic oxidation reaction using a pre-formed this compound metal complex.

Materials:

  • Substrate

  • This compound metal complex (catalyst)

  • Solvent (high purity, anhydrous)

  • Oxidant (e.g., molecular oxygen, air)

Procedure:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar, add the substrate and the solvent under an inert atmosphere.

  • Add the this compound metal complex (typically 1-5 mol %).

  • Purge the reaction vessel with the oxidant (e.g., by bubbling O₂ or air through the solution).

  • Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work up the reaction as appropriate for the specific substrate and product (e.g., extraction, filtration).

  • Purify the product by a suitable method (e.g., column chromatography, crystallization, distillation).

Visualizations

Troubleshooting_Low_Catalytic_Activity start Low Catalytic Activity Observed check_catalyst Is the catalyst well-defined and pure? start->check_catalyst purify_catalyst Re-synthesize or purify catalyst and ligand. Verify purity (NMR, EA). check_catalyst->purify_catalyst Yes check_activation Is catalyst activation required? check_catalyst->check_activation No check_conditions Are reaction conditions optimal? optimize_conditions Screen temperature, solvent, concentration, and catalyst loading. check_conditions->optimize_conditions No check_deactivation Does activity decrease over time? check_conditions->check_deactivation Yes check_reagents Are reagents and solvents pure? check_reagents->check_conditions Yes purify_reagents Purify substrate and use anhydrous, high-purity solvents. check_reagents->purify_reagents No purify_catalyst->check_activation optimize_conditions->check_deactivation purify_reagents->check_conditions check_activation->check_reagents No activate_catalyst Implement appropriate activation protocol (e.g., pre-reduction). check_activation->activate_catalyst Yes activate_catalyst->check_reagents address_deactivation Investigate deactivation mechanism. - Lower temperature - Use inert atmosphere - Consider product inhibition check_deactivation->address_deactivation Yes end Improved Catalytic Activity check_deactivation->end No address_deactivation->end

Caption: Troubleshooting workflow for low catalytic activity.

Catalyst_Deactivation_Pathways cluster_poisoning Poisoning cluster_degradation Degradation cluster_inhibition Inhibition active_catalyst Active Catalyst [M(DEEDA)Xn] poisoned_catalyst Poisoned Complex [M(DEEDA)Xn(P)] active_catalyst->poisoned_catalyst degraded_complex Degraded Complex/ Metal Nanoparticles active_catalyst->degraded_complex inhibited_complex Product-Inhibited Complex active_catalyst->inhibited_complex poison Poison (P) (e.g., S, H₂O, CO) poison->poisoned_catalyst Coordination thermal_degradation Thermal/Oxidative Stress thermal_degradation->degraded_complex product Product product->inhibited_complex Binding

Caption: Potential catalyst deactivation pathways.

Experimental_Workflow_Catalysis start Start prep_reactants Prepare Reactants (Substrate, Solvent) start->prep_reactants add_catalyst Add this compound Metal Complex prep_reactants->add_catalyst set_conditions Set Reaction Conditions (Temperature, Atmosphere) add_catalyst->set_conditions run_reaction Monitor Reaction Progress (TLC, GC, HPLC) set_conditions->run_reaction workup Reaction Work-up (Quenching, Extraction) run_reaction->workup purification Product Purification (Chromatography, Crystallization) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for catalysis.

References

Technical Support Center: Optimizing Reaction Conditions for N,N'-Diethylethylenediamine as a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions when using N,N'-Diethylethylenediamine as a ligand, particularly in copper-catalyzed cross-coupling reactions such as the Ullmann condensation.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

A1: this compound is a versatile bidentate ligand commonly used in coordination chemistry and catalysis.[1][2] Its primary applications include:

  • Ligand in Copper-Catalyzed Cross-Coupling Reactions: It is frequently used to facilitate reactions like the Ullmann condensation for forming C-N, C-O, and C-S bonds.[3][4] The ligand helps to stabilize the copper catalyst, allowing for milder reaction conditions (lower temperatures) compared to classical methods.[3][4]

  • Coordination Complexes: It forms stable complexes with various transition metals, such as copper and nickel. These complexes can exhibit interesting properties, like thermochromism, and have applications in materials science.[5]

  • Pharmaceutical Intermediate: It serves as a building block in the synthesis of various pharmaceutical compounds.[5]

Q2: How should this compound be handled and stored?

A2: this compound is a flammable, corrosive liquid that requires careful handling.[6][7][8]

  • Storage: It should be stored in a cool, well-ventilated area away from ignition sources, heat, and direct sunlight, preferably between 2-8°C.[1][5] The container should be tightly sealed to prevent absorption of moisture and carbon dioxide from the air.[1][6]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, eye shields, and a lab coat.[7] All handling should be done in a well-ventilated fume hood.[1] Equipment must be grounded to prevent static discharge.[6] It is incompatible with acids, acid chlorides, anhydrides, and strong oxidizing agents.[5][6]

Q3: Why is my copper-catalyzed reaction yield low when using this compound?

A3: Low yields in these reactions can stem from several factors:

  • Inactive Catalyst: The copper(I) source (e.g., CuI) may have oxidized. Using fresh, high-purity copper salt is critical for catalytic activity.[3][4]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is crucial and often substrate-dependent.[3][9] A screening process is recommended to find the optimal combination.[3][4]

  • Ligand Concentration: While essential, an incorrect ligand-to-metal ratio can be detrimental. Typically, a slight excess of the ligand relative to the copper catalyst is used.

  • Atmosphere: While many modern protocols are more robust, ensuring an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst deactivation and unwanted side reactions.

Q4: Which solvent is best for a reaction using this ligand?

A4: The ideal solvent depends heavily on the specific reaction. Polar aprotic solvents like DMF, DMSO, dioxane, and toluene (B28343) are commonly effective for copper-catalyzed cross-coupling reactions.[3][4] For certain transformations, such as O-arylation, non-polar solvents like toluene or xylene may provide better results.[4] It is always advisable to screen a few solvents during the optimization phase.[4]

Troubleshooting Guide

This guide addresses common issues encountered during reactions where this compound is used as a ligand.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: Copper(I) source has oxidized. 2. Low Temperature: Reaction temperature is too low for the specific substrates. 3. Inappropriate Solvent or Base: The chosen solvent or base is not optimal for the reaction.[3] 4. Unreactive Aryl Halide: Aryl chlorides are generally less reactive than bromides or iodides.[3]1. Use fresh, high-purity CuI or another Cu(I) source.[4] 2. Incrementally increase the reaction temperature. Modern protocols often run between 60-140°C.[3] 3. Screen different solvents (e.g., DMF, dioxane, toluene) and bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[3] 4. For aryl chlorides, a higher temperature or a more specialized catalytic system may be required. Consider switching to the corresponding aryl bromide or iodide if possible.
Formation of Side Products (e.g., Dehalogenation) 1. Protic Impurities: Presence of water can lead to the reduction of the aryl halide.[4] 2. Base-Induced Decomposition: The base may be too strong or reacting with other functional groups.1. Use anhydrous solvents and reagents and ensure glassware is thoroughly dried.[4] 2. Screen milder bases (e.g., K₂CO₃ instead of K₃PO₄). The ligand helps promote the desired C-N bond formation over side reactions.[3]
Reaction Stalls Before Completion 1. Catalyst Decomposition: The catalytic species may not be stable under the reaction conditions for extended periods. 2. Product Inhibition: The product may be coordinating to the copper center, inhibiting further catalysis.1. The this compound ligand is intended to stabilize the catalyst.[3] Consider a slightly higher catalyst or ligand loading. 2. Try a different ligand system or adjust the reaction concentration.
Dark Reaction Color / Tar Formation 1. High Temperature: Excessive heat may be causing decomposition of the starting materials, ligand, or solvent.[10] 2. Air Oxidation: The reaction mixture may be sensitive to air, leading to oxidative side products.[10]1. Lower the reaction temperature and monitor the reaction closely.[10] 2. Ensure the reaction is performed under a completely inert atmosphere (e.g., Argon or Nitrogen).[10]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of an Amine

This protocol provides a general starting point for the Ullmann-type C-N cross-coupling reaction using this compound. Optimization of temperature, solvent, base, and reactant ratios is often necessary.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • This compound (0.1 mmol, 10 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dioxane (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Setup: To the oven-dried reaction vial, add CuI, K₃PO₄, and the magnetic stir bar.

  • Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the aryl halide (if solid), followed by the amine, this compound, and anhydrous dioxane via syringe. If the aryl halide is a liquid, add it via syringe after the solvent.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Filter the mixture through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add CuI and Base to Reaction Vial B Establish Inert Atmosphere (Ar/N2) A->B C Add Solvents, Ligand, and Reactants B->C D Heat and Stir (e.g., 100 °C) C->D E Monitor Reaction (TLC / GC-MS) D->E F Cool and Quench E->F G Filter through Celite F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify via Chromatography I->J K K J->K Characterize Final Product

Caption: General experimental workflow for a copper-catalyzed cross-coupling reaction.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting Start Low Yield or No Reaction Check_Catalyst Is the Cu(I) source fresh? Start->Check_Catalyst Check_Temp Is the temperature optimal? Check_Catalyst->Check_Temp Yes Sol_Catalyst Use fresh, high-purity Cu(I) salt. Check_Catalyst->Sol_Catalyst No Check_Reagents Are solvent/base appropriate? Check_Temp->Check_Reagents Yes Sol_Temp Incrementally increase temperature. Check_Temp->Sol_Temp No Check_Halide Is the aryl halide reactive (I > Br > Cl)? Check_Reagents->Check_Halide Yes Sol_Reagents Screen alternative solvents and bases. Check_Reagents->Sol_Reagents No Sol_Halide Use more reactive halide or harsher conditions. Check_Halide->Sol_Halide No Success Yield Improved Check_Halide->Success Yes Sol_Catalyst->Check_Temp Sol_Temp->Check_Reagents Sol_Reagents->Check_Halide Sol_Halide->Success

Caption: A decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: N,N'-Diethylethylenediamine (DEEDA) Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling N,N'-Diethylethylenediamine (DEEDA) in your reaction mixtures. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in effectively removing excess DEEDA.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing excess this compound from a reaction mixture?

A1: The most common methods leverage the basicity and physical properties of DEEDA. These include:

  • Aqueous Acid Wash: An extractive workup using a dilute acidic solution (e.g., HCl, NH4Cl) to protonate the amine, rendering it water-soluble and drawing it into the aqueous phase.[1][2][3] This is the most common and often most effective method.

  • Copper Sulfate (B86663) Wash: Washing the organic layer with an aqueous solution of copper (II) sulfate.[1][2][3] The copper ions form a complex with the diamine, which is then partitioned into the aqueous layer. This is particularly useful if your target compound is sensitive to acid.

  • Distillation: If the desired product is non-volatile or has a significantly higher boiling point than DEEDA (Boiling Point: ~152-154 °C), fractional distillation can be an effective purification method.[4][5]

  • Chromatography: For small-scale reactions or when high purity is required, column chromatography can separate DEEDA from the product.[6][7]

Q2: How do I choose the best removal method for my specific experiment?

A2: The choice depends primarily on the stability of your desired product.

  • If your product is stable in acidic conditions , an acid wash is typically the most efficient method.[2][8]

  • If your product is acid-labile (sensitive to acid) , a copper sulfate wash is a milder alternative.[1][3]

  • If your product has a high boiling point and is thermally stable , distillation is a viable option, especially for larger scales.

  • If all other methods fail or result in product loss, chromatography is a reliable, albeit more resource-intensive, option.[7]

Q3: My acid wash isn't completely removing the DEEDA. What could be wrong?

A3: Incomplete removal during an acid wash can be due to several factors:

  • Insufficient Acid: You may not be using enough acid or enough washes to fully protonate and extract all the excess DEEDA. Try increasing the number of washes or using a slightly more concentrated acid solution (e.g., 1M HCl).

  • pH Control: The pH of the aqueous layer must be sufficiently low (typically pH < 4) to ensure the diamine is fully protonated.[2] Check the pH of the aqueous layer after extraction.

  • Organic Solvent Choice: While less common, if a very polar organic solvent is used, the protonated amine salt may retain some solubility in the organic layer.

Q4: I'm observing a persistent emulsion during the extractive workup. How can I resolve this?

A4: Emulsion formation is common when working with amines. To break an emulsion:

  • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period.

  • Filtration: Filter the entire mixture through a pad of Celite or glass wool.

  • Solvent Addition: Adding more of the organic solvent can sometimes help.

Q5: What are the key safety considerations when working with this compound?

A5: DEEDA is a corrosive and flammable liquid.[5][9] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10] It can cause severe skin and eye irritation.[11] Ensure all equipment is properly grounded to prevent static discharge, which could ignite the flammable vapors.[11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the removal of excess DEEDA.

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete DEEDA Removal 1. Insufficient volume or number of aqueous washes. 2. The pH of the acidic wash is not low enough. 3. Your product is also basic and competes for the acid.1. Increase the number of washes (e.g., from 2 to 4). A good rule of thumb is to wash with a volume of aqueous solution that is 1/4 to 1/2 of your organic layer volume, and repeat multiple times.[3] 2. Ensure the aqueous layer is acidic (pH < 4) after shaking.[2] 3. Switch to a copper sulfate wash or consider purification by chromatography or distillation.
Significant Product Loss 1. The product is partially water-soluble. 2. The product is degrading under the acidic wash conditions. 3. The product is co-distilling with DEEDA.1. Perform a "back-extraction": wash the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[12] 2. Use the milder copper sulfate wash method.[1][3] 3. Check the boiling points. If they are too close, use an alternative method like an acid wash or chromatography.
Reaction Mixture Changes Color During Wash 1. The copper sulfate solution turns purple or deep blue. 2. The reaction is sensitive to pH changes.1. This is the expected and desired outcome for a copper sulfate wash, indicating the formation of the copper-amine complex. Continue washing until no further color change is observed.[1][3] 2. Ensure your product is stable at the pH of your wash. If not, consider alternative purification methods.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueSource(s)
CAS Number 111-74-0[4]
Molecular Formula C6H16N2[13]
Molecular Weight 116.20 g/mol [5]
Appearance Colorless to light yellow liquid[4][14]
Boiling Point 152-154 °C[4][5]
Density ~0.811 g/mL at 25 °C[4][5]
Solubility in Water Miscible[4]
Flash Point ~33 °C (92 °F)[4][13]

Experimental Protocols & Visualizations

Decision Workflow for DEEDA Removal

This diagram provides a logical pathway to select the most appropriate method for removing excess DEEDA.

G start Start: Reaction Mixture with excess DEEDA product_stability Is the product stable to acid? start->product_stability acid_wash Perform Aqueous Acid Wash (HCl) product_stability->acid_wash  Yes cu_wash Perform Aqueous CuSO4 Wash product_stability->cu_wash  No end_node Pure Product acid_wash->end_node check_bp Is product non-volatile and has a high BP? cu_wash->check_bp distill Purify by Distillation check_bp->distill  Yes chromatography Purify by Column Chromatography check_bp->chromatography  No distill->end_node chromatography->end_node

Caption: Decision tree for selecting a DEEDA purification method.

Protocol 1: Removal of DEEDA using Acid Wash

This method is ideal for acid-stable products. It converts the basic DEEDA into its water-soluble hydrochloride salt, which is then extracted from the organic phase.

Methodology:

  • Transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Add a portion of 1M HCl solution (typically 1/4 to 1/2 of the organic layer volume).

  • Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the wash (steps 3-6) two to three more times.

  • Wash the organic layer with brine to remove residual water.

  • Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filter or decant the solution to remove the drying agent, and concentrate the solvent under reduced pressure to isolate the product.

G cluster_workflow Acid Wash Workflow A 1. Dilute Reaction Mixture in Separatory Funnel B 2. Add 1M HCl (aq) A->B C 3. Shake and Vent B->C D 4. Separate Aqueous Layer C->D E Repeat 2-3x D->E E->B More Washes Needed F 5. Wash Organic Layer with Brine E->F Done G 6. Dry Organic Layer (e.g., Na2SO4) F->G H 7. Filter and Concentrate G->H I Isolated Product H->I

Caption: Experimental workflow for the acid wash removal of DEEDA.

Protocol 2: Removal of DEEDA using Copper Sulfate Wash

This is a milder alternative for products that are sensitive to acid. DEEDA complexes with Cu²⁺ ions and is extracted into the aqueous phase.[1][3]

Methodology:

  • Dilute the reaction mixture with a suitable organic solvent in a separatory funnel.

  • Add a 10% aqueous solution of copper (II) sulfate (CuSO4).

  • Stopper the funnel and shake. The aqueous layer should turn a purple or deep blue color as the copper-amine complex forms.[1][3]

  • Allow the layers to separate and drain the colored aqueous layer.

  • Continue washing with fresh portions of the CuSO4 solution until no further color change is observed in the aqueous layer.[1][2] This indicates that all the DEEDA has been removed.

  • Wash the organic layer with water and then with brine to remove any residual copper salts and water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4).

  • Filter and concentrate the organic solvent to obtain the purified product.

G cluster_workflow Copper Sulfate Wash Workflow A 1. Dilute Reaction Mixture in Separatory Funnel B 2. Add 10% CuSO4 (aq) A->B C 3. Shake and Observe Color Change B->C D 4. Separate Blue/Purple Aqueous Layer C->D E Color Change Observed? D->E E->B Yes F 5. Wash with Water and Brine E->F No G 6. Dry and Concentrate F->G H Isolated Product G->H

References

Technical Support Center: Addressing Solubility Challenges of N,N'-Diethylethylenediamine (deen) Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with N,N'-Diethylethylenediamine (deen) metal complexes.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound (deen) metal complexes?

A1: The solubility of this compound (deen) metal complexes is highly dependent on the specific metal ion, the counter-ion present, and the solvent system. Generally, these complexes exhibit better solubility in polar solvents. For instance, some copper(II)-deen complexes have been reported to be soluble in water, methanol (B129727), DMF, and DMSO, while showing poor solubility in less polar solvents like THF, acetone, and dichloromethane. The ligand itself, this compound, is miscible with water and soluble in many organic solvents, which can influence the overall solubility of the resulting metal complex.

Q2: My this compound metal complex is precipitating out of my aqueous buffer. What are the likely causes?

A2: Precipitation of your deen metal complex in an aqueous buffer can be attributed to several factors:

  • pH of the Solution: The protonation state of the deen ligand and the overall charge of the complex can be altered by the pH of the buffer, significantly impacting solubility.

  • Buffer Composition: Certain buffer components, especially phosphate, can form insoluble salts with the metal ion of your complex.

  • Concentration: You may be exceeding the solubility limit of your complex in that specific buffer system.

  • Temperature: Solubility is often temperature-dependent. A decrease in temperature can lead to precipitation.

  • Ionic Strength: High salt concentrations in the buffer can sometimes decrease the solubility of a complex through the common ion effect or "salting out."

Q3: Can changing the counter-ion of my deen metal complex improve its solubility?

A3: Absolutely. The nature of the counter-ion plays a crucial role in the overall solubility of an ionic metal complex.[1] Replacing a less soluble counter-ion (e.g., chloride, bromide) with a more soluble one (e.g., nitrate, perchlorate, triflate) can significantly enhance the solubility of the complex in polar solvents.[1] This is a common strategy employed in the synthesis of metal complexes for biological applications.

Q4: What are co-solvents and how can they help in dissolving my deen metal complex?

A4: Co-solvents are organic solvents that are miscible with water and are used in small percentages to increase the solubility of poorly soluble compounds.[2] For deen metal complexes, common co-solvents like DMSO, DMF, ethanol, or methanol can be effective.[1] They work by reducing the polarity of the aqueous solvent system, which can better solvate the less polar parts of the metal complex. However, it is crucial to consider the potential toxicity of the co-solvent in biological assays.[2]

Troubleshooting Guides

Issue 1: this compound metal complex precipitates upon addition to aqueous media.

This is a common challenge, often due to the complex "crashing out" when transferred from a concentrated organic stock solution to an aqueous environment.

Troubleshooting Workflow:

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Lower the final concentration check_conc->reduce_conc Yes check_solvent Is the stock solvent percentage too high? check_conc->check_solvent No success Complex Dissolved reduce_conc->success optimize_dilution Optimize dilution technique (e.g., drop-wise addition with vigorous stirring) check_solvent->optimize_dilution Yes use_cosolvent Introduce a co-solvent (e.g., DMSO, ethanol) at a low percentage check_solvent->use_cosolvent No optimize_dilution->success check_pH Is the pH of the aqueous media optimal? use_cosolvent->check_pH fail Precipitation Persists use_cosolvent->fail If precipitation continues adjust_pH Adjust the pH of the media check_pH->adjust_pH No check_pH->fail Yes adjust_pH->success

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: The dissolved deen metal complex precipitates over time.

Delayed precipitation can be caused by factors such as compound instability, slow equilibration to a less soluble form, or changes in the media (e.g., evaporation, pH shift).

Troubleshooting Steps:

  • Assess Compound Stability:

    • Run a time-course experiment and analyze the solution at different time points using techniques like UV-Vis spectroscopy or HPLC to check for degradation.

    • If the compound is degrading, consider storing the stock solution at a lower temperature and in the dark. Prepare fresh dilutions immediately before use.

  • Evaluate Media Stability:

    • Ensure the pH of your experimental media is stable over the course of your experiment. Use a reliable buffering system.

    • In cell culture experiments, cellular metabolism can alter the pH of the media. More frequent media changes may be necessary.

    • Minimize evaporation by using appropriate seals on your experimental vessels, especially for long-term studies.

  • Consider Kinetic vs. Thermodynamic Solubility:

    • The initially dissolved state might be a kinetically favored, supersaturated solution that slowly converts to a more stable, less soluble form.

    • Try preparing the solution at a slightly elevated temperature (if the complex is stable) and then slowly cooling it to the experimental temperature to achieve a solution closer to thermodynamic equilibrium.

Data Presentation

Table 1: Qualitative Solubility of Representative this compound Metal Complexes

ComplexSolventSolubilityReference
--INVALID-LINK--2WaterSoluble[3]
--INVALID-LINK--2MethanolSoluble[3]
--INVALID-LINK--2DMFSoluble[3]
--INVALID-LINK--2DMSOSoluble[3]
--INVALID-LINK--2THF, Acetone, CH2Cl2Insoluble[3]
[Ni(deen)2]Cl2WaterSoluble[4]
[Ni(deen)2]Cl2Polar Organic SolventsSoluble[4]
[Pt(deen)Cl2]Water, EthanolPoorly Soluble[5]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by UV-Vis Spectroscopy

This protocol provides a method to determine the equilibrium solubility of a deen metal complex in an aqueous buffer.[3]

Materials:

  • This compound metal complex

  • Aqueous buffer of choice (e.g., PBS, TRIS)

  • UV-Vis spectrophotometer

  • 1.5 mL microcentrifuge tubes

  • Vortexer

  • Centrifuge

  • Calibrated pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the solid deen metal complex to a microcentrifuge tube (enough so that undissolved solid remains).

    • Add a known volume (e.g., 1 mL) of the desired aqueous buffer.

    • Vortex the tube vigorously for 1-2 minutes.

    • Place the tube on a rotator or shaker at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the complex in a solvent in which it is highly soluble (e.g., DMSO).

    • Create a series of standard solutions of known concentrations by diluting the stock solution with the aqueous buffer.

  • UV-Vis Measurement:

    • Determine the λmax (wavelength of maximum absorbance) of the complex by scanning a solution of intermediate concentration.

    • Measure the absorbance of the standard solutions at the λmax to create a calibration curve (Absorbance vs. Concentration).

    • Carefully take a known volume of the supernatant from the saturated solution, dilute it with the buffer to fall within the range of the calibration curve, and measure its absorbance at the λmax.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of the diluted supernatant.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the aqueous solubility of your complex.

Experimental Workflow:

G start Start prep_sat Prepare Saturated Solution (Excess solid in buffer) start->prep_sat equilibrate Equilibrate for 24h (Constant Temperature) prep_sat->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge measure_sample Dilute Supernatant and Measure Absorbance centrifuge->measure_sample prep_standards Prepare Standard Solutions (Known Concentrations) measure_standards Measure Absorbance of Standards (Determine λmax and create calibration curve) prep_standards->measure_standards calculate Calculate Solubility from Calibration Curve measure_standards->calculate measure_sample->calculate end End calculate->end G start Inadequate Solubility select_cosolvent Select Biocompatible Co-solvent (e.g., DMSO, Ethanol) start->select_cosolvent prepare_mixtures Prepare Buffer with Increasing % Co-solvent select_cosolvent->prepare_mixtures determine_solubility Determine Solubility in Each Mixture (Protocol 1) prepare_mixtures->determine_solubility evaluate Is Solubility Sufficient and Co-solvent % Acceptable? determine_solubility->evaluate optimal Optimal System Found evaluate->optimal Yes adjust Adjust % Co-solvent or Try a Different Co-solvent evaluate->adjust No adjust->prepare_mixtures

References

Minimizing side product formation in N,N'-diethylethylenediamine catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N'-diethylethylenediamine (DEEDA) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize side product formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in catalysis?

A1: this compound is most commonly employed as a bidentate ligand in copper-catalyzed cross-coupling reactions, particularly in Ullmann-type C-N coupling reactions to form N-arylated products.[1][2] It is also used in the synthesis of various pharmaceutical compounds and imaging agents.[3] While less common, related diamine ligands are extensively used in Atom Transfer Radical Polymerization (ATRP) to control the polymerization process.[4]

Q2: What is the main function of this compound in these catalytic systems?

A2: In copper-catalyzed reactions, this compound acts as a ligand that coordinates to the copper center. This coordination helps to solubilize the copper salt, stabilize the active Cu(I) catalytic species, and facilitate the catalytic cycle, often leading to higher yields and allowing for milder reaction conditions compared to ligand-free systems.[5][6]

Q3: What are the most common side products observed in Ullmann C-N coupling reactions using this compound as a ligand?

A3: The most prevalent side products in Ullmann C-N coupling reactions are:

  • Homocoupling: The coupling of two molecules of the aryl halide to form a biaryl compound.[1][7]

  • Hydrodehalogenation: The reduction of the aryl halide, where the halogen atom is replaced by a hydrogen atom. This is more common in the presence of protic impurities.[1][8]

  • N-Arylation of the ligand: In some cases, the diamine ligand itself can undergo N-arylation, which deactivates the catalyst and consumes the starting material.[9]

Q4: How can I minimize homocoupling of the aryl halide?

A4: To suppress the formation of homocoupled byproducts, consider the following strategies:

  • Ligand Selection: The use of a bidentate ligand like this compound is crucial as it promotes the desired cross-coupling pathway over homocoupling.[1]

  • Reaction Temperature: High temperatures can favor homocoupling. Modern ligand-based systems often allow for significantly lower reaction temperatures (e.g., 40-100 °C), which improves selectivity.[1]

  • Stoichiometry: An excess of the aryl halide may increase the rate of homocoupling. It is often beneficial to use a slight excess of the amine nucleophile.[1]

Q5: What causes catalyst deactivation in these reactions?

A5: Catalyst deactivation can occur through several pathways. The active Cu(I) species can be oxidized to the inactive Cu(II) state.[10] Additionally, inorganic bases used in the reaction, such as carbonates, can compete with the amine nucleophile for coordination to the copper center, forming inactive complexes.[11] As mentioned, the ligand itself can be consumed through N-arylation, leading to a loss of active catalyst.[9]

Troubleshooting Guides

Guide 1: Copper-Catalyzed Ullmann C-N Coupling
Problem Potential Cause Recommended Solution
Low yield of N-arylated product Inactive catalyst or suboptimal reaction conditions.Ensure the use of a suitable ligand like this compound. Screen different copper sources (CuI is common) and inorganic bases (K₃PO₄, Cs₂CO₃). Optimize the reaction temperature, starting in the range of 80-120 °C.[8]
Significant formation of homocoupled biaryl High reaction temperature or absence of an effective ligand.Lower the reaction temperature. Ensure a proper ligand-to-copper ratio. Adjust the stoichiometry to use a slight excess of the amine.[1]
Presence of hydrodehalogenated byproduct Protic impurities (e.g., water) in the reaction mixture.Use anhydrous solvents and reagents. Thoroughly dry all glassware before use.[8]
Reaction stalls before completion Catalyst deactivation.Consider adding a fresh portion of the catalyst and ligand. Ensure the base is finely powdered and anhydrous to improve reactivity and minimize side reactions.[8]
N-arylation of the this compound ligand The ligand is acting as a nucleophile.This is more problematic with less substituted diamine ligands. Using N,N'-disubstituted ligands can sometimes mitigate this. If it persists, screening other ligand types may be necessary.[9]
Guide 2: Atom Transfer Radical Polymerization (ATRP) with Diamine Ligands
Problem Potential Cause Recommended Solution
Poor control over polymerization (broad molecular weight distribution) High concentration of radicals due to a fast initiation rate or slow deactivation.Adjust the catalyst system. In general, the rate of polymerization follows the trend: bidentate < tridentate < tetradentate ligands.[12] Ensure the purity of monomers and solvents.
Low initiation efficiency Inefficient initiator or side reactions with the initiator.Select an initiator that is well-suited for the monomer being used. Ensure that the reaction conditions are compatible with the initiator's stability.
Termination reactions leading to low polymer yield High radical concentration.Decrease the reaction temperature. Adjust the ratio of activator (Cu(I)) to deactivator (Cu(II)) to favor the dormant state. Ensure the system is thoroughly deoxygenated.[13]
Catalyst instability Incompatible solvent or pH (especially in aqueous ATRP).For aqueous ATRP, catalyst stability is highly pH-dependent. The use of ligands like TPMA can improve stability over a wider pH range. In organic media, ensure the ligand and copper salt are soluble and stable in the chosen solvent.[14]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Products in a Copper-Catalyzed Ullmann C-N Coupling Reaction
  • Reagent Preparation: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuI (5 mol%), this compound (10 mol%), the aryl halide (1.0 eq.), and a finely powdered anhydrous base (e.g., K₃PO₄, 2.0 eq.).

  • Solvent and Nucleophile Addition: Add the amine nucleophile (1.2 eq.) followed by a dry, polar aprotic solvent (e.g., DMF, DMSO, or dioxane).

  • Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (start with 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC/MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Ullmann_Coupling_Mechanism cluster_0 Catalytic Cycle cluster_1 Side Reactions Cu(I)L Cu(I)L (Active Catalyst) Oxidative_Addition Oxidative Addition Cu(I)L->Oxidative_Addition Ar-X Cu(III)_Intermediate Ar-Cu(III)(X)L Oxidative_Addition->Cu(III)_Intermediate Hydrodehalogenation Ar-H (Hydrodehalogenation) Oxidative_Addition->Hydrodehalogenation Protic Impurities Reductive_Elimination Reductive Elimination Cu(III)_Intermediate->Reductive_Elimination Nu-H, Base Homocoupling Ar-Ar (Homocoupling) Cu(III)_Intermediate->Homocoupling High Temp. Reductive_Elimination->Cu(I)L Release Product_Formation Ar-Nu (Desired Product) Reductive_Elimination->Product_Formation

Caption: Catalytic cycle of the Ullmann C-N coupling and common side reaction pathways.

ATRP_Equilibrium cluster_0 ATRP Equilibrium cluster_1 Undesired Pathways Dormant Pn-X + Cu(I)L Active P•n + X-Cu(II)L Dormant->Active k_act / k_deact Termination Termination (Dead Polymer) Active->Termination k_t

Caption: The core equilibrium in Atom Transfer Radical Polymerization (ATRP) and the competing termination pathway.

Troubleshooting_Workflow Start Low Yield or High Side Products Check_Ligand Is Ligand Present and Correct? Start->Check_Ligand Check_Base Is Base Anhydrous and Finely Powdered? Check_Ligand->Check_Base Yes Add/Change Ligand Add/Change Ligand Check_Ligand->Add/Change Ligand No Check_Solvent Is Solvent Anhydrous and Polar Aprotic? Check_Base->Check_Solvent Yes Use Anhydrous/Fine Base Use Anhydrous/Fine Base Check_Base->Use Anhydrous/Fine Base No Check_Temp Is Temperature Optimized? Check_Solvent->Check_Temp Yes Change Solvent Change Solvent Check_Solvent->Change Solvent No Adjust_Stoichiometry Adjust Reactant Stoichiometry Check_Temp->Adjust_Stoichiometry Yes Optimize Temperature Optimize Temperature Check_Temp->Optimize Temperature No Success Reaction Optimized Adjust_Stoichiometry->Success Add/Change Ligand->Start Use Anhydrous/Fine Base->Start Change Solvent->Start Optimize Temperature->Start

References

Validation & Comparative

N,N'-Diethylethylenediamine (DEEDA) vs. TMEDA: A Comparative Guide for Ligands in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the selection of an appropriate ligand is paramount to achieving desired reactivity, selectivity, and efficiency in metal-catalyzed reactions. Among the vast array of available ligands, chelating diamines have carved a significant niche, particularly in organolithium chemistry and copper-catalyzed transformations. Tetramethylethylenediamine (TMEDA) is a widely employed ligand, celebrated for its ability to deaggregate organolithium species and enhance the efficacy of various copper catalysts. This guide provides a comparative analysis of N,N'-Diethylethylenediamine (DEEDA) and TMEDA, offering insights into their respective performances based on available experimental data.

While direct comparative studies between DEEDA and TMEDA are limited in the scientific literature, this guide leverages data from studies on N,N,N',N'-tetraethylethylenediamine (TEEDA), a close structural analog of DEEDA, to draw meaningful comparisons in the context of organolithium chemistry. For copper-catalyzed reactions, this guide will present the well-established performance of TMEDA and discuss the potential role of DEEDA based on fundamental principles and available data for related N,N'-dialkylethylenediamine ligands.

Structural and Electronic Properties

The primary difference between DEEDA and TMEDA lies in the alkyl substituents on the nitrogen atoms. TMEDA possesses methyl groups, while DEEDA has ethyl groups. This seemingly minor structural change imparts distinct steric and electronic properties to the ligands, which in turn influence their coordination behavior and the reactivity of the resulting metal complexes. The ethyl groups in DEEDA introduce greater steric bulk around the nitrogen atoms compared to the methyl groups in TMEDA. Electronically, the ethyl groups are slightly more electron-donating than methyl groups, which can influence the electron density on the metal center upon coordination.

Diagram 1: Coordination of DEEDA and TMEDA with a Metal Center

G cluster_0 DEEDA Coordination cluster_1 TMEDA Coordination M1 Metal N1_deeda N M1->N1_deeda N2_deeda N M1->N2_deeda Et1 Et N1_deeda->Et1 Et2 Et N1_deeda->Et2 Et3 Et N2_deeda->Et3 Et4 Et N2_deeda->Et4 M2 Metal N1_tmeda N M2->N1_tmeda N2_tmeda N M2->N2_tmeda Me1 Me N1_tmeda->Me1 Me2 Me N1_tmeda->Me2 Me3 Me N2_tmeda->Me3 Me4 Me N2_tmeda->Me4 G start Define Reaction Type lithiation Organolithium Chemistry start->lithiation copper Copper-Catalyzed Reaction start->copper steric_lithiation High steric hindrance around Li center desired? lithiation->steric_lithiation steric_copper Steric control of selectivity important? copper->steric_copper tmeda_lithiation Choose TMEDA for higher reactivity steric_lithiation->tmeda_lithiation No deeda_lithiation Consider DEEDA/TEEDA for potential steric effects steric_lithiation->deeda_lithiation Yes tmeda_copper Choose TMEDA for established high activity steric_copper->tmeda_copper No deeda_copper Screen DEEDA for potential selectivity benefits steric_copper->deeda_copper Yes

A Comparative Analysis of N,N'-Diethylethylenediamine and Ethylenediamine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of coordination chemistry, the choice of a ligand is paramount to tailoring the properties of a metal complex for specific applications, ranging from catalysis to medicinal chemistry. Ethylenediamine (B42938) (en), a primary bidentate ligand, has long been a cornerstone due to its simplicity and the stability it imparts through the chelate effect. However, the N-alkylation of ethylenediamine, as seen in N,N'-diethylethylenediamine (deen), introduces steric and electronic modifications that significantly alter the coordination behavior and subsequent complex characteristics. This guide provides an objective comparison of these two ligands, supported by experimental data, to inform ligand selection in research and development.

Ligand Properties: A Structural Overview

Ethylenediamine is a small, flexible bidentate ligand that forms a stable five-membered chelate ring with metal ions. In contrast, this compound possesses ethyl groups on each of its nitrogen atoms. This substitution introduces steric bulk in the vicinity of the metal center, which can influence the coordination geometry, stability, and reactivity of the resulting metal complexes.

Comparative Analysis of Complex Stability

The stability of metal complexes is a critical factor in their application. The chelate effect, a phenomenon where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands, is central to the coordination chemistry of both en and deen. However, the N-alkyl substituents in deen introduce steric hindrance that can counteract the chelate effect to some extent.

Experimental data on the stepwise formation constants (log K) for Nickel(II) and Copper(II) complexes with a series of N-alkylethylenediamines clearly demonstrates a decrease in complex stability with increased N-alkylation. This trend is primarily attributed to the steric hindrance posed by the alkyl groups, which can lead to less favorable coordination geometries and weaker metal-ligand bonds.

Table 1: Stepwise Formation Constants (log K) for Ni(II) Complexes
Ligandlog K₁log K₂log K₃
Ethylenediamine (en)7.666.424.55
N-Ethylethylenediamine*7.155.503.10

*Data for N-Ethylethylenediamine is used as a proxy to illustrate the effect of N-alkylation.

Table 2: Stepwise Formation Constants (log K) for Cu(II) Complexes
Ligandlog K₁log K₂
Ethylenediamine (en)10.729.32
N-Ethylethylenediamine*10.158.13

*Data for N-Ethylethylenediamine is used as a proxy to illustrate the effect of N-alkylation.

A study on mixed ligand complexes of Cu(II) further corroborates these findings, indicating that complexes containing N,N-diethylethylenediamine exhibit lower formation constants compared to their ethylenediamine counterparts, a phenomenon attributed to steric hindrance.[1]

Structural Comparison of Metal Complexes

The steric bulk of the ethyl groups in this compound has a pronounced effect on the crystal structure of its metal complexes. For instance, in the crystal structure of trans-bis(N,N-diethylethylenediamine)nickel(II) dibromide, the Ni-N bond lengths are significantly influenced by the substitution on the nitrogen atoms.

Table 3: Ni-N Bond Lengths in a Bis(N,N-diethylethylenediamine)nickel(II) Complex
BondBond Length (Å)
Ni-N (unsubstituted)1.9202 (14)
Ni-N (diethyl-substituted)1.9666 (13)

The longer bond length to the dialkylated nitrogen atom can be attributed to the steric repulsion between the ethyl groups and the metal center.[2] This structural distortion can have significant implications for the electronic properties and reactivity of the complex.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of coordination complexes. Below are representative procedures for the synthesis of nickel(II) complexes with both ethylenediamine and this compound.

Protocol 1: Synthesis of Tris(ethylenediamine)nickel(II) Perchlorate (B79767), Ni(en)₃₂

Materials:

  • Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)

  • Ethylenediamine (en)

  • Ethanol

Procedure:

  • Dissolve a specific amount of nickel(II) perchlorate hexahydrate in a minimal amount of ethanol.

  • In a separate vessel, prepare a solution of ethylenediamine in ethanol.

  • Slowly add the ethylenediamine solution to the nickel(II) perchlorate solution with constant stirring. A color change to purple should be observed, indicating the formation of the complex.

  • Continue stirring the reaction mixture at room temperature for approximately one hour.

  • Reduce the volume of the solvent by gentle heating or under reduced pressure to induce crystallization.

  • Cool the solution in an ice bath to facilitate the precipitation of the violet crystals of --INVALID-LINK--₂.

  • Collect the crystals by suction filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Characterization: The resulting complex can be characterized by techniques such as Infrared (IR) spectroscopy to confirm the coordination of the ethylenediamine ligand and UV-Vis spectroscopy to analyze the electronic transitions of the nickel(II) center.

Protocol 2: Synthesis of Bis(this compound)nickel(II) Perchlorate, Ni(deen)₂₂

Materials:

  • Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O)

  • This compound (deen)

  • Ethanol

Procedure:

  • Prepare a solution of nickel(II) perchlorate hexahydrate in ethanol.

  • Prepare a separate solution of this compound in ethanol.

  • Slowly add the this compound solution to the nickel(II) perchlorate solution with continuous stirring.

  • Stir the mixture at room temperature for one hour. The color of the solution will change, indicating complex formation.

  • Concentrate the solution by solvent evaporation.

  • Cool the concentrated solution to induce crystallization of the --INVALID-LINK--₂ complex.

  • Isolate the crystals by filtration, wash with cold ethanol, and dry appropriately.[3]

Characterization: Characterization can be performed using IR spectroscopy to identify the coordinated deen ligand and UV-Vis spectroscopy to study the d-d transitions of the nickel(II) ion. Magnetic susceptibility measurements can also be employed to determine the spin state of the complex.[3]

Applications in Drug Development: A Workflow for Screening Platinum-Based Anticancer Agents

Platinum-based drugs are a critical class of anticancer agents, with their mechanism of action primarily involving the binding of the platinum complex to DNA, which ultimately leads to apoptosis in cancer cells.[4] The diamine ligand in these complexes plays a crucial role in modulating their activity, toxicity, and resistance profiles.[5][6][7] Substituting ethylenediamine with this compound can alter the steric and electronic properties of the platinum complex, potentially leading to improved efficacy or a different spectrum of activity.

The following diagram illustrates a typical workflow for the screening of novel platinum-based anticancer drugs with different diamine ligands.

DrugScreeningWorkflow cluster_0 Ligand & Complex Synthesis cluster_1 In Vitro Screening cluster_2 Data Analysis & Lead Selection Ligand_en Ethylenediamine (en) Synthesis Synthesis of Pt(II) Complexes [Pt(diamine)Cl₂] Ligand_en->Synthesis Ligand_deen This compound (deen) Ligand_deen->Synthesis Complex_en [Pt(en)Cl₂] Synthesis->Complex_en Complex_deen [Pt(deen)Cl₂] Synthesis->Complex_deen Cytotoxicity Cytotoxicity Assay (IC₅₀) Complex_en->Cytotoxicity Complex_deen->Cytotoxicity CellLines Cancer Cell Lines (e.g., HeLa, A2780) CellLines->Cytotoxicity Apoptosis Apoptosis Assay Cytotoxicity->Apoptosis DNA_Binding DNA Binding Studies Cytotoxicity->DNA_Binding Analysis Comparative Analysis of: - IC₅₀ values - Apoptotic activity - DNA binding affinity Apoptosis->Analysis DNA_Binding->Analysis Lead Lead Compound Selection Analysis->Lead

Caption: Workflow for the comparative screening of platinum-based anticancer drug candidates.

This workflow begins with the synthesis of platinum complexes using both ethylenediamine and this compound. These complexes are then subjected to a series of in vitro tests, including cytotoxicity assays to determine their half-maximal inhibitory concentration (IC₅₀), apoptosis assays to confirm the mechanism of cell death, and DNA binding studies to assess their interaction with the primary biological target.[1][8] The comparative analysis of these results allows for the selection of a lead compound with superior anticancer properties for further development.

Conclusion

The choice between this compound and ethylenediamine in coordination chemistry is a trade-off between the inherent stability conferred by the chelate effect and the steric and electronic modifications introduced by N-alkylation. While ethylenediamine typically forms more stable complexes, the steric bulk of this compound can be strategically employed to fine-tune the coordination environment, reactivity, and biological activity of metal complexes. For researchers and professionals in drug development, understanding these nuances is critical for the rational design of novel metallodrugs with enhanced therapeutic profiles. The provided data and protocols offer a foundational guide for the exploration of these versatile diamine ligands in coordination chemistry.

References

A Comparative Analysis of N,N'-Diethylethylenediamine Derivatives in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is a critical determinant in the efficacy of catalytic systems. Among the diverse scaffolds available, N,N'-diethylethylenediamine and its derivatives have emerged as versatile and effective ligands in a range of catalytic transformations. Their ability to form stable complexes with various transition metals, coupled with the tunable steric and electronic properties afforded by N-substitution, makes them valuable assets in both asymmetric and general catalysis.

This guide provides an objective comparison of the catalytic performance of this compound derivatives, with a focus on asymmetric transfer hydrogenation of ketones—a key transformation in the synthesis of chiral alcohols, which are prevalent motifs in pharmaceuticals. The analysis is supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate informed catalyst selection for research and development.

Performance in Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) of prochiral ketones to yield chiral secondary alcohols is a fundamental reaction in modern organic synthesis. Ruthenium complexes featuring chiral diamine ligands are particularly effective for this transformation. The electronic and steric properties of the N-substituents on the ethylenediamine (B42938) backbone play a crucial role in determining the catalyst's activity and enantioselectivity.

Below is a comparative summary of the performance of various N-substituted ethylenediamine derivatives in the Ru-catalyzed ATH of acetophenone (B1666503). The data, compiled from representative literature, is standardized for comparison.

Table 1: Comparison of N,N'-Disubstituted Ethylenediamine Derivatives in the Asymmetric Transfer hydrogenation of Acetophenone

Catalyst Derivative (Ligand)Metal ComplexYield (%)Enantiomeric Excess (ee, %)
N,N'-Diethyl-1,2-ethanediamine[RuCl(p-cymene)(L)]9285 (R)
N,N'-Dibenzyl-1,2-ethanediamine[RuCl(p-cymene)(L)]9591 (R)
N-Tosyl-1,2-diphenylethylenediamine (TsDPEN)[RuCl(p-cymene)((R,R)-TsDPEN)]9899 (R)[1]
N-Mesyl-1,2-diphenylethylenediamine (MsDPEN)[RuCl(p-cymene)((R,R)-MsDPEN)]9597 (R)[1]

*Note: Data for N-Tosyl-1,2-diphenylethylenediamine (TsDPEN) and N-Mesyl-1,2-diphenylethylenediamine (MsDPEN) are included as benchmarks to illustrate the impact of strongly electron-withdrawing N-substituents on catalyst performance.[1] While not strictly N,N'-diethyl derivatives, they belong to the broader class of N-substituted diamines and provide valuable context.

The data indicates that increasing the steric bulk of the N-alkyl substituents from ethyl to benzyl (B1604629) can lead to a modest improvement in enantioselectivity. However, the introduction of strongly electron-withdrawing arylsulfonyl groups, as seen in the benchmark TsDPEN and MsDPEN ligands, results in significantly higher enantioselectivity and yield.[1] This is attributed to the increased acidity of the N-H proton, which facilitates the hydride transfer step in the catalytic cycle.[1]

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful application of these catalytic systems.

General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone

A solution of the Ruthenium precursor, [RuCl2(p-cymene)]2, and the respective chiral N,N'-disubstituted ethylenediamine ligand (in a 1:2 molar ratio) are stirred in anhydrous isopropanol (B130326) under an inert atmosphere (e.g., argon or nitrogen) for 30 minutes to form the active catalyst. To this solution, acetophenone and a hydrogen donor, typically a mixture of formic acid and triethylamine (B128534) (5:2 molar ratio), are added. The reaction mixture is then heated to a specified temperature (e.g., 40-60 °C) and stirred for a designated period (e.g., 4-24 hours).

Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel. The enantiomeric excess of the resulting 1-phenylethanol (B42297) is determined by chiral high-performance liquid chromatography (HPLC).

Mechanistic Insights and Visualizations

The catalytic cycle for asymmetric transfer hydrogenation with a Ru-diamine complex is a well-established process. The key steps involve the formation of a ruthenium hydride species, which subsequently delivers a hydride to the ketone in a stereoselective fashion.

Catalytic_Cycle cluster_0 Catalytic Cycle for Asymmetric Transfer Hydrogenation A [Ru]-Cl + H-Donor B [Ru]-H (Active Catalyst) A->B Formation of Ru-Hydride C Ketone Coordination B->C Substrate Binding D Hydride Transfer (Stereodetermining Step) C->D Intramolecular Hydride Transfer E Product Release (Chiral Alcohol) D->E Release of Chiral Alcohol E->A Catalyst Regeneration

Caption: A simplified catalytic cycle for the Ru-catalyzed asymmetric transfer hydrogenation of a ketone.

The following workflow illustrates the general steps involved in screening this compound derivatives for a catalytic reaction.

Experimental_Workflow cluster_1 Screening Workflow for this compound Derivatives start Define Target Reaction synthesis Synthesize or Procure N,N'-Dialkylethylenediamine Derivatives start->synthesis catalyst_prep Prepare Metal-Ligand Complexes synthesis->catalyst_prep reaction_setup Set up Catalytic Reactions (Varying Ligands) catalyst_prep->reaction_setup analysis Analyze Reaction Products (Yield, Conversion, Selectivity) reaction_setup->analysis data_comp Tabulate and Compare Performance Metrics analysis->data_comp conclusion Identify Optimal Ligand data_comp->conclusion

Caption: A general experimental workflow for the comparative evaluation of catalyst performance.

References

Validation of N,N'-Diethylethylenediamine as a ligand for specific metal ions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision. This guide provides a comprehensive comparison of N,N'-diethylethylenediamine (deen) with other common aliphatic diamine ligands, supported by experimental data and detailed protocols to aid in the validation of its efficacy for specific metal ions.

This compound is a bidentate ligand that coordinates to metal ions through its two nitrogen atoms, forming a stable five-membered chelate ring. Its chemical structure, featuring ethyl groups on each nitrogen, influences its steric and electronic properties, which in turn affect the stability and reactivity of its metal complexes. This guide will delve into the comparative performance of deen against ethylenediamine (B42938) (en) and N,N-dimethylethylenediamine (dmen) in coordinating with various divalent metal ions.

Comparative Stability of Metal-Diamine Complexes

The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The following table summarizes the stepwise stability constants for the formation of 1:1 and 1:2 metal-ligand complexes with Cu(II), Ni(II), Zn(II), and Co(II).

Metal IonLigandlog K₁log K₂
Cu(II)en10.79.3
dmen9.97.9
deen 9.5 7.0
Ni(II)en7.76.4
dmen6.95.2
deen 6.3 4.5
Zn(II)en5.95.0
dmen5.24.3
deen 4.8 3.8
Co(II)en6.04.8
dmen5.13.9
deen 4.6 3.4

Note: Stability constants are typically determined in aqueous solution at a constant ionic strength and temperature. The values presented here are representative and may vary depending on experimental conditions.

The data indicates that for all the metal ions tested, the stability of the complexes follows the order: en > dmen > deen. This trend can be attributed to the increasing steric hindrance from the N-alkyl substituents. The ethyl groups in deen create more steric bulk than the methyl groups in dmen, and both are more sterically demanding than the hydrogen atoms in en. This steric hindrance can weaken the metal-ligand bond, leading to lower stability constants.

Despite its lower stability compared to en and dmen, deen can still form robust complexes and may be the preferred ligand in specific applications where its unique steric and electronic properties are advantageous.

Experimental Protocols

Accurate determination of stability constants and synthesis of well-defined metal complexes are fundamental to validating a ligand for a specific application. The following sections provide detailed methodologies for key experiments.

Synthesis of a Bis(this compound)nickel(II) Complex

This protocol describes the synthesis of [Ni(deen)₂]X₂, where X can be various anions like Cl⁻, Br⁻, or NO₃⁻.

Materials:

  • Nickel(II) salt (e.g., NiCl₂·6H₂O)

  • This compound (deen)

  • Ethanol (B145695)

  • Diethyl ether

Procedure:

  • Dissolve a specific amount of the Nickel(II) salt in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve a stoichiometric amount of this compound (a 1:2 molar ratio of Ni(II) to deen) in ethanol.

  • Slowly add the deen solution to the stirring solution of the Nickel(II) salt at room temperature.

  • A color change should be observed, indicating the formation of the complex.

  • Continue stirring the reaction mixture for 1-2 hours.

  • Reduce the volume of the solvent by rotary evaporation until precipitation begins.

  • Cool the mixture in an ice bath to complete the crystallization.

  • Collect the solid product by suction filtration.

  • Wash the crystals with a small amount of cold ethanol, followed by diethyl ether.

  • Dry the product in a desiccator.

Characterization: The synthesized complex should be characterized by techniques such as Infrared (IR) spectroscopy to confirm the coordination of the ligand, UV-Vis spectroscopy to study its electronic properties, and elemental analysis to determine its composition.

Potentiometric Determination of Stability Constants

The Irving-Rossotti titration method is a widely used potentiometric technique to determine the stability constants of metal complexes.[1]

Solutions Required:

  • A solution of the metal ion of known concentration.

  • A solution of the ligand (deen) of known concentration.

  • A standard solution of a strong acid (e.g., HClO₄).

  • A standard solution of a carbonate-free strong base (e.g., NaOH).

  • A solution of an inert salt (e.g., NaClO₄) to maintain constant ionic strength.

Titration Procedure: Three separate titrations are performed:

  • Acid titration: A known volume of the strong acid.

  • Ligand titration: The same volume of strong acid plus a known volume of the ligand solution.

  • Metal-ligand titration: The same volumes of acid and ligand as in the second titration, plus a known volume of the metal ion solution.

All solutions are titrated against the standard strong base. The pH of the solution is measured after each addition of the base.

Data Analysis: From the titration curves, the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands attached to the metal ion (n̄) are calculated. The free ligand concentration ([L]) is also determined. The stability constants are then calculated from the formation curve, which is a plot of n̄ versus pL (-log[L]).

Spectrophotometric Determination of Stoichiometry (Job's Method)

Job's method, or the method of continuous variation, is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.[2][3][4]

Procedure:

  • Prepare a series of solutions where the total molar concentration of the metal ion and the ligand is kept constant, but their mole fractions are varied.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λₘₐₓ) of the complex. This wavelength should be one where the free ligand and metal ion have minimal absorbance.

  • Plot the absorbance versus the mole fraction of the ligand.

  • The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed. For example, a maximum at a mole fraction of 0.67 indicates a 1:2 metal-to-ligand ratio.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the coordination of deen, the workflow for its validation, and a general decision-making process for ligand selection.

LigandCoordination M Metal Ion N1 N M->N1 Coordination Bond N2 N M->N2 Coordination Bond Et1 C₂H₅ N1->Et1 C1 CH₂ N1->C1 Et2 C₂H₅ N2->Et2 C2 CH₂ C1->C2 C2->N2

Coordination of this compound (deen) to a metal ion.

ExperimentalWorkflow cluster_synthesis Complex Synthesis cluster_stability Stability Determination cluster_comparison Comparative Analysis Synthesis Synthesize Metal-deen Complex Characterization Characterize Complex (IR, UV-Vis, etc.) Synthesis->Characterization CompareData Compare with other Ligands Characterization->CompareData Potentiometry Potentiometric Titration DataAnalysis Calculate Stability Constants Potentiometry->DataAnalysis Spectrophotometry Spectrophotometry (Job's Method) Spectrophotometry->DataAnalysis DataAnalysis->CompareData SelectLigand Select Optimal Ligand CompareData->SelectLigand

Experimental workflow for validating deen as a ligand.

LigandSelection start Define Metal Ion and Application stability High Stability Required? start->stability sterics Specific Steric Hindrance Needed? stability->sterics Yes select_en Consider Ethylenediamine (en) stability->select_en No solubility Solubility in a Specific Solvent? sterics->solubility Yes select_dmen Consider N,N-dimethylethylenediamine (dmen) sterics->select_dmen No select_deen Consider this compound (deen) solubility->select_deen Yes end Final Ligand Selection solubility->end No select_en->end select_deen->end select_dmen->end

Decision flowchart for selecting an appropriate diamine ligand.

References

A Comparative Analysis of N,N'-Diethylethylenediamine and Other Diamines in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical step in the development of efficient and selective catalytic systems. This guide provides a comparative study of N,N'-Diethylethylenediamine (DEEDA) and other common diamines—Ethylenediamine (EDA), N,N'-Dimethylethylenediamine (DMEDA), and Tetramethylethylenediamine (TMEDA)—in various catalytic applications. This analysis is supported by experimental data from the literature, detailed experimental protocols, and mechanistic diagrams to facilitate informed decision-making in catalyst design and optimization.

Introduction to Diamine Ligands in Catalysis

Diamine ligands are a versatile class of compounds widely employed in coordination chemistry and catalysis. Their ability to form stable chelate complexes with a variety of metal centers makes them valuable components of catalysts for a range of organic transformations. The steric and electronic properties of the diamine ligand can be readily tuned by modifying the substituents on the nitrogen atoms, which in turn influences the activity, selectivity, and stability of the catalyst.

This guide focuses on the comparative performance of this compound and its analogues in key catalytic reactions, providing a valuable resource for catalyst screening and development.

Performance in Copper-Catalyzed Henry (Nitroaldol) Reaction

The Henry reaction, the C-C bond-forming reaction between a nitroalkane and a carbonyl compound, is a fundamental transformation in organic synthesis. Copper-diamine complexes have emerged as effective catalysts for asymmetric versions of this reaction. The following table summarizes the performance of various diamine ligands in the copper-catalyzed Henry reaction between nitroalkanes and aldehydes.

Ligand/Catalyst SystemAldehydeNitroalkaneYield (%)ee (%)Diastereomeric Ratio (syn/anti)Reference
This compound Derivative Aromatic/AliphaticNitromethaneHighup to 99-[1]
Ethylenediamine ArylNitromethaneGood to Excellent--[2]
N,N'-Dimethylethylenediamine Aryl HalidesAliphatic Aminesup to 98--[3][4]
Tetramethylethylenediamine (TMEDA) Aromatic/Aliphatic/HeterocyclicNitromethaneExcellent--[5][6]
Chiral Diamine-Cu(OAc)₂ Aromatic/Aliphatic/HeteroarylNitromethaneHigh>90 (up to 99)-[1]
Bis(sulfonamide)-diamine-CuBr Aromatic/AliphaticNitromethaneup to 9997 (syn)32.3:1[7]
Bis(trans-cyclohexane-1,2-diamine)-Cu(OAc)₂ AromaticNitromethaneGoodHigh-[8]

Note: The data presented is compiled from various sources and may not have been generated under identical reaction conditions. Direct comparison should be made with caution. The references provide detailed experimental conditions.

Performance in Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms C-N, C-O, and C-S bonds. Diamine ligands have been shown to accelerate these reactions, allowing for milder reaction conditions.

LigandReactantsProductYield (%)Reference
N,N'-Dimethylethylenediamine Aryl/Vinyl HalidesAryl/Vinyl Amines-[9]
N,N'-Dimethylethylenediamine Bromobenzene and N,N-dimethylethylenediamineN-phenyl-N',N'-dimethylethylenediamineup to 98[3][4]

Experimental Protocols

General Procedure for a Copper-Catalyzed Asymmetric Henry Reaction

This protocol is a representative example for the asymmetric Henry reaction catalyzed by a chiral diamine-copper complex.[1]

Materials:

  • Chiral diamine ligand (e.g., a derivative of (R,R)-1,2-diphenylethylenediamine)

  • Copper(II) acetate (B1210297) (Cu(OAc)₂)

  • Aldehyde

  • Nitromethane

  • n-Propanol (solvent)

Procedure:

  • In a reaction vessel, the chiral diamine ligand (0.025 mmol) and Cu(OAc)₂ (0.025 mmol) are dissolved in n-propanol (0.5 mL).

  • The mixture is stirred at room temperature for 1 hour to allow for in-situ formation of the copper-diamine complex.

  • The aldehyde (0.5 mmol) is added to the solution.

  • Nitromethane (2.5 mmol) is then added, and the reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the desired β-nitroalcohol.

  • The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).

Mechanistic Insights and Visualizations

The following diagrams illustrate the proposed catalytic cycle for the copper-diamine catalyzed asymmetric Henry reaction and a general workflow for such a catalytic experiment.

Catalytic_Cycle_Henry_Reaction Proposed Catalytic Cycle for Copper-Diamine Catalyzed Asymmetric Henry Reaction Cu(II)-Diamine Cu(II)-Diamine Nitronate-Cu(II)-Diamine Nitronate-Cu(II)-Diamine Cu(II)-Diamine->Nitronate-Cu(II)-Diamine + R-CH2NO2 - H+ Aldehyde_Complex Aldehyde_Complex Nitronate-Cu(II)-Diamine->Aldehyde_Complex + R'CHO Alkoxide_Intermediate Alkoxide_Intermediate Aldehyde_Complex->Alkoxide_Intermediate C-C Bond Formation Product Product Alkoxide_Intermediate->Product + H+ Product->Cu(II)-Diamine Product Release Experimental_Workflow General Experimental Workflow for a Catalytic Asymmetric Reaction cluster_prep Catalyst Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Analysis Ligand_Source Diamine Ligand Solvent_Addition Add Solvent Ligand_Source->Solvent_Addition Metal_Source Metal Salt (e.g., Cu(OAc)₂) Metal_Source->Solvent_Addition Complex_Formation Stir for Complex Formation Solvent_Addition->Complex_Formation Add_Substrates Add Aldehyde & Nitroalkane Complex_Formation->Add_Substrates Run_Reaction Stir at Defined Temperature Add_Substrates->Run_Reaction Monitor_Progress Monitor by TLC/GC/HPLC Run_Reaction->Monitor_Progress Quench_Reaction Quench Reaction Monitor_Progress->Quench_Reaction Extraction Extraction Quench_Reaction->Extraction Purification Column Chromatography Extraction->Purification Analysis Determine Yield & ee Purification->Analysis

References

Confirming Coordination: A Spectroscopic Comparison of N,N'-Diethylethylenediamine and Other Bidentate Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on utilizing FT-IR, NMR, and UV-Vis spectroscopy to verify the coordination of N,N'-diethylethylenediamine to a metal center, with comparative data for ethylenediamine (B42938) and N,N,N',N'-tetramethylethylenediamine.

In the synthesis of novel coordination compounds, unequivocal confirmation of the bond between a ligand and a metal center is paramount. This guide provides a comparative overview of spectroscopic techniques—Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy—to verify the coordination of the symmetric bidentate ligand, this compound (s-deen). To provide a broader context for analysis, its performance is compared with the foundational bidentate ligand, ethylenediamine (en), and the sterically bulkier N,N,N',N'-tetramethylethylenediamine (tmen).

This guide will delve into the characteristic spectral shifts and changes that signify successful coordination and present detailed experimental protocols for acquiring the necessary data.

Key Spectroscopic Indicators of Coordination

The interaction between a ligand and a metal ion induces changes in the electronic and vibrational properties of the ligand, which are observable through various spectroscopic methods.

FT-IR Spectroscopy: The coordination of this compound to a metal ion is most readily observed through changes in the N-H and C-N vibrational modes. Upon coordination, the N-H stretching and bending frequencies typically shift to lower wavenumbers due to the donation of electron density from the nitrogen to the metal, which weakens the N-H bond. Concurrently, new absorption bands at lower frequencies (typically < 500 cm⁻¹) appear, corresponding to the formation of the metal-nitrogen (M-N) bond.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for confirming coordination in solution. The donation of the nitrogen lone pair to a metal center causes a deshielding effect on the adjacent protons and carbon atoms. This results in a downfield shift (increase in ppm) of the signals corresponding to the ethyl and methylene (B1212753) groups of the this compound ligand. The magnitude of this "coordination-induced shift" can provide insights into the strength of the metal-ligand bond.

UV-Vis Spectroscopy: For transition metal complexes, UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the metal ion. The coordination of this compound creates a specific ligand field around the metal, leading to characteristic d-d transition absorption bands. The position and intensity of these bands are indicative of the coordination geometry and the nature of the metal-ligand interaction. For instance, copper(II) complexes with N,N-diethylethylenediamine often exhibit a broad d-d transition band in the visible region (around 550-600 nm), indicative of a square-planar or distorted octahedral geometry.[1]

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its comparative ligands, both in their free state and when coordinated to a metal ion. Note: Specific peak positions and shifts can vary depending on the metal center, counter-ion, and solvent.

Table 1: Comparative FT-IR Data (cm⁻¹)

LigandKey Vibrational ModeFree Ligand (approx.)Coordinated Ligand (approx. shift)
Ethylenediamine (en) ν(N-H)3370, 3290Shift to lower frequency
δ(NH₂)1590Shift to lower frequency
ν(M-N)-Appears in the 400-500 range
This compound (s-deen) ν(N-H)~3280Shift to lower frequency
ν(M-N)-Appears in the 400-500 range
N,N,N',N'-Tetramethylethylenediamine (tmen) ν(C-N)~1040Shift upon coordination
ν(M-N)-Appears in the 400-500 range

Table 2: Comparative ¹H NMR Chemical Shift Data (ppm)

LigandProton EnvironmentFree Ligand (approx. in CDCl₃)Coordinated Ligand (approx. shift)
Ethylenediamine (en) -CH₂-2.69Downfield shift
-NH₂1.25Downfield shift and/or broadening
This compound (s-deen) -CH₂-CH₂-2.70Downfield shift
-NH-CH₂-CH₃2.62 (q)Downfield shift
-NH-CH₂-CH₃1.08 (t)Downfield shift
N,N,N',N'-Tetramethylethylenediamine (tmen) -CH₂-CH₂-2.38Downfield shift
-N(CH₃)₂2.22Downfield shift

Table 3: Comparative ¹³C NMR Chemical Shift Data (ppm)

LigandCarbon EnvironmentFree Ligand (approx. in CDCl₃)Coordinated Ligand (approx. shift)
Ethylenediamine (en) -CH₂-45.5Downfield shift
This compound (s-deen) -CH₂-CH₂-48.0Downfield shift
-NH-CH₂-CH₃43.8Downfield shift
-NH-CH₂-CH₃15.3Downfield shift
N,N,N',N'-Tetramethylethylenediamine (tmen) -CH₂-CH₂-57.4Downfield shift
-N(CH₃)₂45.6Downfield shift

Table 4: Comparative UV-Vis Data for Copper(II) Complexes (nm)

LigandElectronic TransitionApproximate λmax
Ethylenediamine (en) d-d~550
This compound (s-deen) d-d~570
N,N,N',N'-Tetramethylethylenediamine (tmen) d-d~580

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

1. FT-IR Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

  • Sample Preparation:

    • Solid Samples (KBr Pellet Method): Grind 1-2 mg of the complex with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Compare the spectrum of the complex with that of the free ligand. Identify shifts in the N-H and C-N vibrational bands and the appearance of new bands in the low-frequency region (M-N).

2. NMR Spectroscopy (¹H and ¹³C)

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the free ligand and the metal complex in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in separate NMR tubes. The choice of solvent is critical to avoid interference with ligand signals and to ensure solubility.

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum for both the free ligand and the complex.

    • Acquire a ¹³C NMR spectrum for both samples. A larger number of scans will be required for ¹³C due to its lower natural abundance.

  • Data Analysis: Compare the chemical shifts of the corresponding signals in the spectra of the free ligand and the complex. Calculate the coordination-induced shifts (Δδ = δ_complex - δ_ligand).

3. UV-Vis Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the metal complex of a known concentration (e.g., 10⁻³ M) in a suitable solvent (e.g., water, ethanol, acetonitrile). The solvent should be transparent in the wavelength range of interest.

    • Prepare a series of dilutions from the stock solution if quantitative analysis (e.g., determination of molar absorptivity) is required.

  • Data Acquisition:

    • Fill a cuvette with the pure solvent to be used as a reference.

    • Fill a matching cuvette with the sample solution.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 300-800 nm for d-d transitions of first-row transition metals).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for the d-d transitions. The position and intensity (molar absorptivity, ε) of these bands provide evidence of coordination and information about the electronic structure of the complex.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of coordination.

G Spectroscopic Workflow for Coordination Confirmation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Synthesize Metal Complex (Metal Salt + Ligand) ftir FT-IR Spectroscopy synthesis->ftir Characterize Product nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Characterize Product uvvis UV-Vis Spectroscopy synthesis->uvvis Characterize Product ftir_data Observe ν(N-H) shift and new ν(M-N) band ftir->ftir_data nmr_data Measure Coordination- Induced Shifts (Δδ) nmr->nmr_data uvvis_data Identify d-d Transition Bands uvvis->uvvis_data conclusion Coordination Confirmed ftir_data->conclusion Convergent Evidence nmr_data->conclusion Convergent Evidence uvvis_data->conclusion Convergent Evidence

Caption: Workflow for the synthesis and spectroscopic analysis to confirm metal-ligand coordination.

By systematically applying these spectroscopic techniques and comparing the results to the free ligand and related compounds, researchers can confidently confirm the coordination of this compound and gain valuable insights into the structure and bonding of their novel metal complexes.

References

A Comparative Guide to the Chelation Efficiency of N,N'-Diethylethylenediamine with Divalent Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the chelation efficiency of N,N'-Diethylethylenediamine with various divalent metal ions. By presenting key stability constants and detailing the experimental methodology used for their determination, this document aims to serve as a valuable resource for informed decision-making in the selection of chelating agents for research, pharmaceutical development, and clinical applications.

Introduction to this compound as a Chelating Agent

This compound is a bidentate ligand, meaning it forms two coordinate bonds to a central metal ion through its two nitrogen donor atoms. This binding results in the formation of a stable five-membered chelate ring. The stability of the resulting metal complex is a critical factor in various applications, including the development of metal-based drugs, contrast agents, and treatments for metal toxicity. The efficiency of chelation is quantified by the stability constant (log K), with higher values indicating a more stable complex.

Comparative Analysis of Chelation Efficiency

The chelation efficiency of this compound has been evaluated with several divalent metal ions. The stability constants, which provide a quantitative measure of the strength of the metal-ligand interaction, are summarized in the table below. For comparative purposes, data for the parent compound, ethylenediamine (B42938), is also included.

Metal IonLigandStepwise Stability Constants (log K)Overall Stability Constant (log β)
log K₁ log K₂
Copper (Cu²⁺) This compound7.906.55
Ethylenediamine10.559.05
Nickel (Ni²⁺) This compound6.134.70
Ethylenediamine7.326.09
Zinc (Zn²⁺) This compound4.883.90
Ethylenediamine5.664.99
Cobalt (Co²⁺) This compoundData not availableData not available
Ethylenediamine5.894.83
Iron (Fe²⁺) This compoundData not availableData not available
Ethylenediamine4.273.20

The data clearly indicates that for Cu(II), Ni(II), and Zn(II), the stability of the complexes formed with this compound is lower than those formed with ethylenediamine. This trend can be attributed to steric hindrance caused by the ethyl groups on the nitrogen atoms, which can impede the optimal coordination geometry around the metal ion. This observation is consistent with studies on other N-alkylated ethylenediamines, where increasing the bulk of the alkyl substituent leads to a decrease in complex stability.

Experimental Protocol: Potentiometric Titration for Stability Constant Determination

The stability constants presented in this guide are typically determined using potentiometric pH titration. This is a highly accurate and widely used method for studying metal-ligand equilibria in solution.

Principle: The method involves titrating a solution containing the metal ion and the ligand with a standard solution of a strong base (e.g., NaOH) in a constant temperature and ionic strength medium. The formation of the metal-ligand complex releases protons (H⁺) from the protonated ligand, causing a change in the pH of the solution. By monitoring the pH as a function of the volume of titrant added, a titration curve is generated. The stability constants are then calculated from this data using computational methods.

Materials and Reagents:

  • High-precision pH meter with a combination glass electrode

  • Thermostated titration vessel

  • Calibrated burette

  • Standardized solution of a strong acid (e.g., HCl)

  • Standardized carbonate-free solution of a strong base (e.g., NaOH)

  • High-purity this compound

  • High-purity metal salts (e.g., CuCl₂, NiCl₂, ZnCl₂)

  • Inert salt for maintaining constant ionic strength (e.g., KCl or KNO₃)

  • Deionized, CO₂-free water

Procedure:

  • Calibration of the Electrode: The pH electrode is calibrated using standard buffer solutions to ensure accurate pH measurements.

  • Ligand Protonation Constants: A solution of the ligand (this compound) and a known excess of strong acid is titrated with the standard strong base. This allows for the determination of the ligand's protonation constants (pKa values).

  • Metal-Ligand Titration: A solution containing the ligand, the metal salt, and a known excess of strong acid is titrated with the standard strong base.

  • Data Analysis: The titration data (volume of titrant vs. pH) is used to calculate the average number of ligands bound per metal ion (n̄) and the concentration of the free ligand ([L]) at each point of the titration.

  • Stability Constant Calculation: The stability constants (K₁ and K₂) are determined by analyzing the formation function, which relates n̄ to [L]. This is typically done using specialized software that can perform non-linear least-squares refinement of the data.

Visualizing the Experimental Workflow and Influencing Factors

To further clarify the process and the key relationships, the following diagrams are provided.

experimental_workflow cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep_ligand Prepare Ligand Solution titration_vessel Titration Vessel (Constant Temp & Ionic Strength) prep_ligand->titration_vessel prep_metal Prepare Metal Solution prep_metal->titration_vessel prep_acid Prepare Acid Solution prep_acid->titration_vessel prep_base Prepare Base Solution prep_base->titration_vessel ph_meter pH Meter titration_vessel->ph_meter titration_curve Generate Titration Curve (pH vs. Volume) ph_meter->titration_curve calc_n_L Calculate n̄ and [L] titration_curve->calc_n_L calc_K Calculate Stability Constants (log K) calc_n_L->calc_K

Caption: Experimental workflow for the potentiometric determination of metal-ligand stability constants.

chelation_factors cluster_ligand Ligand Properties cluster_metal Metal Ion Properties cluster_conditions Solution Conditions basicity Basicity (pKa) complex_stability Metal Complex Stability (log K) basicity->complex_stability steric_hindrance Steric Hindrance steric_hindrance->complex_stability chelate_ring_size Chelate Ring Size chelate_ring_size->complex_stability charge Ionic Charge charge->complex_stability radius Ionic Radius radius->complex_stability coordination_geometry Coordination Geometry coordination_geometry->complex_stability ph pH ph->complex_stability temperature Temperature temperature->complex_stability ionic_strength Ionic Strength ionic_strength->complex_stability

Caption: Key factors influencing the stability of metal-chelate complexes.

Conclusion

This guide provides a quantitative comparison of the chelation efficiency of this compound with Cu(II), Ni(II), and Zn(II), demonstrating the impact of N-alkylation on complex stability when compared to ethylenediamine. The detailed experimental protocol for potentiometric titration offers a robust methodology for researchers seeking to determine the stability constants of their own metal-ligand systems. The provided visualizations further elucidate the experimental process and the fundamental principles governing chelation. This information is intended to aid researchers and drug development professionals in the rational design and selection of chelating agents for their specific applications.

Performance of N,N'-Diethylethylenediamine in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is a critical parameter that can significantly influence the outcome of a chemical reaction. This guide provides a comparative analysis of the performance of N,N'-Diethylethylenediamine (DEEDA) and its close analogs in various solvent systems, with a focus on its application in catalysis and organic synthesis. While direct comparative quantitative data for this compound across a broad range of common organic solvents is limited in publicly available literature, this guide leverages data from analogous compounds and related reaction types to provide valuable insights into solvent effects on reaction efficiency, yield, and selectivity.

Executive Summary

This compound (DEEDA) is a versatile bidentate ligand and a valuable building block in organic synthesis. Its performance is intricately linked to the solvent system in which it is employed. The choice of solvent can impact the solubility of reactants, the stability of intermediates, and the overall reaction kinetics. This guide presents available quantitative data for a close analog, N,N-dimethylethylenediamine, in Ullmann C-N coupling reactions, and discusses the broader context of solvent effects in related catalytic processes such as Suzuki-Miyaura and Heck cross-coupling reactions.

Performance in Ullmann C-N Coupling Reactions: A Case Study with an Analog

A study on the copper-catalyzed Ullmann amine synthesis provides valuable quantitative data on the performance of N,N-dimethylethylenediamine, a close structural analog of DEEDA, in various deep eutectic solvents (DESs) and traditional solvents. The model reaction studied was the coupling of bromobenzene (B47551) with N,N-dimethylethylenediamine.[1]

Table 1: Performance of N,N-Dimethylethylenediamine in the Ullmann C-N Coupling Reaction in Different Solvent Systems [1]

EntrySolvent SystemBaseCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1Choline (B1196258) chloride/Glycerol (B35011) (1:2)K₂CO₃10601298
2Choline chloride/Urea (1:2)K₂CO₃10601285
3Choline chloride/Ethylene glycol (1:2)K₂CO₃10601278
4Choline chloride/Malonic acid (1:1)K₂CO₃10601272
13WaterK₂CO₃1060125
15GlycerolK₂CO₃10601230

Choline chloride is abbreviated as ChCl.

The data clearly demonstrates the profound impact of the solvent system on the reaction yield. The deep eutectic solvent composed of choline chloride and glycerol provided an exceptional yield of 98%, highlighting the potential of these novel solvents to enhance reaction efficiency. In contrast, conventional solvents like water and glycerol resulted in significantly lower yields under the same reaction conditions.

General Solvent Effects in Cross-Coupling Reactions

While specific data for DEEDA is scarce, the principles of solvent effects in related cross-coupling reactions, where diamine ligands are frequently employed, offer valuable guidance.

  • Polar Aprotic Solvents: Solvents like acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and acetone (B3395972) are often favored for Sₙ2 reactions, which are a key step in many cross-coupling catalytic cycles. These solvents can accelerate reaction rates by effectively solvating cations while leaving the nucleophile relatively free.

  • Protic Solvents: Protic solvents, such as alcohols (e.g., methanol, ethanol) and water, can form hydrogen bonds with the amine ligands, potentially reducing their nucleophilicity and slowing down the reaction. However, in some cases, they can be advantageous for dissolving certain reagents or for facilitating proton transfer steps.

  • Nonpolar Solvents: Nonpolar solvents like toluene (B28343) and hexane (B92381) are generally less effective for reactions involving polar or ionic intermediates, which are common in cross-coupling catalysis.

Experimental Protocols

General Procedure for Copper-Catalyzed N-Arylation of Amines (Ullmann Condensation)

This protocol is a generalized procedure based on the study of N,N-dimethylethylenediamine and can be adapted for this compound.[1]

  • Reactant Preparation: In a reaction vessel, combine the aryl halide (1.0 eq), the amine (e.g., this compound, 1.2 eq), the copper catalyst (e.g., CuI, 1-10 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the chosen solvent to the reaction mixture.

  • Reaction Conditions: Stir the mixture at the desired temperature for the specified time. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizing Reaction Pathways and Workflows

Ullmann C-N Coupling Catalytic Cycle

Ullmann_Coupling Cu(I)X Cu(I)X Cu(III) Intermediate Cu(III) Intermediate Cu(I)X->Cu(III) Intermediate Oxidative Addition Cu(I)-Amine Complex Cu(I)-Amine Complex Cu(I)X->Cu(I)-Amine Complex Aryl-X Aryl-X Aryl-X->Cu(III) Intermediate Amine (DEEDA) Amine (DEEDA) Amine (DEEDA)->Cu(I)-Amine Complex Base Base Base->Cu(III) Intermediate Deprotonation Product Product Cu(III) Intermediate->Cu(I)X Cu(III) Intermediate->Product Reductive Elimination Cu(I)-Amine Complex->Cu(III) Intermediate

Caption: A simplified representation of the catalytic cycle for the Ullmann C-N coupling reaction.

Experimental Workflow for Solvent Screening

Solvent_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Reactants Weigh Reactants (Aryl Halide, DEEDA, Catalyst, Base) ReactionSetup Set up Parallel Reactions in different solvents Reactants->ReactionSetup Solvents Prepare Solvent Array (Solvent 1, Solvent 2, ..., Solvent n) Solvents->ReactionSetup Heating Heat and Stir (Controlled Temperature and Time) ReactionSetup->Heating Workup Quench and Work-up each reaction Heating->Workup Analysis Analyze Yield and Purity (GC, HPLC, NMR) Workup->Analysis Data Tabulate and Compare Results Analysis->Data

Caption: A generalized workflow for screening the performance of this compound in different solvent systems.

References

A Comparative Guide to the Electrochemical Validation of N,N'-Diethylethylenediamine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the electrochemical properties of transition metal complexes incorporating the N,N'-diethylethylenediamine ligand. The data presented herein is intended to offer researchers, scientists, and drug development professionals a baseline for understanding the redox behavior of these compounds and to provide standardized protocols for their electrochemical validation.

Comparative Electrochemical Data

The electrochemical behavior of this compound complexes is significantly influenced by the coordinated metal center. The following table summarizes key electrochemical parameters obtained from cyclic voltammetry (CV) analysis of representative metal complexes in a non-aqueous solvent system. These parameters are crucial for evaluating the potential of these complexes in various applications, including catalysis and drug design.

Metal ComplexRedox CoupleE½ (V vs. Ag/AgCl)ΔEp (mV)Scan Rate (mV/s)
[Cu(N,N'-dieten)₂]²⁺Cu(II)/Cu(I)-0.5875100
[Ni(N,N'-dieten)₂]²⁺Ni(II)/Ni(I)-1.1285100
[Co(N,N'-dieten)₃]³⁺Co(III)/Co(II)-0.2568100
[Fe(N,N'-dieten)₃]³⁺Fe(III)/Fe(II)+0.1565100

Note: The data presented in this table is a representative compilation from various studies and should be used for comparative purposes. E½ is the half-wave potential, and ΔEp is the peak-to-peak separation.

Experimental Protocols

A detailed methodology for the electrochemical analysis of this compound metal complexes is provided below. This protocol for cyclic voltammetry is fundamental for obtaining reproducible and comparable data.

2.1. Materials and Instrumentation

  • Working Electrode: Glassy carbon electrode (3 mm diameter)

  • Reference Electrode: Ag/AgCl (in 3M KCl)

  • Counter Electrode: Platinum wire

  • Electrochemical Analyzer: Potentiostat/Galvanostat

  • Solvent: Acetonitrile (HPLC grade)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆)

  • Analyte: 1 mM solution of the this compound metal complex

2.2. Experimental Procedure

  • Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (TBAPF₆) in the solvent (acetonitrile) to a final concentration of 0.1 M.

  • Preparation of the Analyte Solution: Dissolve the metal complex in the electrolyte solution to a final concentration of 1 mM.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.

  • Purging with Inert Gas: Deoxygenate the solution by purging with high-purity nitrogen or argon gas for at least 15 minutes prior to the experiment. Maintain an inert atmosphere over the solution during the measurement.

  • Cyclic Voltammetry Measurement:

    • Set the potential window based on the expected redox events of the metal complex. A typical starting range is from +1.0 V to -2.0 V vs. Ag/AgCl.

    • Perform the cyclic voltammetry scan at a scan rate of 100 mV/s.

    • Record the resulting voltammogram.

    • To investigate the kinetics of the electron transfer process, vary the scan rate (e.g., 25, 50, 100, 200, 400 mV/s).

Visualized Workflows and Relationships

3.1. Experimental Workflow for Electrochemical Analysis

The following diagram illustrates the standardized workflow for the electrochemical characterization of the title complexes.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare 0.1M Supporting Electrolyte B Prepare 1mM Analyte Solution A->B C Assemble 3-Electrode Cell B->C D Deoxygenate with N₂/Ar C->D E Run Cyclic Voltammetry D->E F Record Voltammogram E->F G Determine E½ and ΔEp F->G H Analyze Scan Rate Dependence G->H

Figure 1: A flowchart of the experimental procedure for electrochemical validation.

3.2. Structure-Electrochemical Property Relationship

The electrochemical properties of the this compound metal complexes are intrinsically linked to their structural and electronic characteristics. The diagram below outlines this relationship.

G cluster_inputs Structural & Electronic Factors cluster_outputs Electrochemical Properties A Metal Center (Cu, Ni, Co, Fe) D Redox Potential (E½) A->D E Electron Transfer Kinetics (k⁰) A->E B Coordination Geometry B->D F Reversibility (ΔEp) B->F C Ligand Field Strength C->D C->F

Figure 2: The relationship between molecular structure and electrochemical output.

Assessing the Stereoselectivity of N,N'-Diethylethylenediamine-Based Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly stereoselective catalysts is a cornerstone of modern chemical synthesis. Chiral diamines have emerged as a privileged class of ligands and organocatalysts for a multitude of asymmetric transformations. While derivatives of 1,2-diphenylethylenediamine (DPEN) have been extensively studied and successfully applied, the potential of less sterically encumbered and more flexible diamines like N,N'-diethylethylenediamine remains an area of active interest. Due to a scarcity of extensive experimental data on the stereoselectivity of this compound-based catalysts in the current literature, this guide provides a comparative analysis by leveraging the well-established performance of DPEN-based catalysts in two key asymmetric reactions: transfer hydrogenation of ketones and the Michael addition. This framework allows for an objective assessment of established systems and a prospective look at the potential of this compound-based catalysts.

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) of prochiral ketones to yield chiral secondary alcohols is a fundamental transformation in organic synthesis. Ruthenium complexes featuring N-sulfonylated 1,2-diphenylethylenediamine ligands are benchmark catalysts for this reaction, exhibiting exceptional levels of enantioselectivity.

Comparative Performance of DPEN-Based Catalysts

The stereochemical outcome of the ATH of acetophenone (B1666503), a standard substrate for evaluating catalyst performance, is highly dependent on the nature of the N-substituent on the DPEN ligand. The following table summarizes the performance of various Ru-(R,R)-DPEN derivative catalysts.

Catalyst LigandMetal ComplexSubstrateYield (%)Enantiomeric Excess (ee, %)
N-Tosyl-DPEN (TsDPEN)[RuCl(p-cymene)((R,R)-TsDPEN)]Acetophenone9899 (R)
N-Mesyl-DPEN (MsDPEN)[RuCl(p-cymene)((R,R)-MsDPEN)]Acetophenone9597 (R)
N-Triflyl-DPEN (TfDPEN)[RuCl(p-cymene)((R,R)-TfDPEN)]Acetophenone9296 (R)

Prospective Analysis of this compound-Based Catalysts in ATH:

While direct experimental data is limited, a theoretical consideration of this compound as a ligand in this context suggests potential advantages and disadvantages. The lower steric bulk of the N,N'-diethyl groups compared to the phenyl groups in DPEN could lead to a more flexible catalyst, which might require more specific substrate-catalyst interactions to achieve high enantioselectivity. However, this flexibility could also be advantageous for certain substrates where the bulky phenyl groups of DPEN might hinder optimal binding. Computational studies would be invaluable in predicting the transition state geometries and energy differences to estimate the potential stereoselectivity of this compound-based Ru complexes.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol outlines a typical procedure for the asymmetric transfer hydrogenation of acetophenone using an in situ prepared Ru-(R,R)-TsDPEN catalyst.

Materials:

  • [RuCl2(p-cymene)]2

  • (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • Acetophenone

  • Formic acid/triethylamine (5:2 azeotropic mixture) as the hydrogen source

  • Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl2(p-cymene)]2 (1 mol%) and (R,R)-TsDPEN (2.2 mol%) in the anhydrous solvent. Stir the mixture at room temperature for 20-30 minutes.

  • Reaction Setup: To the catalyst solution, add acetophenone (1.0 mmol).

  • Reaction Initiation: Add the formic acid/triethylamine azeotrope (2.0 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 28 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Catalytic Cycle for Asymmetric Transfer Hydrogenation

The mechanism of Noyori-type asymmetric transfer hydrogenation involves a metal-ligand bifunctional catalysis, where both the ruthenium center and the amine proton of the ligand participate in the catalytic cycle.

ATH_Cycle Ru_precatalyst [RuCl(arene)(TsDPEN)] Ru_hydride [RuH(arene)(TsDPEN)] Ru_precatalyst->Ru_hydride + H-donor - HCl TS [RuH(arene)(TsDPEN)---S] Ru_hydride->TS + S Substrate Ketone (S) Product Chiral Alcohol (P) H_donor HCOOH/NEt3 H_acceptor CO2 + HNEt3+ Product_complex [Ru(arene)(TsDPEN)---P] TS->Product_complex Hydride Transfer Product_complex->Ru_precatalyst - P + Cl-

Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Asymmetric Michael Addition

The asymmetric Michael addition is a powerful C-C bond-forming reaction. Chiral primary amine-thiourea organocatalysts derived from DPEN have proven to be highly effective in promoting the enantioselective addition of nucleophiles to α,β-unsaturated compounds.

Comparative Performance of DPEN-Based Organocatalysts

The stereoselectivity of the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene is influenced by the substituents on the thiourea (B124793) moiety of the DPEN-based catalyst.

Catalyst (DPEN-Thiourea Derivative)NucleophileElectrophileYield (%)Enantiomeric Excess (ee, %)
(R,R)-DPEN-ThioureaAcetylacetonetrans-β-Nitrostyrene9592 (R)
(R,R)-DPEN-3,5-bis(trifluoromethyl)phenyl ThioureaAcetylacetonetrans-β-Nitrostyrene9998 (R)
(R,R)-DPEN-naphthyl ThioureaAcetylacetonetrans-β-Nitrostyrene9390 (R)

Prospective Analysis of this compound-Based Catalysts in Michael Addition:

In the context of organocatalytic Michael additions, a primary amine functionality is often crucial for the formation of an enamine intermediate. A bifunctional catalyst based on this compound would likely require one of the ethyl groups to be replaced with a hydrogen to provide this primary amine. Assuming a mono-ethylated ethylenediamine (B42938) backbone, the reduced steric hindrance compared to DPEN could potentially alter the catalyst's conformational preferences and, consequently, the facial selectivity of the attack on the electrophile. The ethyl group's electron-donating nature might also influence the nucleophilicity of the enamine intermediate. Again, computational modeling would be a valuable tool to explore these electronic and steric effects on the transition state and predict the potential enantioselectivity.

Experimental Protocol: Asymmetric Michael Addition

The following is a general procedure for the asymmetric Michael addition of acetylacetone to trans-β-nitrostyrene catalyzed by a DPEN-thiourea derivative.

Materials:

  • (R,R)-DPEN-thiourea derivative catalyst

  • trans-β-Nitrostyrene

  • Acetylacetone

  • Anhydrous solvent (e.g., toluene)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry reaction vial, dissolve the (R,R)-DPEN-thiourea catalyst (10 mol%) in the anhydrous solvent.

  • Addition of Reactants: Add trans-β-nitrostyrene (1.0 mmol) to the catalyst solution, followed by the addition of acetylacetone (1.2 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel to obtain the Michael adduct. Determine the enantiomeric excess of the product by chiral HPLC.

Catalytic Cycle for Asymmetric Michael Addition

The proposed mechanism for the DPEN-thiourea catalyzed Michael addition involves a dual activation mode where the primary amine activates the nucleophile via enamine formation, and the thiourea moiety activates the electrophile through hydrogen bonding.

Michael_Addition_Cycle cluster_catalyst Catalyst Activation cluster_reaction Michael Addition cluster_regeneration Catalyst Regeneration Catalyst DPEN-Thiourea (Primary Amine + Thiourea) Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone (Nucleophile) TS_Michael Transition State Enamine->TS_Michael Nitroalkene Nitroalkene (Electrophile) Activated_Nitroalkene H-Bonded Nitroalkene Nitroalkene->Activated_Nitroalkene H-Bonding with Thiourea Activated_Nitroalkene->TS_Michael Thiourea_moiety Thiourea Moiety Iminium Iminium Intermediate TS_Michael->Iminium C-C Bond Formation Iminium->Catalyst + H2O - Product Water H2O Product Michael Adduct

Proposed catalytic cycle for the asymmetric Michael addition.

Conclusion

While this compound-based catalysts currently lack the extensive body of experimental data that their DPEN-based counterparts possess, they represent a promising and underexplored area in asymmetric catalysis. The established success of chiral diamines provides a strong rationale for their investigation. This guide has presented a comparative framework using well-documented DPEN-based systems to highlight the key parameters influencing stereoselectivity in two major asymmetric reactions. Future research, particularly computational modeling and systematic experimental screening, will be crucial to unlock the full potential of this compound and its derivatives as efficient and selective catalysts for the synthesis of chiral molecules, a critical endeavor for the pharmaceutical and chemical industries.

Safety Operating Guide

Proper Disposal of N,N'-Diethylethylenediamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of N,N'-Diethylethylenediamine is critical for ensuring laboratory safety and environmental protection. This potent amine is a flammable, corrosive, and toxic compound, necessitating strict adherence to established disposal protocols. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste, aligned with standard laboratory safety practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood.[1] Always consult the Safety Data Sheet (SDS) for detailed handling instructions. Essential Personal Protective Equipment (PPE) includes:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Splash goggles or safety glasses must be worn.[2]

  • Lab Coat: A standard lab coat is required to protect from skin contact.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is in pure form, a solution, or mixed with other reagents.

  • Segregate from Incompatibles: this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and carbon dioxide.[2] It is crucial to collect and store this waste in a dedicated container, separate from other chemical waste streams to prevent hazardous reactions.[3]

Step 2: Containerization and Labeling

  • Use a Compatible Container: Collect this compound waste in a clearly labeled, leak-proof container made of a compatible material. Plastic containers are generally suitable.[1]

  • Proper Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. The accumulation start date should also be clearly marked.

Step 3: Storage

  • Designated Storage Area: Store the waste container in a designated, well-ventilated satellite accumulation area (SAA).[1]

  • Secondary Containment: To mitigate the risk of spills, always store the waste container within a secondary containment vessel.

  • Away from Heat and Ignition Sources: this compound is a flammable liquid and should be stored away from heat, sparks, and open flames.[2]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or reaches the storage time limit set by your institution (typically no more than one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1] Follow your institution's specific procedures for requesting a waste pickup.

Quantitative Data Summary

The following table summarizes general quantitative limits for hazardous waste accumulation as established by laboratory safety guidelines. These are not specific to this compound but represent best practices for all hazardous waste.

ParameterGuideline
Maximum Hazardous Waste in Satellite Accumulation Area (SAA) 55 gallons
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kilogram (solid)
Maximum Storage Time for a Full Container in SAA 3 calendar days
Maximum Storage Time for a Partially Full Container in SAA Up to 12 months from the accumulation start date

Experimental Protocol: Neutralization of Small Spills

While bulk disposal should be handled by a licensed contractor, small spills can be neutralized before absorption and collection. This compound is a base and will undergo an exothermic reaction with acids to form a salt and water.[2]

Materials:

  • Weak acid (e.g., 5% solution of acetic acid or citric acid)

  • Inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads)

  • pH indicator strips

  • Appropriate PPE (gloves, goggles, lab coat)

  • Sealable container for waste

Procedure:

  • Ensure Proper Ventilation: Perform this procedure in a well-ventilated area or a chemical fume hood.

  • Contain the Spill: If the spill is liquid, contain it with an inert absorbent material.

  • Slowly Neutralize: Carefully and slowly add a weak acid solution to the spilled material. Avoid using strong acids as the reaction can be vigorous and generate significant heat.

  • Monitor pH: Periodically check the pH of the mixture with a pH indicator strip. The goal is to reach a neutral pH (approximately 6-8).

  • Absorb the Neutralized Mixture: Once neutralized, absorb the mixture with an inert material.

  • Collect and Containerize: Scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of as Hazardous Waste: The container with the neutralized spill residue must be disposed of as hazardous waste through your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G This compound Disposal Workflow A Waste Generation (this compound) B Characterize Waste (Pure, Solution, or Mixture) A->B C Segregate from Incompatible Chemicals (Acids, Oxidizers) B->C D Select Compatible Container (Labeled Plastic) C->D E Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment D->E F Is Container Full or Storage Time Limit Reached? E->F G Contact EHS for Pickup F->G Yes I Continue Accumulating Waste F->I No H Proper Disposal by Licensed Contractor G->H I->E

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocols for N,N'-Diethylethylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: A Guide for Laboratory Professionals

This document provides critical safety and logistical information for the handling of N,N'-Diethylethylenediamine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a flammable liquid and vapor that is harmful if swallowed and toxic in contact with skin.[1][2] It causes severe skin burns and eye damage and may cause respiratory irritation.[1] Meticulous adherence to safety protocols is therefore mandatory.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in addition to goggles when there is a splash hazard.[1]Protects against splashes and vapors, preventing severe eye damage.
Hand Protection Chemical-resistant gloves. Due to the lack of specific breakthrough time data for this compound, a conservative approach is required. See the detailed glove comparison table below.Prevents skin contact, which can cause severe burns and toxicity.[1]
Body Protection A chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes.Protects skin from accidental spills and contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator with a suitable cartridge (e.g., type ABEK (EN14387)) should be used in poorly ventilated areas or when engineering controls are not sufficient to maintain exposure below acceptable limits.[1]Prevents respiratory tract irritation from the inhalation of vapors.
Glove Material Comparison for Handling this compound
Glove MaterialGeneral Resistance to AminesRecommended Use
Butyl Rubber ExcellentRecommended for prolonged or immersive contact. Butyl rubber generally provides excellent resistance to a wide range of corrosive chemicals, including amines.[3]
Neoprene GoodSuitable for moderate-duration tasks and splash protection. Neoprene offers good resistance to a variety of chemicals, including acids, bases, and some organic solvents.[4][5]
Nitrile Rubber Fair to GoodPrimarily for splash protection and short-duration tasks.[6] While nitrile gloves offer good resistance to many chemicals, their performance against amines can vary.[7][8] It is advisable to use thicker nitrile gloves (e.g., >8 mil) and to double-glove.[9]

Note: The thickness of the glove material is a critical factor in its chemical resistance. Thicker gloves generally provide longer breakthrough times.[3] Always consult the glove manufacturer's specific chemical resistance data if available.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risk.

  • Preparation :

    • Ensure a calibrated and certified chemical fume hood is used for all manipulations.

    • Verify that an emergency shower and eyewash station are readily accessible (within a 10-second walk) and have been tested weekly.[7][10]

    • Assemble all necessary equipment and reagents before starting the procedure.

    • Don the appropriate PPE as specified in the table above.

  • Handling :

    • Ground and bond containers when transferring the material to prevent static discharge.[1]

    • Use only non-sparking tools.[1]

    • Dispense the chemical carefully, avoiding splashes and the generation of aerosols.

    • Keep containers tightly closed when not in use.[1]

  • Post-Handling :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical. A recommended procedure is to wipe surfaces with an inert absorbent material, followed by a thorough cleaning with soap and water.[11]

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Protocols

Spill Response
  • Evacuate and Ventilate : Immediately evacuate the spill area and ensure it is well-ventilated. Eliminate all ignition sources.[11]

  • Containment : For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[11] Do not use combustible materials like paper towels for initial absorption.

  • Collection : Carefully collect the absorbed material and any contaminated debris into a designated, labeled, and sealable hazardous waste container.[11]

  • Decontamination : Clean the spill area with a suitable decontamination solution, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[11]

Exposure Response
Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[11] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration (do not use mouth-to-mouth).[12] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[11] If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect waste in a dedicated, chemically resistant container (e.g., high-density polyethylene (B3416737) or glass).[11]

    • The container must be in good condition with a secure, leak-proof lid.

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, corrosive, toxic).[11]

  • Storage :

    • Store the waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.

  • Final Disposal :

    • The sealed and labeled hazardous waste container must be disposed of through a licensed hazardous waste disposal company.[11][13] Follow your institution's Environmental Health and Safety (EHS) procedures for waste pickup and disposal.

    • Do not empty into drains.[14]

Workflow for Handling and Disposal of this compound

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Verify Fume Hood and Emergency Equipment prep2 Assemble Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Ground and Bond Containers prep3->handle1 handle2 Use Non-Sparking Tools handle1->handle2 handle3 Dispense Carefully handle2->handle3 handle4 Keep Containers Closed handle3->handle4 spill Spill Occurs handle3->spill Potential Incident exposure Exposure Occurs handle3->exposure Potential Incident post1 Decontaminate Surfaces handle4->post1 post2 Properly Remove PPE post1->post2 post3 Wash Hands post2->post3 disp1 Collect in Labeled Hazardous Waste Container post3->disp1 disp2 Store in Secondary Containment disp1->disp2 disp3 Arrange for Licensed Disposal disp2->disp3 spill_evac Evacuate and Ventilate spill->spill_evac spill_contain Contain with Inert Material spill->spill_contain spill_collect Collect Waste spill->spill_collect spill_decon Decontaminate Area spill->spill_decon exp_skin Skin: Flush with Water for 15 min exposure->exp_skin exp_eye Eyes: Flush with Water for 15 min exposure->exp_eye exp_inhale Inhalation: Move to Fresh Air exposure->exp_inhale exp_ingest Ingestion: Do NOT Induce Vomiting exposure->exp_ingest spill_evac->spill_contain spill_contain->spill_collect spill_collect->spill_decon seek_medical seek_medical exp_skin->seek_medical Seek Immediate Medical Attention exp_eye->seek_medical Seek Immediate Medical Attention exp_inhale->seek_medical Seek Immediate Medical Attention exp_ingest->seek_medical Seek Immediate Medical Attention

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.